Viloxazine
Description
Properties
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHCCPCQOJSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35604-67-2 (hydrochloride) | |
| Record name | Viloxazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6057900 | |
| Record name | Viloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46817-91-8 | |
| Record name | Viloxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46817-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viloxazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viloxazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Viloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Viloxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
178-180 | |
| Record name | Viloxazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09185 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Viloxazine's Mechanism of Action in the Prefrontal Cortex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viloxazine, a serotonin-norepinephrine modulating agent (SNMA), has a multifaceted mechanism of action within the prefrontal cortex (PFC), a brain region critically implicated in attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Historically classified as a norepinephrine reuptake inhibitor (NRI), recent research has elucidated a more complex pharmacological profile, distinguishing it from other ADHD medications.[1][4][5] This technical guide provides an in-depth exploration of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Pharmacological Actions in the Prefrontal Cortex
This compound's therapeutic effects are primarily attributed to its dual action on noradrenergic and serotonergic systems.[2][4] It moderately inhibits the norepinephrine transporter (NET) and exhibits significant activity at key serotonin receptors, leading to an increase in extracellular levels of norepinephrine, dopamine, and serotonin in the PFC.[1][2][6][7][8]
Norepinephrine Transporter (NET) Inhibition
This compound acts as an inhibitor of the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.[7][9] This inhibition leads to increased extracellular concentrations of norepinephrine in the PFC.[7] Due to the low expression of the dopamine transporter (DAT) in the PFC, NET is also responsible for the reuptake of dopamine in this brain region.[9] Consequently, this compound's inhibition of NET also leads to a moderate increase in extracellular dopamine levels in the PFC.[2][9]
Serotonergic Modulation
A key differentiator for this compound is its significant modulation of the serotonin system.[3][4][10] This is achieved through its interaction with specific serotonin receptor subtypes, rather than direct inhibition of the serotonin transporter (SERT), for which it has negligible affinity.[11][12] this compound's primary serotonergic activities include:
-
5-HT2B Receptor Antagonism : this compound acts as an antagonist at 5-HT2B receptors.[1][3][10][11] Antagonism of these receptors on GABAergic interneurons is hypothesized to reduce inhibitory tone, leading to an increase in the firing rate of pyramidal neurons and a subsequent increase in serotonin release in the PFC.[2][5]
-
5-HT2C Receptor Agonism : The drug exhibits agonist activity at 5-HT2C receptors.[1][3][10][11] Activation of these receptors is thought to play a role in modulating dopamine and norepinephrine release.
-
5-HT7 Receptor Antagonism : this compound also demonstrates weak antagonistic activity at 5-HT7 receptors.[12][13]
This combined action on both the norepinephrine and serotonin systems contributes to its efficacy in treating ADHD.[2][3]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional activities of this compound, as well as its in vivo effects on neurotransmitter levels in the prefrontal cortex.
Table 1: In Vitro Receptor and Transporter Binding and Functional Activity of this compound
| Target | Parameter | Value (µM) | Species | Reference |
| Norepinephrine Transporter (NET) | KD | 0.155 - 0.630 | Human | [13][14] |
| IC50 | 0.26 | Rat | [1][14] | |
| Serotonin Transporter (SERT) | KD | 17.3 | Human | [13] |
| IC50 | 257 | Human | [1] | |
| Dopamine Transporter (DAT) | KD | >100 | Human | [13] |
| 5-HT2B Receptor | Ki | 6.40 | Human | [5][14] |
| IC50 (Antagonist) | 27.0 | Human | [11][14] | |
| KB (Antagonist) | 4.2 | Human | [11][14] | |
| 5-HT2C Receptor | Ki | 3.90 | Human | [5][14] |
| EC50 (Agonist) | 32.0 | Human | [11][14] | |
| Emax (Agonist) | 78.6% | Human | [11] | |
| 5-HT7 Receptor | Ki | 1.9 | Human | [15] |
| IC50 (Antagonist) | 6.7 | Human | [15] | |
| α1A Adrenergic Receptor | % Inhibition @ 10µM | >50% | Not Specified | [1] |
| α1B Adrenergic Receptor | % Inhibition @ 10µM | >50% | Not Specified | [1] |
Table 2: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Prefrontal Cortex
| Dose (mg/kg, i.p.) | Neurotransmitter | Peak Increase (% of Baseline) | Reference |
| 30 | Norepinephrine (NE) | ~400% | [8][16] |
| 30 | Dopamine (DA) | ~250% | [8][16] |
| 30 | Serotonin (5-HT) | ~300% | [8][16] |
| 50 | Norepinephrine (NE) | 650% | [17] |
| 50 | Dopamine (DA) | 670% | [17] |
| 50 | Serotonin (5-HT) | 506% | [1][17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of this compound to various receptors and transporters.
Objective: To quantify the affinity of this compound for monoamine transporters (NET, SERT, DAT) and serotonin receptors (e.g., 5-HT2B, 5-HT2C, 5-HT7).
General Protocol:
-
Membrane Preparation:
-
Cell lines recombinantly expressing the human transporter or receptor of interest (e.g., HEK293-hNET cells) are cultured to confluency.
-
Cells are harvested, washed, and homogenized in an ice-cold assay buffer.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in fresh assay buffer, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
A constant concentration of a specific radioligand (e.g., [³H]Nisoxetine for NET) is incubated with the prepared cell membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the target.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., Desipramine for NET).
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.
-
The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Cellular Functional Assays (e.g., 5-HT2B Antagonism)
These assays are used to determine the functional activity of this compound at a specific receptor.
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2B receptor.
General Protocol (based on an IP1 HTRF® assay):
-
Cell Culture:
-
CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor are used.
-
-
Antagonist Mode Assay:
-
Cells are incubated with various concentrations of this compound (the potential antagonist).
-
A known 5-HT2B receptor agonist (e.g., serotonin) is added at a fixed concentration (e.g., 20 nM).
-
The 5-HT2B receptor is coupled to the Gq protein, and its activation leads to an increase in inositol monophosphate (IP1).
-
The level of IP1 production is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis:
-
The ability of this compound to inhibit the agonist-induced increase in IP1 is measured.
-
The IC50 value is determined, representing the concentration of this compound that causes 50% inhibition of the agonist response.
-
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
Objective: To measure the effect of this compound administration on extracellular levels of norepinephrine, dopamine, and serotonin in the rat PFC.
General Protocol:
-
Surgical Implantation:
-
Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted into the PFC.
-
Animals are allowed to recover from surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
-
Baseline Sample Collection:
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 30 minutes).
-
-
Drug Administration and Sample Collection:
-
This compound (e.g., 30 or 50 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Dialysate samples continue to be collected at regular intervals for several hours post-administration.
-
-
Neurotransmitter Analysis:
-
The concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration for each animal.
-
The data is typically plotted as percent change from baseline over time.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound in the Prefrontal Cortex
References
- 1. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cafermed.com [cafermed.com]
- 11. dovepress.com [dovepress.com]
- 12. This compound, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ASENT2020 Annual Meeting Abstracts - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of (S)-Viloxazine: An In-depth Technical Guide to its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viloxazine, a morpholine derivative, has a rich history as an antidepressant and has been repurposed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is a chiral molecule, existing as two enantiomers: (S)-viloxazine and (R)-viloxazine. Pharmacological studies have consistently demonstrated that the therapeutic activity of the racemic mixture resides predominantly in the (S)-isomer. This technical guide provides a comprehensive overview of the pharmacological activity of (S)-viloxazine, focusing on its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways. While much of the detailed in vitro research has been conducted on the racemic mixture, it is crucial to interpret these findings through the lens of the significantly greater potency of the (S)-enantiomer.
Core Pharmacological Activity: A Focus on the (S)-Isomer
This compound is a racemic compound, with the (S)-(–)-isomer being approximately five to ten times more pharmacologically active than the (R)-(+)-isomer.[1][2][3] This enhanced potency of the (S)-isomer is primarily attributed to its interaction with the norepinephrine transporter (NET).
Primary Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
The principal mechanism of action of this compound is the selective inhibition of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft.[3] This enhanced noradrenergic neurotransmission is believed to be the primary driver of its therapeutic effects in ADHD, improving attention, focus, and executive function. The (S)-stereoisomer of this compound exhibits a tenfold greater potency than the (R)-stereoisomer in inhibiting norepinephrine reuptake.[1]
A Broader Perspective: Serotonin Norepinephrine Modulating Agent (SNMA)
More recent investigations into the pharmacological profile of racemic this compound have revealed a more complex mechanism of action, extending beyond simple norepinephrine reuptake inhibition. These studies have led to its classification as a Serotonin Norepinephrine Modulating Agent (SNMA).[4][5] This broader classification stems from its activity at specific serotonin receptors.
Quantitative Pharmacological Data (Racemic this compound)
The following tables summarize the in vitro binding affinities and functional activities of racemic this compound. It is important to reiterate that the (S)-isomer is the primary contributor to the observed activity at the norepinephrine transporter.
| Target | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | Ki | 630 | [6] |
| Serotonin Transporter (SERT) | Ki | 17,300 | [6] |
| Dopamine Transporter (DAT) | Ki | >100,000 | [6] |
| 5-HT2B Receptor | Ki | 6,400 | [6] |
| 5-HT2C Receptor | Ki | 3,900 | [6] |
Table 1: Binding Affinities (Ki) of Racemic this compound for Monoamine Transporters and Serotonin Receptors.
| Target | Parameter | Value (µM) | Functional Activity | Reference |
| Norepinephrine Transporter (NET) | IC50 | 0.26 | Inhibition | [6] |
| 5-HT2B Receptor | IC50 | 27 | Antagonist | |
| 5-HT2C Receptor | EC50 | 32 | Agonist | [7] |
Table 2: Functional Activity of Racemic this compound.
Signaling Pathways and Mechanisms
The dual action of this compound on both the norepinephrine and serotonin systems contributes to its unique pharmacological profile.
Noradrenergic Pathway
By blocking the norepinephrine transporter (NET), (S)-viloxazine increases the availability of norepinephrine in the synapse. This leads to enhanced signaling through adrenergic receptors on the postsynaptic neuron, a key mechanism for improving executive function and attention in ADHD.
Serotonergic Pathway
Racemic this compound also modulates the serotonergic system through its interaction with 5-HT2B and 5-HT2C receptors.[6][7] It acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor. The contribution of each enantiomer to this activity is not yet fully elucidated.
Experimental Protocols
The following are representative methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
General Protocol:
-
Preparation of Membranes: Cell membranes expressing the target of interest (e.g., NET, SERT, 5-HT2B/2C receptors) are prepared from recombinant cell lines or animal tissues.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. macsenlab.com [macsenlab.com]
- 4. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Viloxazine's Dual-Action Mechanism on Norepinephrine and Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract: Viloxazine, a therapeutic agent repurposed for Attention-Deficit/Hyperactivity Disorder (ADHD), presents a complex and multifaceted mechanism of action that distinguishes it from traditional norepinephrine reuptake inhibitors (NRIs).[1][2][3] Contemporary research has illuminated its role as a Serotonin Norepinephrine Modulating Agent (SNMA), characterized by moderate norepinephrine transporter (NET) inhibition complemented by significant interactions with key serotonin receptor subtypes.[1][4] This guide synthesizes the current understanding of this compound's pharmacodynamics, focusing on its effects on norepinephrine and serotonin pathways. It provides a compilation of quantitative data from in vitro and in vivo studies, details of experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.
Core Pharmacological Profile
This compound's primary mechanism is the inhibition of the norepinephrine transporter (NET), which increases the extracellular concentration of norepinephrine in brain regions critical for attention and executive function, such as the prefrontal cortex (PFC).[5][6][7][8][9] However, its potency for NET is considered moderate compared to other NRIs like atomoxetine.[1][10]
What sets this compound apart is its significant activity on the serotonin system. It functions as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][4][5][11] This dual action on both noradrenergic and serotonergic systems contributes to its unique therapeutic profile.[1][12] Notably, this compound has a very low affinity for the serotonin transporter (SERT), indicating that its enhancement of serotonergic neurotransmission is not mediated by reuptake inhibition.[1][5][7]
Quantitative Analysis of this compound's Molecular Interactions
The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's binding affinities and functional activities.
Table 1: In Vitro Binding and Functional Affinity of this compound for Monoamine Transporters
| Target | Parameter | Value (nM) | Species | Reference |
| Norepinephrine Transporter (NET) | KD | 155 - 630 | Human | [5] |
| Ki | 630 - 2300 | Human | [1][2] | |
| IC50 | 200 - 260 | Rat/Human | [1][2][11] | |
| Serotonin Transporter (SERT) | KD | 17,300 | Human | [5] |
| Ki | >10,000 | Human | [1] | |
| IC50 | 257,000 | Human | [1][4] | |
| Dopamine Transporter (DAT) | KD | >100,000 | Human | [5] |
Table 2: In Vitro Affinity and Functional Activity of this compound at Serotonin Receptors
| Target | Action | Parameter | Value (µM) | Reference |
| 5-HT2B Receptor | Antagonist | Ki | 3.9 - 6.4 | [5][11] |
| IC50 | 27.0 | [1][4][11] | ||
| KB | 4.2 | [1][11] | ||
| 5-HT2C Receptor | Agonist | Ki | 3.9 - 6.4 | [5][11] |
| EC50 | 1.6 - 32.0 | [1][4][11][13] | ||
| Emax | 78% | [1][14] | ||
| 5-HT7 Receptor | Antagonist | Ki | 1.9 | [13] |
| IC50 | 6.7 (52% inhibition at 100 µM) | [1][13] |
Table 3: In Vivo Effects of this compound on Extracellular Neurotransmitter Levels (Microdialysis in Rats)
| Brain Region | Neurotransmitter | Dose (mg/kg, i.p.) | Peak Increase (% of Baseline) | Reference |
| Prefrontal Cortex (PFC) | Norepinephrine | 30 | 545 ± 78 | [15] |
| Dopamine | 30 | ~182 | [15] | |
| Serotonin | 30 | ~302 | [15] | |
| Serotonin | 50 | ~500 | [4] | |
| Nucleus Accumbens (Acb) | Norepinephrine | 50 | 187 ± 28 | [1] |
| Dopamine | 50 | 186 ± 18 | [1] | |
| Serotonin | 50 | 365 ± 48 | [1] |
Signaling Pathways and Mechanisms of Action
This compound's inhibition of NET in the presynaptic terminal of noradrenergic neurons leads to a decreased reuptake of norepinephrine from the synaptic cleft. This results in an elevated concentration of norepinephrine available to stimulate postsynaptic α and β adrenergic receptors, enhancing noradrenergic neurotransmission. This action in the prefrontal cortex is believed to be a key contributor to its efficacy in treating ADHD.[6][8]
This compound's interaction with the serotonin system is more nuanced. It does not inhibit the serotonin transporter (SERT).[1][7] Instead, its effects are mediated through direct receptor interaction. As a 5-HT2B receptor antagonist, this compound may disinhibit serotonin neurons, leading to increased serotonin release.[16] Concurrently, as a 5-HT2C receptor agonist, it directly stimulates a subset of serotonin receptors, which has been shown to modulate the activity of the mesoaccumbens pathway and suppress hyperlocomotion in animal models.[1][4] This combined action results in a significant increase in extracellular serotonin levels in the PFC, an effect not typically seen with pure NRIs.[1][15]
Experimental Protocols
This assay quantifies a compound's ability to inhibit neurotransmitter transporters.
-
Objective: To determine the IC50 value of this compound for NET and SERT.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are cultured in appropriate media.[17][18]
-
Assay Preparation: Cells are seeded in 96- or 384-well microplates and allowed to form a confluent monolayer.[18]
-
Compound Incubation: The cell medium is replaced with a buffer solution containing various concentrations of this compound. The plates are incubated for a short period (e.g., 10-30 minutes) at 37°C.[17][19]
-
Substrate Addition: A radiolabeled ([³H]-NE or [³H]-5-HT) or fluorescent substrate that mimics the natural neurotransmitter is added to each well.[10][17]
-
Uptake and Measurement: The plates are incubated to allow for substrate uptake by the transporters. For radiolabeled assays, the reaction is stopped, cells are washed, and the incorporated radioactivity is measured using a scintillation counter.[10][20] For fluorescent assays, the increase in intracellular fluorescence is monitored in real-time using a microplate reader.[17][21]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to control wells. An IC50 value is determined by fitting the data to a dose-response curve.
-
This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[22]
-
Objective: To quantify the effect of this compound administration on extracellular levels of norepinephrine and serotonin in the rat prefrontal cortex.[15]
-
Methodology:
-
Surgical Implantation: A guide cannula is surgically implanted into the target brain region (e.g., PFC) of an anesthetized rat. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: A stabilization period of 1-2 hours is allowed to establish a stable baseline of neurotransmitter levels. Dialysate samples are collected at regular intervals (e.g., every 20 minutes).[15]
-
Drug Administration: this compound or a vehicle control is administered to the animal (e.g., via intraperitoneal injection).[15]
-
Sample Collection: Dialysate collection continues for several hours post-administration.[1][15]
-
Analysis: The concentration of norepinephrine and serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23][24]
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the pre-drug baseline levels and compared between the this compound-treated and vehicle-treated groups.[15]
-
Conclusion
This compound's pharmacological profile is best described as that of a Serotonin Norepinephrine Modulating Agent (SNMA).[1][4] Its moderate inhibition of the norepinephrine transporter, combined with a distinct modulatory effect on the serotonin system via 5-HT2B antagonism and 5-HT2C agonism, results in a synergistic increase in both norepinephrine and serotonin in the prefrontal cortex.[1][4] This dual mechanism of action likely underpins its clinical efficacy and differentiates it from other non-stimulant ADHD medications. Further research into the downstream effects of this unique pharmacological signature will be crucial for optimizing its therapeutic applications and exploring its potential in other neuropsychiatric disorders.
References
- 1. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 3. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. macsenlab.com [macsenlab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. tandfonline.com [tandfonline.com]
- 14. diglib.uwgb.edu [diglib.uwgb.edu]
- 15. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 22. Use of microdialysis to measure brain noradrenergic receptor function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microdialysis studies on cortical noradrenaline release: basic characteristics, significance of extracellular calcium and massive post-mortem increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eicomusa.com [eicomusa.com]
Preclinical In Vivo Profile of Viloxazine: A Focus on Dopaminergic Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), has garnered renewed interest for its therapeutic potential in neurodevelopmental disorders, most notably its recent FDA approval for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] While its primary mechanism of action is the blockade of the norepinephrine transporter (NET), preclinical in vivo research has elucidated a nuanced and regionally specific impact on the dopamine (DA) system.[3][4][5] This technical guide provides a comprehensive overview of the preclinical in vivo studies investigating this compound's effects on dopamine, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.
Core Mechanism of Dopamine Modulation
This compound's influence on dopamine is largely an indirect consequence of its potent inhibition of the norepinephrine transporter (NET).[4] In certain brain regions, particularly the prefrontal cortex (PFC), the NET exhibits a notable affinity for dopamine and is a key regulator of its extracellular concentration.[1][5] By blocking NET, this compound effectively reduces the reuptake of dopamine in these areas, leading to an increase in its synaptic availability.[1][4] This mechanism is distinct from that of stimulant medications, which typically act directly on the dopamine transporter (DAT).[6][7]
Furthermore, this compound possesses a unique pharmacological profile that includes activity at serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][8] This serotonergic modulation can indirectly influence dopaminergic neurotransmission, contributing to its overall neurochemical effects.[7][9]
Quantitative Analysis of this compound's In Vivo Effects on Dopamine
Microdialysis studies in freely moving rats have been instrumental in quantifying the dose-dependent effects of this compound on extracellular dopamine levels in key brain regions. The following tables summarize the key quantitative findings from these preclinical investigations.
| Brain Region | This compound Dose (mg/kg, i.p.) | Peak Increase in Extracellular Dopamine (% of Baseline) | Study Reference |
| Prefrontal Cortex (PFC) | 30 | Significant increase | [4] |
| Prefrontal Cortex (PFC) | 50 | Significant increase | [4][10] |
| Nucleus Accumbens (NAc) | 50 | Minimal increase (~180%) | [6][8] |
| Amygdala | Not specified | Moderate increase | [1][5] |
Table 1: Summary of this compound's Effects on Extracellular Dopamine Levels in Rat Brain.
| Parameter | This compound | d-amphetamine | l-amphetamine |
| Peak Increase in Striatal Dopamine (% of Baseline) | ~180% (in NAc) | ~700% | ~1200% |
Table 2: Comparative Effects of this compound and Amphetamines on Dopamine Levels. [6]
Detailed Experimental Protocols
The following provides a generalized methodology for a typical in vivo microdialysis experiment used to assess this compound's effects on dopamine.
Animal Model:
-
Species: Male Sprague-Dawley rats.[4]
-
Age: 8 weeks at the time of the experiment.[4]
-
Housing: Housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Procedure:
-
Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
A guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
The cannula is secured to the skull using dental cement.
-
Animals are allowed a post-operative recovery period of several days.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period to obtain a baseline, this compound or vehicle is administered (typically via intraperitoneal injection).[4][11]
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-administration.
Neurochemical Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data are expressed as a percentage change from the pre-drug baseline levels.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying pathways and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound's Mechanism of Action on Dopamine in the PFC.
Caption: Experimental Workflow for In Vivo Microdialysis.
Caption: Logical Relationship of this compound's Effects.
Conclusion
Preclinical in vivo studies robustly demonstrate that this compound moderately increases extracellular dopamine levels, primarily in the prefrontal cortex, through the inhibition of the norepinephrine transporter.[1][4] This effect is dose-dependent and regionally specific, with minimal impact on the nucleus accumbens, a key brain region associated with reward and addiction.[5][6] This neurochemical profile, coupled with its serotonergic modulatory properties, distinguishes this compound from other ADHD medications and suggests a therapeutic potential with a lower risk of abuse.[12][13] The experimental methodologies outlined in this guide provide a framework for further research into the nuanced effects of this compound and other novel compounds on dopaminergic neurotransmission.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 10. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. This compound for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Viloxazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viloxazine hydrochloride is a selective norepinephrine reuptake inhibitor (SNRI) with a multifaceted pharmacological profile. Initially developed as an antidepressant, it has been repurposed and is now approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound hydrochloride. Furthermore, it delves into its complex mechanism of action by visualizing the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related compounds.
Molecular Structure and Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of this compound, a morpholine derivative. Its chemical structure consists of a morpholine ring linked to an ethoxyphenoxy group via a methyl bridge.
Chemical Structure:
IUPAC Name: (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride[1][2]
Molecular Formula: C₁₃H₂₀ClNO₃[1][2][3]
Physicochemical Data
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 273.76 g/mol | [1][3][4] |
| Melting Point | 186-188 °C | [2] |
| Solubility | Soluble in water and 0.1N HCl. Sparingly soluble in methanol. Very slightly soluble in acetonitrile, acetic acid, and isopropyl alcohol. Practically insoluble in ethyl acetate. | [5] |
| pKa | 8.47 (for the this compound base) | |
| LogP | 1.10 (for the this compound base) |
Chemical Synthesis
The synthesis of this compound hydrochloride typically involves a multi-step process. A common synthetic route is outlined below.
Synthesis Workflow
References
A Technical Guide to the Pharmacodynamics of Viloxazine Extended-Release
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the pharmacodynamic properties of the extended-release (ER) formulation of viloxazine. This compound ER, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), possesses a multifaceted mechanism of action that distinguishes it from other non-stimulant therapies.[1][2] Initially classified as a selective norepinephrine reuptake inhibitor (NRI), contemporary research supports its reclassification as a serotonin norepinephrine modulating agent (SNMA), reflecting its complex interaction with both noradrenergic and serotonergic systems.[3][4][5] This guide synthesizes current in vitro and in vivo data, details the experimental protocols used for its characterization, and presents its mechanism through structured data and visual diagrams.
Core Mechanism of Action
The therapeutic effects of this compound ER are attributed to its dual activity on norepinephrine and serotonin pathways.[6] Its primary mechanism involves the moderate inhibition of the norepinephrine transporter (NET), which increases the synaptic availability of norepinephrine and, consequently, dopamine in the prefrontal cortex (PFC).[3][7] This is complemented by significant interactions with specific serotonin receptors, namely antagonism at the 5-HT₂ₙ receptor and agonism at the 5-HT₂ₙ receptor.[3][4][5] Unlike selective serotonin reuptake inhibitors (SSRIs), this compound does not significantly inhibit the serotonin transporter (SERT).[3][7]
This compound binds to and inhibits the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft.[1][8] This inhibition leads to elevated extracellular concentrations of norepinephrine.[7] In the prefrontal cortex, where dopamine clearance is also primarily mediated by NET, this action results in a secondary increase in extracellular dopamine levels.[3][7] This modulation of catecholamines in the PFC is a key mechanism underlying its efficacy in treating ADHD.[7]
Recent studies have elucidated this compound's significant activity on the serotonin system. It acts as an antagonist at 5-HT₂ₙ receptors and an agonist at 5-HT₂ₙ receptors.[3][9] It also demonstrates weaker antagonistic effects at 5-HT₇ receptors.[10][11] This multimodal serotonergic activity is proposed to contribute to its therapeutic profile, potentially influencing mood and anxiety, which are often comorbid with ADHD.[1][3] The increase in extracellular serotonin observed in preclinical studies is not due to SERT inhibition but is likely a result of these direct receptor interactions.[7][12]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data defining the pharmacodynamic profile of this compound.
Table 1: In Vitro Receptor and Transporter Binding and Functional Activity
| Target | Parameter | Value (µM) | Species/System | Reference |
|---|---|---|---|---|
| Norepinephrine Transporter (NET) | Kᵢ | 0.63 | Human (cloned) | [11] |
| IC₅₀ | 0.26 | Rat Hypothalamic Synaptosomes | [3] | |
| Serotonin Transporter (SERT) | Kᵢ | 17.3 | Human (cloned) | [13] |
| IC₅₀ | 257 | HEK293 cells (hSERT) | [3] | |
| Dopamine Transporter (DAT) | Kᵢ | >100 | Human (cloned) | [13] |
| 5-HT₂ₙ Receptor | Kᵢ | 6.40 | Human | [11] |
| IC₅₀ (Antagonist) | 27.0 | CHO cells | [3][9] | |
| Kₙ (Antagonist) | 4.2 | CHO cells | [9] | |
| 5-HT₂ₙ Receptor | Kᵢ | 3.90 | Human | [11] |
| EC₅₀ (Agonist) | 32.0 | CHO cells | [3][9] | |
| Eₘₐₓ (Agonist) | 78.6% | CHO cells | [9] | |
| 5-HT₇ Receptor | Kᵢ | 1.9 | Human | [10] |
| | IC₅₀ (Antagonist) | 6.7 | Human |[10] |
Kᵢ: Inhibitory Constant; IC₅₀: Half-maximal Inhibitory Concentration; Kₙ: Antagonist Equilibrium Constant; EC₅₀: Half-maximal Effective Concentration; Eₘₐₓ: Maximum Effect.
Table 2: In Vivo Effects on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex
| Neurotransmitter | Dose (mg/kg, i.p.) | Peak Increase (% of Baseline) | Time to Peak (minutes) | Reference |
|---|---|---|---|---|
| Norepinephrine (NE) | 30 | 545% ± 78% | 60 | [7] |
| 50 | 649% ± 57% | Not Specified | [14] | |
| Dopamine (DA) | 30 | Not Specified | Not Specified | [7] |
| 50 | 670% ± 105% | Not Specified | [14] | |
| Serotonin (5-HT) | 30 | Not Specified | Not Specified | [7] |
| | 50 | 506% ± 133% | Not Specified |[14] |
Data represent mean ± standard error of the mean (SEM). The 30 mg/kg dose in rats yields plasma concentrations comparable to clinically effective doses in humans.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental protocols used to characterize this compound's pharmacodynamics.
References
- 1. This compound for ADHD: Mechanism, Dosage, and Efficacy [rupahealth.com]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 5. cafermed.com [cafermed.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qelbree® Pharmacodynamics | HCP Site [qelbreehcp.com]
- 9. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. dovepress.com [dovepress.com]
Viloxazine's Interaction with 5-HT2B and 5-HT2C Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viloxazine, a serotonin norepinephrine modulating agent, has demonstrated a complex pharmacological profile that extends beyond its historical classification as a norepinephrine reuptake inhibitor. A significant component of its mechanism of action involves its interaction with specific serotonin receptor subtypes, notably the 5-HT2B and 5-HT2C receptors. This technical guide provides an in-depth analysis of this compound's engagement with these receptors, presenting quantitative data, detailed experimental methodologies, and visualizations of the associated signaling pathways. In vitro studies have consistently shown that this compound acts as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][3][4][5] This dual activity is believed to contribute to its therapeutic effects. This document aims to be a comprehensive resource for researchers and drug development professionals investigating the serotonergic properties of this compound and similar compounds.
Quantitative Analysis of this compound's Interaction with 5-HT2B and 5-HT2C Receptors
The affinity and functional potency of this compound at the 5-HT2B and 5-HT2C receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its activity at each receptor.
Table 1: Binding Affinity of this compound for 5-HT2B and 5-HT2C Receptors
| Receptor | Binding Affinity (Ki) | Assay Type |
| 5-HT2B | 0.65 µM | Radioligand Binding Assay |
| 5-HT2C | 0.84 µM | Radioligand Binding Assay |
Data sourced from cell-based binding assays measuring the inhibition of a radiolabeled ligand.[6]
Table 2: Functional Activity of this compound at 5-HT2B and 5-HT2C Receptors
| Receptor | Functional Activity | Parameter | Value | Assay Type |
| 5-HT2B | Antagonist | IC50 | 27.0 µM | Inositol Phosphate (IP1) HTRF® Assay |
| KB | 4.2 µM | Inositol Phosphate (IP1) HTRF® Assay | ||
| 5-HT2C | Agonist | EC50 | 32.0 µM | Inositol Phosphate (IP1) HTRF® Assay |
| Emax | 78.6% | Inositol Phosphate (IP1) HTRF® Assay | ||
| EC50 | 1.6 µM | Ca2+ Assay |
Data highlights this compound's antagonistic properties at 5-HT2B and agonistic effects at 5-HT2C.[1][6][7]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with 5-HT2B and 5-HT2C receptors.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Objective: To determine the Ki of this compound for the 5-HT2B and 5-HT2C receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2B or 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells).[8]
-
Radioligand: e.g., [3H]LSD for 5-HT2B, [3H]mesulergine for 5-HT2C.
-
Unlabeled competitor: this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
Cell membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of this compound or buffer (for total binding) or a saturating concentration of a known ligand (for non-specific binding).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate (IP1) HTRF® Assay
This is a functional assay to measure the activity of Gq-coupled receptors, such as 5-HT2B and 5-HT2C, by detecting the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.
Objective: To determine the functional antagonist (IC50) or agonist (EC50) activity of this compound at 5-HT2B and 5-HT2C receptors.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2B or 5-HT2C receptor.
-
IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1-cryptate).
-
Stimulation buffer.
-
This compound.
-
For antagonist assay: a known 5-HT2B agonist (e.g., 5-HT).
-
384-well white microplates.
-
HTRF®-compatible microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate and allow them to adhere overnight.
-
Compound Addition (Agonist Mode for 5-HT2C):
-
Add increasing concentrations of this compound to the wells.
-
-
Compound Addition (Antagonist Mode for 5-HT2B):
-
Add increasing concentrations of this compound to the wells.
-
Add a fixed concentration of a 5-HT2B agonist (typically its EC80) to stimulate the receptor.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Detection: Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells and incubate at room temperature for 60 minutes.
-
Measurement: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm).
-
Agonist: Plot the ratio against the logarithm of the this compound concentration to determine the EC50 and Emax.
-
Antagonist: Plot the ratio against the logarithm of the this compound concentration to determine the IC50.
-
Signaling Pathways
Both 5-HT2B and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.[9][10][11] Activation of these receptors initiates a cascade of intracellular events.
5-HT2C Receptor Agonist Signaling Pathway
As an agonist at the 5-HT2C receptor, this compound is proposed to initiate the following signaling cascade:
Upon binding of this compound, the 5-HT2C receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These downstream effectors then modulate various cellular responses.[12][13]
5-HT2B Receptor Antagonist Action
As an antagonist, this compound binds to the 5-HT2B receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, serotonin (5-HT), thereby inhibiting the activation of the downstream signaling pathway.
The binding of this compound to the 5-HT2B receptor prevents serotonin from activating the Gq/11-PLC signaling cascade, thus inhibiting serotonin-mediated cellular responses through this receptor.[1][8][14]
Conclusion
This compound exhibits a distinct dual activity on key serotonin receptors, acting as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating these interactions. The Gq/11-mediated signaling pathways associated with these receptors are crucial for their physiological functions, and this compound's modulation of these pathways likely plays a significant role in its overall therapeutic profile. This technical guide serves as a foundational resource for researchers and clinicians interested in the complex pharmacology of this compound and its implications for the treatment of various neuropsychiatric disorders.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Novel Antidepressant: Early Research and Discovery of Viloxazine by Imperial Chemical Industries
A Technical Overview for Researchers and Drug Development Professionals
Introduction
Viloxazine, a morpholine derivative, emerged from the laboratories of Imperial Chemical Industries (ICI) in the early 1970s as a novel antidepressant agent. Its discovery was a result of strategic chemical modifications to beta-blockers, with the aim of enhancing central nervous system penetration.[1] Initially marketed in Europe in 1974 for the treatment of depression, this compound represented a departure from the then-dominant tricyclic antidepressants (TCAs), offering a distinct pharmacological profile and a different side-effect spectrum. This technical guide provides an in-depth exploration of the foundational research conducted by ICI that led to the discovery and initial characterization of this compound, focusing on its synthesis, pharmacology, and early clinical evaluation.
I. Chemical Synthesis and Development
Experimental Protocol: Synthesis of this compound Hydrochloride
While detailed, step-by-step protocols from the original ICI publications are not fully available in the public domain, the synthesis can be reconstructed from patent literature. The process generally involved the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate, which was then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base to yield the this compound free base. The final hydrochloride salt was then prepared.
A generalized representation of this synthesis is as follows:
-
Formation of 1-(2-ethoxyphenoxy)-2,3-epoxypropane: 2-ethoxyphenol is reacted with epichlorohydrin.
-
Formation of this compound Base: The resulting epoxide intermediate is reacted with 2-aminoethyl hydrogen sulfate in an ethanolic solution containing sodium hydroxide. This step involves both the opening of the epoxide ring and subsequent cyclization to form the morpholine ring.
-
Formation of this compound Hydrochloride: The this compound free base is then dissolved in a suitable solvent, such as isopropanol, and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is then purified by recrystallization.
Note: Specific reaction yields and detailed conditions from the original ICI synthesis are not consistently reported in the available literature.
II. Early Pharmacological Profile
This compound was characterized by ICI as a selective norepinephrine reuptake inhibitor (NRI).[1] This was a key differentiator from the TCAs, which typically exhibit significant anticholinergic and antihistaminic activity.
Experimental Protocols: Pharmacological Screening
The precise, detailed protocols for the initial pharmacological screening by ICI are not extensively documented in available literature. However, standard methodologies of the time would have been employed, including:
-
Radioligand Binding Assays: To determine the affinity of this compound for various neurotransmitter transporters (norepinephrine, serotonin, dopamine) and receptors (muscarinic, histaminic, adrenergic). These assays would involve incubating brain tissue homogenates with a radiolabeled ligand and measuring the displacement by this compound.
-
In Vitro Uptake Assays: To measure the functional inhibition of neurotransmitter reuptake. This would typically involve using synaptosomes (isolated nerve terminals) and measuring the uptake of radiolabeled neurotransmitters in the presence and absence of this compound.
-
In Vivo Animal Models of Antidepressant Activity: Standard behavioral tests in rodents, such as the reversal of reserpine-induced hypothermia or potentiation of L-DOPA-induced behavioral changes, would have been used to assess potential antidepressant effects.
Summary of Early Pharmacological Findings
The early research by ICI and subsequent independent studies in the 1970s established the following key pharmacological characteristics of this compound:
| Parameter | Finding | Reference |
| Primary Mechanism of Action | Selective Norepinephrine Reuptake Inhibition | [1] |
| Serotonin Transporter (SERT) Affinity | Low | [1] |
| Dopamine Transporter (DAT) Affinity | Very Low | [1] |
| Anticholinergic Activity | Minimal to None | [2] |
| Antihistaminic Activity | Not a prominent feature | |
| Cardiovascular Effects | Lower risk of cardiotoxicity compared to TCAs | [3] |
More recent research has revealed a more complex pharmacology, including interactions with serotonin 5-HT2B and 5-HT2C receptors, but the primary mechanism identified during its initial development was selective norepinephrine reuptake inhibition.
III. Initial Clinical Investigations for Depression
Following promising preclinical results, ICI advanced this compound into clinical trials for the treatment of major depressive disorder. These early trials were crucial in establishing its efficacy and safety profile in humans.
Experimental Protocol: Early Clinical Trials
The early clinical trials conducted by ICI would have followed the standard phased approach:
-
Phase I: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at single and multiple ascending doses.
-
Phase II: The first studies in patients with depression to evaluate efficacy and further assess safety. These were often placebo-controlled or compared against an active comparator like a TCA.
-
Phase III: Larger, multicenter trials to confirm efficacy and safety in a broader patient population, often comparing this compound to established antidepressants of the time, such as imipramine.
A 1974 study by Bayliss and Duncan investigated the clinical pharmacology of single 100 mg doses of this compound compared to 50 mg of imipramine and placebo in healthy volunteers. They measured parameters such as pulse rate, blood pressure, salivary flow, and reaction time.
Summary of Early Clinical Findings
The initial clinical trials and early post-marketing studies provided the following key insights into this compound's profile as an antidepressant:
| Parameter | Finding | Reference |
| Efficacy | Effective in treating mild to severe depression; comparable to imipramine | |
| Onset of Action | Some studies suggested a more rapid onset of action compared to imipramine | |
| Tolerability | Generally better tolerated than TCAs | [3] |
| Common Side Effects | Nausea, vomiting, headache, insomnia | |
| Anticholinergic Side Effects | Significantly less frequent and severe than with imipramine (e.g., dry mouth, blurred vision) | [2] |
| Cardiovascular Safety | Favorable compared to TCAs, with less impact on heart rate and blood pressure | [2] |
Pharmacokinetic Profile (Immediate-Release Formulation)
| Parameter | Value | Reference |
| Bioavailability | ~85% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [3] |
| Plasma Half-Life | ~2.5 hours | [3] |
| Metabolism | Extensive hepatic metabolism | |
| Excretion | Primarily renal |
Conclusion
The early research and discovery of this compound by Imperial Chemical Industries marked a significant step in the evolution of antidepressant pharmacotherapy. By purposefully designing a molecule with a distinct mechanism of action—selective norepinephrine reuptake inhibition—ICI developed a compound that offered a comparable efficacy to the tricyclic antidepressants of the era but with a more favorable side-effect profile, particularly concerning anticholinergic and cardiovascular effects. While the detailed experimental protocols and extensive quantitative data from these pioneering studies are not fully accessible today, the available literature clearly demonstrates a systematic and innovative approach to drug discovery and development. The foundational work by ICI not only introduced a new therapeutic option for depression but also contributed to a deeper understanding of the neurobiology of mood disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The clinical pharmacology of this compound hydrochloride—a new anti-depressant of novel chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Viloxazine's potential applications in treating cataplexy and narcolepsy
Abstract
Narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy, is fundamentally linked to a deficiency in orexin neurotransmission. This deficiency leads to an imbalance in downstream monoaminergic systems, particularly the noradrenergic system, which is crucial for maintaining wakefulness and muscle tone. Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) with a multimodal serotonergic mechanism, presents a compelling, though historically underexplored, therapeutic candidate. Originally developed as an antidepressant and now approved for Attention-Deficit/Hyperactivity Disorder (ADHD), early clinical research demonstrated its potential to significantly reduce cataplexy and other REM-sleep-related symptoms of narcolepsy. This technical guide synthesizes the foundational and recent pharmacological data on this compound, details the key experimental evidence for its use in narcolepsy, and outlines the underlying neurobiological pathways.
This compound: Pharmacological Profile
This compound (racemic (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine) is a non-stimulant medication that was first marketed as an antidepressant in Europe in the 1970s.[1] After being discontinued for commercial reasons, an extended-release (ER) formulation, Qelbree®, received FDA approval in 2021 for the treatment of ADHD in children and adults.[1][2]
Mechanism of Action (MOA)
This compound's primary mechanism is the selective inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1][2] However, recent investigations have revealed a more complex profile, classifying it as a Serotonin Norepinephrine Modulating Agent (SNMA) .[3][4] In addition to its moderate NET inhibition, this compound also acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist .[3][5] This dual action on both noradrenergic and serotonergic systems differentiates it from pure NRIs like atomoxetine.[3][5] In vivo microdialysis studies in rats have confirmed that this compound administration increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[3][6]
Pharmacokinetics
The extended-release formulation of this compound exhibits linear pharmacokinetics.[5][7] Key parameters are summarized in the table below.
| Parameter | Value (Extended-Release Formulation) | Citation |
| Bioavailability | ~88% (relative to immediate-release) | [7] |
| Time to Peak Plasma (Tmax) | ~5 hours | [7] |
| Protein Binding | 76-82% | [1][7] |
| Elimination Half-Life | 7.02 ± 4.74 hours | [1][5] |
| Metabolism | Primarily via CYP2D6, UGT1A9, and UGT2B15 | [5] |
| Excretion | ~90% in urine within 24 hours | [5] |
Preclinical and Clinical Evidence in Narcolepsy
The rationale for investigating this compound in narcolepsy stems from the known efficacy of noradrenergic agents in treating cataplexy.[8] Cataplexy is understood as a pathological intrusion of REM-sleep-associated muscle atonia into wakefulness, and noradrenergic neurons are critical for suppressing this atonia.
Preclinical Rationale
Animal models have been pivotal in understanding narcolepsy.[9][10] Studies using narcoleptic Doberman pinschers, which have a mutation in the hypocretin (orexin) receptor 2 gene, demonstrated that the specific NRI nisoxetine produced a significant improvement in cataplexy.[8][11] Given that this compound shares this primary noradrenergic reuptake blocking property, it was hypothesized to have similar efficacy in human narcolepsy.[8]
Clinical Study: Guilleminault et al. (1986)
The primary clinical evidence for this compound in narcolepsy comes from a preliminary, single-blind, placebo-controlled study conducted at Stanford University.[8][12][13] This study evaluated the efficacy of this compound hydrochloride (100 mg/day) in narcoleptic patients.
Key Findings:
-
Cataplexy & Auxiliary Symptoms: The drug had a significant inhibitory effect on cataplexy, hypnagogic hallucinations, and sleep paralysis.[8][11][12]
-
Daytime Sleepiness: While patients subjectively reported fewer sleep attacks (p < 0.05), there was no objective improvement in alertness as measured by the Multiple Sleep Latency Test (MSLT) and Maintenance of Wakefulness Test (MWT).[8][11]
-
Safety and Tolerability: this compound was well-tolerated at the 100 mg/day dose, with only one of 23 patients discontinuing due to nausea and headaches.[8][12] Notably, it did not produce the typical side effects associated with tricyclic antidepressants.[8][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from pharmacological and clinical studies.
Table 1: this compound Receptor Binding & Functional Activity
| Target | Affinity (Ki or KD) | Activity | Citation |
|---|---|---|---|
| Norepinephrine Transporter (NET) | 155 - 630 nM | Inhibitor | [1] |
| Serotonin Transporter (SERT) | 17,300 nM | Weak Inhibitor | [1] |
| Dopamine Transporter (DAT) | >100,000 nM | Negligible | [1] |
| Serotonin 5-HT₂B Receptor | 3,900 nM | Antagonist | [1] |
| Serotonin 5-HT₂C Receptor | 6,400 nM | Agonist |[1] |
Table 2: Clinical Efficacy Data (Guilleminault et al., 1986)
| Outcome Measure | Result | Significance | Citation |
|---|---|---|---|
| Cataplexy | Significant Decrease | p < 0.01 | [8] |
| Auxiliary Symptoms | Significant Improvement | p < 0.05 | [8] |
| Subjective Sleep Attacks | Significant Decrease | p < 0.05 | [8] |
| MSLT / MWT Scores | No Significant Change | - |[8][11] |
Experimental Protocols
Protocol: In Vitro Binding and Functional Assays (Yu et al., 2020)
This protocol was used to characterize this compound's broader pharmacological profile.
-
Objective: To determine the binding affinity and functional activity of this compound at various monoamine transporters and G-protein coupled receptors.
-
Methodology:
-
Radioligand Binding Assays: Performed using membranes from HEK293 cells expressing the human recombinant transporters (NET, SERT, DAT) or various serotonin receptors (e.g., 5-HT₂B, 5-HT₂C). This compound was tested at multiple concentrations to determine its ability to displace specific radioligands.
-
Functional Uptake Assays: To assess NET inhibition, [³H]-norepinephrine uptake was measured in rat hypothalamic synaptosomes in the presence of varying concentrations of this compound. The IC₅₀ value was determined.[3]
-
Receptor Functional Assays: Calcium flux or other second messenger assays were used in cell lines expressing the target receptors to determine agonist or antagonist activity.
-
-
Data Analysis: Ki and IC₅₀ values were calculated using non-linear regression analysis (e.g., Cheng-Prusoff equation for Ki from IC₅₀).
Protocol: Clinical Trial in Narcolepsy (Guilleminault et al., 1986)
-
Objective: To evaluate the efficacy and safety of this compound hydrochloride on the symptoms of narcolepsy.
-
Study Design: Single-blind, placebo-controlled trial.
-
Participants: 23 narcoleptic patients (18 women, 5 men; mean age 53.3 years) with documented daytime sleepiness and cataplexy.[11]
-
Procedure:
-
Washout: Patients discontinued previous anticataplectic medications for a minimum of 14 days.[11]
-
Baseline: A baseline period to establish symptom frequency.
-
Placebo Phase 1: Patients received a placebo.
-
Treatment Phase: Patients received this compound hydrochloride 100 mg/day.[12]
-
Withdrawal Phase (Placebo Phase 2): this compound was discontinued, and patients received a placebo for 48 hours before final assessments.[12]
-
-
Outcome Measures:
-
Objective: Polysomnographic monitoring, Multiple Sleep Latency Test (MSLT), Maintenance of Wakefulness Test (MWT), and Wilkinson Auditory Vigilance Test (WAT).
-
Subjective: Standardized questionnaires to assess the frequency and severity of sleep attacks, cataplexy, and other auxiliary symptoms.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to compare outcomes across the different study phases.[11]
Signaling Pathways & Workflows
The following diagrams illustrate the key mechanisms and processes involved.
Caption: this compound's dual mechanism of action.
Caption: Hypothesized anti-cataplectic signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. preprints.org [preprints.org]
- 10. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound hydrochloride in narcolepsy: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Synthesis of viloxazine from 2-ethoxyphenol and epichlorohydrin
Application Note: This document provides a comprehensive protocol for the synthesis of viloxazine, a selective norepinephrine reuptake inhibitor, from 2-ethoxyphenol and epichlorohydrin. The described methodology is intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound from 2-ethoxyphenol and epichlorohydrin is a well-established multi-step process. The overall pathway involves the initial formation of an epoxide intermediate, followed by a ring-opening and cyclization reaction to form the morpholine ring, and finally, conversion to the hydrochloride salt.[1][2][3][4]
The key steps are:
-
Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This step involves the reaction of 2-ethoxyphenol with epichlorohydrin in the presence of a base and a phase-transfer catalyst to yield the epoxide intermediate.[1][2][5]
-
Step 2: Synthesis of this compound Base. The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base, leading to the opening of the epoxide ring and subsequent cyclization to form the this compound free base, (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine.[1][2]
-
Step 3: Formation of this compound Hydrochloride. The final step involves the treatment of the this compound free base with hydrochloric acid to form the stable hydrochloride salt, which is then purified by recrystallization.[1]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Ethoxyphenol | Reagent | Sigma-Aldrich |
| Epichlorohydrin | Reagent | Sigma-Aldrich |
| Sodium Hydroxide | ACS Grade | Fisher Scientific |
| Potassium Carbonate | Anhydrous | Acros Organics |
| Tetrabutylammonium hydrogen sulfate (n-Bu4NHSO4) | 97% | Alfa Aesar |
| 2-Aminoethyl hydrogen sulfate | 98% | TCI Chemicals |
| Toluene | Anhydrous | EMD Millipore |
| Isopropanol | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Concentrated Hydrochloric Acid | ACS Grade | J.T. Baker |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)
-
To a solution of 2-ethoxyphenol (1 equivalent) in a suitable solvent such as toluene, add potassium carbonate (2 equivalents) and a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (0.1 equivalents).[1][5]
-
Heat the mixture to 50-60°C with stirring.[5]
-
Slowly add epichlorohydrin (1.2 equivalents) to the reaction mixture.
-
Maintain the reaction at 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and wash with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate is often used in the next step without further purification, with an expected yield of nearly quantitative.[1]
Step 2: Synthesis of this compound Base
-
In a separate reaction vessel, prepare a solution of 2-aminoethyl hydrogen sulfate (1 equivalent) in water.
-
Add a strong base, such as sodium hydroxide (a large excess, >10 molar ratio to the epoxide), to the solution.[2]
-
Add the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane from Step 1 to this basic solution.
-
Heat the mixture with stirring. The reaction involves the opening of the epoxide ring followed by an intramolecular cyclization to form the morpholine ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the this compound free base with an organic solvent like diethyl ether or toluene.[6][7]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound base.[7] The reported yield for this step is approximately 40%.[1]
Step 3: Formation and Purification of this compound Hydrochloride
-
Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic.
-
Add ethyl acetate to the mixture to induce precipitation of the hydrochloride salt.[1][7]
-
Cool the mixture to facilitate complete crystallization.
-
Filter the solid product and wash with cold ethyl acetate.
-
Recrystallize the crude this compound hydrochloride from a mixture of isopropanol and water to obtain the purified product.[1] The final product is expected to have a purity of over 99%.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Key Reagents | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 2-Ethoxyphenol, Epichlorohydrin | K2CO3 | n-Bu4NHSO4 | Toluene | 50-60 | Varies | ~Quantitative | - |
| 2 | 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfate | NaOH | - | Water/Ethanol | 60 | 18 | ~40 | - |
| 3 | This compound Base, HCl | - | - | Isopropanol/Ethyl Acetate | Room Temp | - | High | >99 |
Visualization of Processes
Synthetic Workflow
Caption: Synthetic Workflow for this compound Hydrochloride.
Proposed Mechanism of Action of this compound
This compound's therapeutic effects in ADHD are attributed to its dual action on noradrenergic and serotonergic systems.[8][9] It acts as a selective norepinephrine reuptake inhibitor (NRI) and also modulates serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[8][10][11] This combined activity leads to an increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[8][12]
References
- 1. This compound Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. US20110251198A1 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 3. EP2558437B1 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 4. CA2992219A1 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. tdcommons.org [tdcommons.org]
- 7. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]
- 8. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Viloxazine and its Impurities by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). As with any active pharmaceutical ingredient (API), it is crucial to identify and quantify any impurities that may be present in the drug substance or product. This application note describes a stability-indicating RP-HPLC method for the separation and quantification of this compound and its process-related impurities or degradation products. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.
Chromatographic Conditions
Two primary RP-HPLC methods are presented below, derived from validated procedures for this compound impurity analysis. Method 1 is an isocratic method suitable for routine quality control, while Method 2 employs a gradient elution for resolving a broader range of potential impurities.
Table 1: Chromatographic Conditions for this compound Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Column | X-bridge phenyl, 250 x 4.6 mm, 5 µm | Agilent Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm[1][2] |
| Mobile Phase | Acetonitrile: 0.1% Trifluoroacetic acid (60:40 v/v)[3] | A: Potassium phosphate buffer (pH 2.35) B: Acetonitrile (Gradient)[1][2] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[1][2] |
| Detection | PDA Detector at 221 nm[3] | UV Detector at 210 nm[1][2] |
| Column Temp. | Ambient | 45-55°C[2] |
| Injection Vol. | 10 µL | 10 µL[2] |
Experimental Protocols
Protocol 1: Sample and Standard Preparation
Objective: To prepare this compound standard and sample solutions for HPLC analysis.
Materials:
-
This compound reference standard
-
This compound API or drug product
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or Potassium dihydrogen phosphate and Phosphoric acid
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Diluent Preparation: Prepare the diluent by mixing the mobile phase components in the appropriate ratio as specified in the chosen chromatographic method.
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and transfer it to a volumetric flask. Dissolve and dilute to volume with the diluent to achieve a known concentration (e.g., 50 µg/mL).[3]
-
Sample Stock Solution: Accurately weigh and transfer a quantity of the this compound API or powdered drug product equivalent to the amount of the standard into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume.
-
Working Solutions: Further dilute the stock solutions as necessary to achieve the desired concentration for analysis.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: HPLC Method Validation
Objective: To validate the analytical method as per ICH Q2(R1) guidelines.
Procedure:
-
System Suitability: Inject the standard solution six times and evaluate system suitability parameters. The %RSD for the peak area should be less than 2.0%.[3] Theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or other components at the retention time of this compound and its impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[3][4]
-
Linearity: Prepare a series of solutions of this compound and its impurities at different concentrations (e.g., 50% to 150% of the expected concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[1][3]
-
Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150%). The recovery should be within 98-102%.[3]
-
Precision:
-
Repeatability (Method Precision): Analyze six independent sample preparations and calculate the %RSD.[3]
-
Intermediate Precision (Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument and compare the results. The %RSD between the two sets of data should be within acceptable limits.[3]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1][3]
-
Robustness: Intentionally vary chromatographic parameters such as flow rate, mobile phase composition, and column temperature to assess the method's reliability.[3]
Quantitative Data Summary
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range | 12.5–75 μg/mL[4][5] | - |
| Correlation Coefficient (r²) | > 0.999[3] | 0.9998[1][2] |
| Accuracy (% Recovery) | 98.2 - 100.6%[3] | 90 - 110% for impurities[1][2] |
| Precision (%RSD) | < 2.0%[3][4] | - |
| LOD | 0.125 µg/mL[3] | 0.01 µg/g for impurities[1][2] |
| LOQ | 0.413 µg/mL[3] | 0.03 µg/g for impurities[1][2] |
| Retention Time (this compound) | ~2.272 min[3] | - |
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis of this compound impurities.
Caption: Logical relationship of analytical method validation according to ICH guidelines.
References
Application Notes and Protocols for In Vitro Evaluation of Viloxazine's Effect on Biogenic Amine Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the in vitro effects of viloxazine on the uptake of biogenic amines, primarily norepinephrine (NE) and serotonin (5-HT), and to a lesser extent, dopamine (DA). This compound is recognized as a selective norepinephrine reuptake inhibitor (NRI), but contemporary research reveals a more complex pharmacological profile, including modulation of serotonergic systems.[1][2] These protocols are designed to enable researchers to characterize the binding affinity and functional inhibition of this compound and similar compounds at monoamine transporters.
Introduction to this compound's Mechanism of Action
This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine.[3] This activity is believed to be central to its therapeutic effects.[3] Unlike many other antidepressants, this compound has a notably lower affinity for the serotonin transporter (SERT) and negligible interaction with the dopamine transporter (DAT).[4][5] Recent studies have also highlighted its activity at certain serotonin receptors, specifically as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist, suggesting a multimodal mechanism that differentiates it from traditional NRIs.[1][6] Understanding these interactions is crucial for elucidating its full therapeutic potential and side-effect profile.
Data Presentation: this compound's In Vitro Profile
The following tables summarize the quantitative data on this compound's binding affinities and functional inhibition at key biogenic amine transporters.
Table 1: this compound Binding Affinities (Kᵢ/Kₑ) for Human Monoamine Transporters
| Transporter | Radioligand | This compound Kᵢ/Kₑ (nM) | Reference Compound | Reference Kᵢ (nM) | Citation(s) |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 155 - 630 | Desipramine | 1.1 | [4] |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 17,300 | Imipramine | 1.3 | [4] |
| Dopamine Transporter (DAT) | [¹²⁵I]RTI-55 | >100,000 | GBR 12909 | 15 | [4][5] |
Table 2: this compound Functional Inhibitory Potency (IC₅₀) on Biogenic Amine Uptake
| Assay Type | Transporter | This compound IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Citation(s) |
| Synaptosomal Uptake (rat hypothalamus) | NET | 0.26 | Desipramine | 0.004 | [1][5] |
| Cell-Based Uptake (HEK293-hSERT) | SERT | 257 | Fluoxetine | 0.018 | [1] |
| Cell-Based Uptake (hDAT) | DAT | >100 | GBR 12909 | 0.028 | [6] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor or transporter.[7] These competitive binding assays measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the target.
Principle: This assay quantifies the affinity of this compound for the human norepinephrine transporter (hNET) by measuring the displacement of the radioligand [³H]Nisoxetine from cell membranes expressing hNET.
Materials:
-
Cell Culture: HEK293 or CHO cells stably expressing hNET.
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Desipramine hydrochloride.
-
Non-specific Binding Control: 10 µM Desipramine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Protocol:
-
Cell Membrane Preparation:
-
Culture HEK293-hNET cells to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in Assay Buffer, determine protein concentration, and store at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound and desipramine in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of this compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filter mats.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and cap.
-
Allow vials to sit for at least 4 hours in the dark.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Synaptosomal Uptake Assays
Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals. Synaptosomes are isolated nerve terminals that retain the necessary machinery for neurotransmitter transport.
Principle: This assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine ([³H]-NE) into synaptosomes prepared from rat hypothalamus, a brain region rich in noradrenergic nerve terminals.
Materials:
-
Tissue: Freshly dissected rat hypothalamus.
-
Radioligand: [³H]-Norepinephrine.
-
Test Compound: this compound hydrochloride.
-
Reference Compound: Desipramine hydrochloride.
-
Uptake Buffer (Krebs-Ringer-Henseleit - KRH): 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25.6 mM NaHCO₃, 10 mM Glucose, 0.1 mM Pargyline, 1 mM Ascorbic Acid, pH 7.4, and saturated with 95% O₂/5% CO₂.
-
Homogenization Buffer: 0.32 M Sucrose.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Protocol:
-
Synaptosome Preparation:
-
Homogenize rat hypothalamic tissue in ice-cold 0.32 M sucrose.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction) in KRH buffer.
-
Determine the protein concentration of the synaptosomal preparation.
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Uptake: Synaptosomal suspension + vehicle.
-
Non-specific Uptake: Synaptosomal suspension + a high concentration of desipramine (e.g., 10 µM).
-
Test Compound: Synaptosomal suspension + varying concentrations of this compound.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake reaction by adding [³H]-NE (final concentration ~10-20 nM).
-
Incubate at 37°C for 5-20 minutes.[5]
-
-
Termination and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Immediately wash the filters three times with ice-cold KRH buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
The inhibition of norepinephrine and serotonin reuptake by this compound leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling through postsynaptic receptors.
Caption: this compound's Mechanism of Action at the Synapse.
Experimental Workflows
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Viloxazine's Inhibition of CYP1A2 Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Viloxazine, a selective norepinephrine reuptake inhibitor, has been identified as a strong clinical inhibitor of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] This inhibition is a critical consideration in drug development and clinical practice due to the potential for significant drug-drug interactions (DDIs).[4][5] CYP1A2 is responsible for the metabolism of numerous clinically important drugs, including theophylline, caffeine, and various antipsychotics and antidepressants.[6][7] Co-administration of this compound with sensitive CYP1A2 substrates can lead to increased plasma concentrations of these substrates, potentially resulting in adverse effects.[1][4] Therefore, a thorough in vitro assessment of this compound's inhibitory effect on CYP1A2 is essential.
These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on CYP1A2 activity using human liver microsomes.
Data Presentation
The inhibitory potential of this compound against CYP1A2 has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: In Vitro Inhibition of Human CYP1A2 by this compound [8][9]
| Inhibition Parameter | This compound Concentration (µM) |
| Reversible Inhibition IC50 | 0.269 |
| Time-Dependent Inhibition IC50 | 0.0436 |
| (Data obtained from in vitro studies using human liver microsomes)[8][9] |
Experimental Protocols
A standard in vitro method to assess CYP1A2 inhibition involves incubating the inhibitor with human liver microsomes and a specific probe substrate for CYP1A2.[10][11] Phenacetin is a widely accepted and specific probe substrate for CYP1A2, which is metabolized to acetaminophen via O-deethylation.[12][13] The rate of acetaminophen formation is measured to determine CYP1A2 activity.
Protocol: In Vitro Assessment of this compound Inhibition of CYP1A2 using Human Liver Microsomes
1. Materials and Reagents:
-
This compound hydrochloride
-
Pooled human liver microsomes (HLM)
-
Phenacetin (CYP1A2 probe substrate)
-
Acetaminophen (paracetamol) standard
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of phenacetin in a suitable solvent.
-
Prepare working solutions of this compound and phenacetin by diluting the stock solutions in the incubation buffer.
-
-
Incubation:
-
Perform incubations in triplicate in 96-well plates.[8]
-
The final incubation mixture should contain:
-
Pre-incubate the mixture of microsomes, buffer, and this compound at 37°C for a short period (e.g., 5-10 minutes).[7]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Analyze the supernatant for the formation of acetaminophen using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of acetaminophen formation in the presence and absence of this compound.
-
Plot the percentage of CYP1A2 activity remaining against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for CYP1A2 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on CYP1A2.
References
- 1. DailyMed - QELBREE- this compound hydrochloride capsule, extended release [dailymed.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. DailyMed - QELBREE- this compound hydrochloride capsule, extended release [dailymed.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Metabolism and in vitro drug-drug interaction assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitory effects of antiarrhythmic drugs on phenacetin O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Designing Clinical Trials for Viloxazine in Adult ADHD Populations
Audience: Researchers, scientists, and drug development professionals.
Introduction Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder that persists into adulthood, characterized by symptoms of inattention, hyperactivity, and impulsivity that interfere with functioning or development. While stimulant medications are a first-line treatment, non-stimulant options are crucial for patients with contraindications, tolerability issues, or a history of substance use disorder.[1][2] Viloxazine extended-release (ER) is a non-stimulant medication approved by the FDA for the treatment of ADHD in adults.[1][3] It offers a unique mechanism of action as a serotonin norepinephrine modulating agent (SNMA), distinguishing it from other ADHD therapies.[4][5][6] These notes provide a comprehensive framework for designing robust Phase III clinical trials to evaluate the efficacy and safety of this compound in the adult ADHD population.
Pharmacology of this compound
1.1. Mechanism of Action this compound's therapeutic effect in ADHD is attributed to its multimodal activity on key neurotransmitter systems.[7][8] It is not a central nervous system stimulant. The primary mechanisms include:
-
Norepinephrine Transporter (NET) Inhibition: this compound moderately inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft, particularly in the prefrontal cortex, a brain region implicated in regulating attention and executive function.[4][6][8]
-
Serotonin Receptor Modulation: this compound acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[4][5][6] This modulation of the serotonergic system is believed to contribute to its clinical profile and differentiates it from pure norepinephrine reuptake inhibitors like atomoxetine.[4][7]
-
Neurotransmitter Levels: In vivo studies have demonstrated that this compound increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.[4][9]
1.2. Pharmacokinetics The extended-release formulation of this compound allows for once-daily dosing. Its pharmacokinetic profile in adults is summarized below.
| Parameter | Value / Description | Citations |
| Absorption | Tmax (peak plasma concentration) is approx. 5 hours. Relative bioavailability of ER vs. immediate-release is ~88%. Can be taken with or without food. | [10][11][12] |
| Distribution | Protein binding is 76-82%. | [10] |
| Metabolism | Primarily metabolized by CYP2D6, with UGT1A9 and UGT2B15 also contributing. The major metabolite is 5-hydroxythis compound glucuronide. | [7][10] |
| Excretion | ~90% of the dose is recovered in urine within 24 hours. | [7] |
| Half-life (t½) | The mean terminal half-life is approximately 7 hours. | [7][10] |
| Drug Interactions | Strong CYP1A2 inhibitor. Weak CYP2D6 and CYP3A4 inhibitor. Contraindicated with MAOIs and certain sensitive CYP1A2 substrates. | [13][14][15] |
Summary of Pivotal Clinical Data in Adults
The FDA approval of this compound ER for adults was based on a positive Phase III, randomized, double-blind, placebo-controlled study (NCT04016779).[3][16][17] Long-term safety and efficacy were assessed in an open-label extension study (NCT04143217).[18][19]
| Endpoint | This compound ER Result | Placebo Result | Key Findings | Citations |
| Primary: AISRS Total Score | Statistically significant reduction from baseline. | Less reduction compared to this compound. | This compound ER demonstrated superior efficacy in reducing overall ADHD symptoms. | [3][16] |
| Key Secondary: CGI-S Score | Statistically significant reduction from baseline. | Less reduction compared to this compound. | Showed significant improvement in overall clinical illness severity. | [3][16] |
| Tolerability | 9.0% discontinuation due to AEs. | 4.9% discontinuation due to AEs. | Generally well-tolerated. Most common AEs were insomnia, fatigue, and nausea. | [16] |
| Long-Term Efficacy | Improvements in AISRS scores were sustained. | N/A | Efficacy was maintained during long-term (over 24 months) treatment. | [18] |
Protocol: Phase III Clinical Trial for this compound in Adult ADHD
Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group, Multicenter Study to Evaluate the Efficacy and Safety of this compound Extended-Release (ER) in Adults with Attention-Deficit/Hyperactivity Disorder (ADHD).
1. Objectives
-
Primary Objective: To evaluate the efficacy of flexible-dose this compound ER compared to placebo in improving the symptoms of ADHD in adults, as measured by the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score over a 6-week period.[3][16]
-
Secondary Objectives:
-
To assess the efficacy of this compound ER compared to placebo based on the Clinical Global Impression—Severity of Illness (CGI-S) scale.[3][16]
-
To evaluate the effect of this compound ER on executive function.[16]
-
To assess the safety and tolerability of this compound ER in adults with ADHD.[16][19]
-
To characterize the pharmacokinetic profile of this compound ER in the study population.
-
2. Study Design This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study. Following a screening period of up to 28 days, eligible participants will be randomized in a 1:1 ratio to receive either this compound ER or a matching placebo for a 6-week double-blind treatment period.
3. Participant Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Current or past diagnosis of psychosis, bipolar disorder, or a primary diagnosis of major depressive disorder or anxiety disorder that requires pharmacotherapy.
-
History of substance use disorder within the past 6 months (excluding nicotine).
-
Use of prohibited medications, including MAOIs within 14 days, or other psychotropic drugs.[13][21][22]
-
Clinically significant cardiovascular, hepatic, or renal disease.[23]
-
Known hypersensitivity to this compound or its components.
-
Suicidal ideation with intent or suicidal behavior within the past 6 months.[2][23]
-
4. Treatment Protocol
-
Drug Formulation: this compound ER capsules (100 mg, 150 mg, 200 mg) and matching placebo capsules.
-
Dosing and Titration: Treatment will be administered once daily in the morning. The dose will be flexibly adjusted based on investigator assessment of efficacy and tolerability according to the schedule below.
| Treatment Week | Daily Dose | Rationale |
| Week 1 | 200 mg | Initiate treatment at a dose known to be generally well-tolerated. |
| Week 2 | 200 mg or 400 mg | Increase dose based on response and tolerability to optimize therapeutic effect. |
| Weeks 3-6 | 200 mg, 400 mg, or 600 mg | Further adjust dose to achieve optimal balance of efficacy and tolerability. The maximum dose is 600 mg/day. |
| This dosing schedule is based on FDA-approved labeling for adults.[24][25][26] |
-
Randomization and Blinding: A central randomization system will be used. Both participants and all study personnel (investigators, site staff, sponsor) will be blinded to the treatment assignment.
5. Schedule of Assessments
| Assessment | Screening | Baseline (Wk 0) | Wk 1 | Wk 2 | Wk 3 | Wk 4 | Wk 5 | Wk 6 / EOT | Follow-up |
| Informed Consent | X | ||||||||
| Inclusion/Exclusion | X | X | |||||||
| Medical History | X | ||||||||
| Efficacy | |||||||||
| AISRS | X | X | X | X | X | X | X | X | |
| CGI-S | X | X | X | X | X | X | X | X | |
| Safety | |||||||||
| Adverse Events | X | X | X | X | X | X | X | X | |
| Vital Signs | X | X | X | X | X | X | X | X | X |
| 12-Lead ECG | X | X | |||||||
| Lab Tests | X | X | |||||||
| C-SSRS | X | X | X | X | X | X | X | X | X |
| Concomitant Meds | X | X | X | X | X | X | X | X | X |
| Drug Dispensation | X | X | X | X | X | X |
(EOT: End of Treatment; C-SSRS: Columbia-Suicide Severity Rating Scale)
Detailed Methodologies
Appendix A: Efficacy Assessment Protocol
-
Adult ADHD Investigator Symptom Rating Scale (AISRS):
-
Administration: The AISRS is an 18-item, investigator-rated scale that assesses the core symptoms of ADHD based on DSM-5 criteria. Each item is rated on a 4-point scale (0=None, 1=Mild, 2=Moderate, 3=Severe).
-
Procedure: The scale should be administered by a trained and calibrated rater at each specified visit. The rater should conduct a semi-structured interview with the participant to elicit information about symptoms over the past week. The total score (ranging from 0 to 54) is the sum of all 18 item scores.
-
-
Clinical Global Impression—Severity of Illness (CGI-S):
-
Administration: The CGI-S is a single-item, investigator-rated scale that assesses the overall severity of the participant's illness on a 7-point scale (1=Normal, not at all ill; 7=Among the most extremely ill patients).
-
Procedure: The rater should base their assessment on their total clinical experience with this patient population. The rating should capture the overall clinical state at the time of the visit.
-
Appendix B: Safety Monitoring Protocol
-
Adverse Event (AE) Monitoring:
-
Procedure: At each visit, the investigator will question the participant about any new or worsening medical problems using a non-leading question (e.g., "Have you had any health problems since your last visit?"). All AEs will be recorded, including severity, duration, and relationship to the study drug.
-
-
Vital Signs and ECGs:
-
Procedure: Blood pressure and heart rate should be measured at each visit after the participant has been sitting for at least 5 minutes. Measurements should be taken in triplicate and averaged. A 12-lead ECG will be performed at Screening and at the End of Treatment to monitor for any cardiovascular effects.
-
-
Suicidality Monitoring:
-
Procedure: The Columbia-Suicide Severity Rating Scale (C-SSRS) will be administered at every visit to monitor for suicidal ideation and behavior, a known risk associated with medications for ADHD.[2] Any positive findings must be immediately reported to the medical monitor and managed according to the site's standard procedures for patient safety.
-
Statistical Analysis The primary efficacy analysis will be performed on the Intent-to-Treat (ITT) population. The change from baseline in the AISRS total score at Week 6 will be analyzed using a Mixed Model for Repeated Measures (MMRM). The model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline AISRS score as a covariate. Safety data will be summarized using descriptive statistics.
References
- 1. This compound for ADHD: Mechanism, Dosage, and Efficacy [rupahealth.com]
- 2. This compound (Qelbree) for ADHD | AAFP [aafp.org]
- 3. drugtopics.com [drugtopics.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 12. researchgate.net [researchgate.net]
- 13. Qelbree (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Metabolism and in vitro drug-drug interaction assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. nami.org [nami.org]
- 23. Qelbree (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 24. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 26. droracle.ai [droracle.ai]
Application Notes and Protocols for the Quantitative Determination of Viloxazine using UV-Vis Spectrophotometry
Introduction
Viloxazine is a selective norepinephrine reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD).[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in pharmaceutical formulations to ensure quality control and therapeutic efficacy. UV-Vis spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound hydrochloride using zero-order and first-order derivative UV-Vis spectrophotometric methods. The methods described have been validated according to International Council for Harmonisation (ICH) guidelines.[4][5]
Principle of the Method
UV-Vis spectrophotometry is based on the principle that many organic molecules absorb ultraviolet or visible light.[2][3] The amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.[2][3] For this compound, the concentration can be determined by measuring its absorbance at a specific wavelength (λmax). Derivative spectrophotometry involves the conversion of a normal absorption spectrum to its first, second, or higher-order derivative. This technique can be particularly useful for enhancing the resolution of overlapping peaks and eliminating background interference.[5]
Quantitative Data Summary
The following tables summarize the validation parameters for the developed UV-Vis spectrophotometric methods for the quantitative determination of this compound hydrochloride.
Table 1: Method Validation Parameters [4][5]
| Parameter | Method A (Zero-Order) | Method B (First-Order Derivative) |
| Linearity Range (µg/mL) | 5 - 30 | 5 - 30 |
| Correlation Coefficient (r²) | 0.9989 | 0.9979 |
| Limit of Detection (LOD) (µg/mL) | 3 | 3 |
| Limit of Quantification (LOQ) (µg/mL) | 9 | 9 |
| Regression Equation | y = 0.0237x + 0.1631 | y = -0.0024x - 0.0013 |
Where 'y' is the absorbance and 'x' is the concentration in µg/mL.
Table 2: Accuracy (Recovery) Study Data [5]
| Concentration Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) - Method A | % Recovery - Method A | Amount Found (µg/mL) - Method B | % Recovery - Method B |
| 50 | 12.5 | 12.46 | 99.68 | 12.48 | 99.84 |
| 100 | 25 | 25.33 | 101.32 | 25.18 | 100.72 |
| 150 | 37.5 | 37.37 | 99.65 | 37.85 | 100.93 |
| Mean % Recovery | 100.22 | 100.50 |
Table 3: Precision Study Data (% RSD) [5]
| Parameter | Method A | Method B |
| Intra-day Precision | 0.13 | -0.79 |
| Inter-day Precision | 0.17 | -1.25 |
% RSD: Percent Relative Standard Deviation
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (99.78% purity)[5]
-
Milli-Q water (or deionized water)[5]
-
0.1M Sodium Hydroxide (NaOH)[5]
-
Spectroscopy-grade solvents[5]
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer with 1 cm quartz cells[5]
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound hydrochloride powder.[5]
-
Transfer the powder into a 100 mL volumetric flask.[5]
-
Add approximately 50 mL of Milli-Q water and sonicate to dissolve.[5]
-
Make up the volume to 100 mL with Milli-Q water to obtain a stock solution of 100 µg/mL.
Preparation of Working Standard Solutions for Calibration Curve
-
From the 100 µg/mL stock solution, pipette appropriate volumes into a series of 10 mL volumetric flasks.
-
Dilute with Milli-Q water to obtain final concentrations in the range of 5-30 µg/mL.
Sample Preparation (from Pharmaceutical Formulation)
-
Weigh and finely powder a representative sample of the pharmaceutical formulation (e.g., tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound hydrochloride.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 50 mL of Milli-Q water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with Milli-Q water.
-
Filter the solution if necessary.
-
Dilute an appropriate volume of the filtrate to obtain a final concentration within the calibration range.
Spectrophotometric Analysis
Method A: Zero-Order Spectrophotometry
-
Set the UV-Vis spectrophotometer to scan over the range of 200-400 nm.[4][5]
-
Use Milli-Q water as a blank.
-
Record the absorbance of each working standard solution and the sample solution.
-
Determine the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting the absorbance at λmax against the corresponding concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the regression equation.[5]
Method B: First-Order Derivative Spectrophotometry
-
Record the zero-order absorption spectra of the standard and sample solutions over the 200-400 nm range.[4][5]
-
Apply the first-order derivative transformation to the obtained spectra.
-
Measure the amplitude of the derivative peak at the appropriate wavelength.
-
Construct a calibration curve by plotting the derivative peak amplitude against the corresponding concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the regression equation.[5]
Visualizations
Caption: Experimental workflow for the quantitative determination of this compound.
Caption: Logical relationship of principles and methods in this compound analysis.
References
- 1. This compound | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. zenodo.org [zenodo.org]
- 4. Green Analytical Method Development and Validation Studies of this compound Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy | Vachhani | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production and Purification of Viloxazine Salts and Polymorphs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis, purification, and polymorphic control of viloxazine hydrochloride, a selective norepinephrine reuptake inhibitor. The protocols are derived from established and patented procedures, offering a comprehensive guide for laboratory- and process-scale production.
I. Synthesis of this compound Hydrochloride
The manufacturing process for this compound hydrochloride is a multi-step synthesis designed to ensure high purity and yield while controlling for potentially toxic impurities. The process can be broadly categorized into three main stages: formation of the epoxide intermediate, synthesis of the this compound free base, and finally, the formation and purification of the hydrochloride salt.[1][2]
Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)
The initial step involves the reaction of 2-ethoxyphenol with epichlorohydrin to form the key epoxide intermediate. Several methods have been developed to optimize this reaction for high yield and purity.[1][2]
Protocol 1: Phase-Transfer Catalysis Method
This method employs a phase-transfer catalyst to facilitate the reaction, leading to near quantitative yields and high purity of the epoxide intermediate.[2]
-
Materials:
-
2-ethoxyphenol
-
Epichlorohydrin
-
Potassium carbonate (powdered)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., toluene)
-
Water
-
-
Procedure:
-
To a solution of 2-ethoxyphenol in a suitable solvent, add powdered potassium carbonate and a phase-transfer catalyst.
-
Heat the mixture to 50-60°C.
-
Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and wash with water to remove inorganic salts.
-
Separate the organic layer, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane.
-
Protocol 2: Solvent-Free Method
To enhance process efficiency and reduce solvent waste, a solvent-free method has also been developed.[2]
-
Materials:
-
2-ethoxyphenol
-
Epichlorohydrin
-
Phase-transfer catalyst
-
Solid or liquid base (e.g., potassium carbonate)
-
Finkelstein catalyst (e.g., potassium iodide), optional
-
-
Procedure:
-
Mix 2-ethoxyphenol, epichlorohydrin, a phase-transfer catalyst, and a base (and optionally a Finkelstein catalyst).
-
Heat the mixture to a temperature that ensures a reasonable reaction rate while minimizing side reactions.
-
Monitor the reaction progress by a suitable analytical method.
-
Upon completion, the excess epichlorohydrin can be removed by distillation.
-
The resulting crude epoxide can be used directly in the next step or purified further if necessary.
-
Step 2: Synthesis of this compound Free Base
The this compound free base is synthesized from the epoxide intermediate. A key consideration in this step is the avoidance of toxic reagents like 2-aminoethyl hydrogen sulfate, which has been addressed by developing alternative synthetic routes.[1][2]
Protocol 3: Cyclization via "Diol 1" Intermediate
This improved method avoids the use of 2-aminoethyl hydrogen sulfate by proceeding through a novel diol intermediate.[1][2]
-
Materials:
-
1-(2-ethoxyphenoxy)-2,3-epoxypropane (from Step 1)
-
N-benzyl-aminoethanol
-
Toluene
-
Cyclization agent (e.g., sulfuric acid, hydrochloric acid, or a sulfonyl chloride like tosyl chloride)
-
Base (for cyclization with sulfonyl chloride)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
-
Solvent for hydrogenation (e.g., ethanol)
-
-
Procedure:
-
Formation of Diol 1: Reflux a solution of 1-(2-ethoxyphenoxy)-2,3-epoxypropane and approximately one equivalent of N-benzyl-aminoethanol in toluene. The reaction can be monitored for the consumption of the epoxide. Upon completion, the solvent is removed to yield the "Diol 1" intermediate.[2]
-
Cyclization to N-benzyl this compound: The "Diol 1" intermediate is then cyclized to form N-benzyl this compound. This can be achieved by treatment with an acid (e.g., sulfuric or hydrochloric acid) or by using a cyclization agent such as a sulfonyl chloride in the presence of a base.[2]
-
Deprotection to this compound Free Base: The N-benzyl this compound is deprotected by catalytic hydrogenation. Dissolve the N-benzyl this compound in a suitable solvent like ethanol, add a Pd/C catalyst, and subject the mixture to hydrogenation until the reaction is complete.[1]
-
Filter off the catalyst and concentrate the filtrate to obtain the crude this compound free base.
-
Step 3: Formation and Purification of this compound Hydrochloride
The final step involves the conversion of the this compound free base to its hydrochloride salt and subsequent purification to obtain the active pharmaceutical ingredient (API) with high purity.[1][2]
Protocol 4: Salt Formation and Purification
-
Materials:
-
This compound free base (from Step 2)
-
Solvent for extraction (e.g., methyl tert-butyl ether)
-
Aqueous hydrochloric acid (HCl)
-
Base solution (for purification cycle)
-
-
Procedure:
-
Dissolve the crude this compound free base in a suitable solvent like methyl tert-butyl ether.
-
Add aqueous hydrochloric acid to precipitate the this compound hydrochloride salt.
-
Filter the solid and wash with a suitable solvent to obtain the crude this compound HCl.
-
Purification Cycle: To achieve high purity, the crude this compound HCl can be subjected to a purification cycle. This involves converting the salt back to the free base using a base solution, extracting the free base into an organic solvent, and then re-precipitating the hydrochloride salt with aqueous HCl. This cycle can be repeated until the desired purity is achieved.[1]
-
II. Polymorphic Forms of this compound Hydrochloride
This compound hydrochloride is known to exist in at least two anhydrous polymorphic forms, designated as Form A and Form B. The formation of a specific polymorph is highly dependent on the crystallization conditions, particularly the solvent system used.[1][3]
Characterization of Polymorphs
The different polymorphic forms can be distinguished using various analytical techniques:
-
Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form.
-
Differential Scanning Calorimetry (DSC): Shows differences in melting points and other thermal events.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and solvent/water content.
-
Raman Spectroscopy: Offers a characteristic vibrational spectrum for each polymorph.
Protocols for Obtaining Specific Polymorphs
The selective crystallization of Form A or Form B can be achieved by carefully selecting the solvent system for recrystallization.[1][3]
Protocol 5: Preparation of this compound HCl Polymorph Form A
Form A can be obtained through recrystallization from a binary solvent system where acetonitrile acts as the anti-solvent.[3]
-
Materials:
-
Crude or a mixture of polymorphs of this compound HCl
-
Primary solvent in which this compound HCl is soluble (e.g., water, methanol, ethanol)
-
Anti-solvent: Acetonitrile (MeCN)
-
-
Procedure:
-
Dissolve the this compound HCl in a minimal amount of the primary solvent at an elevated temperature to ensure complete dissolution.
-
Slowly add acetonitrile as an anti-solvent to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
Protocol 6: Preparation of this compound HCl Polymorph Form B
The conditions for selectively preparing pure Form B are less explicitly detailed in the provided search results, however, it is suggested that different solvent systems will yield this polymorph. It is often found in mixtures with Form A, and its isolation may require specific cooling rates or slurry experiments.[3]
-
General Approach:
-
Experiment with various single and multi-solvent systems. Single-solvent crystallizations from solvents like water, acetic acid, methanol, ethanol, DMF, and NMP have been explored.[1]
-
Vary the cooling rate (fast vs. slow cooling) during crystallization.
-
Perform slurry experiments where a mixture of polymorphs is stirred in a specific solvent at a constant temperature for an extended period to favor the thermodynamically more stable form under those conditions.
-
III. Data Presentation
Table 1: Summary of Synthesis Steps and Reported Yields/Purity
| Step | Reaction | Reagents and Conditions | Reported Yield | Reported Purity | Reference |
| 1 | Epoxide Formation | 2-ethoxyphenol, epichlorohydrin, phase-transfer catalyst, K2CO3, toluene, 50-60°C | Near quantitative | High | [2] |
| 2 | This compound Base Formation (via Diol 1) | Epoxide, N-benzyl-aminoethanol, toluene (reflux); then cyclization and hydrogenation | ~30-40% (overall from epoxide) | >99% (as HCl salt) | [2] |
| 3 | Salt Formation & Purification | This compound free base, aqueous HCl, methyl tert-butyl ether | High | >99% | [1] |
Table 2: Characterization Data for this compound HCl Polymorphs
| Polymorph | XRPD Characteristic Peaks (2θ) | DSC Onset (°C) | TGA Weight Loss (%) | Reference |
| Form A | 8.88, 16.60, 17.68, 18.52, 19.80, 24.80, 26.60, 28.32, 29.32, 29.92, 30.48 | ~188 | ~0.0 | [3] |
| Form B | Characteristic peaks as shown in Fig. 7 of EP2558437B1 | Not explicitly stated | Not explicitly stated | [3] |
Note: Detailed XRPD patterns and Raman spectra can be found in the referenced patents.
IV. Visualizations
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP2558437B1 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 3. CA2992219A1 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
Application Notes: Measuring Viloxazine's Effect on Neurotransmitter Levels with In Vivo Microdialysis
Introduction
Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) and serotonin-norepinephrine modulating agent used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are attributed to its ability to increase levels of norepinephrine (NE) and dopamine (DA) in the prefrontal cortex (PFC) by inhibiting the norepinephrine transporter (NET).[3] Additionally, this compound demonstrates activity at specific serotonin (5-HT) receptors, contributing to increased 5-HT levels in the PFC.[4][5] In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of these neurotransmitters in specific brain regions of freely moving animals, providing critical insights into the pharmacodynamic effects of drugs like this compound.[4][6][7]
Principle of the Technique
In vivo microdialysis involves implanting a small, semi-permeable probe into a target brain region, such as the medial prefrontal cortex (mPFC).[8] The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and other molecules in the extracellular fluid diffuse across the probe's membrane down their concentration gradient and are collected in the outgoing perfusate, known as the dialysate.[8][9] The collected dialysate samples are then analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of specific neurotransmitters. This allows for the real-time monitoring of neurotransmitter dynamics following drug administration.[9]
Experimental Protocols
This section outlines a detailed protocol for conducting an in vivo microdialysis study in rats to assess the effects of this compound on extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex.
1. Materials and Reagents
-
Animals: Male Sprague-Dawley rats (8 weeks old)[6]
-
Anesthetic: Pentobarbital (65 mg/kg, i.p.) or equivalent[10]
-
This compound HCl: To be dissolved in saline for intraperitoneal (i.p.) injection.
-
Artificial Cerebrospinal Fluid (aCSF): For probe perfusion.
-
Microdialysis Probes: Concentric probes with a desired membrane length (e.g., 3-4 mm).
-
Surgical Equipment: Stereotaxic apparatus, surgical drill, dental cement, sutures.
-
Microinfusion Pump and Syringes.
-
Fraction Collector: For automated collection of dialysate samples.
-
Analytical System: HPLC system coupled with an electrochemical detector (HPLC-ECD).
2. Surgical Procedure: Probe Implantation
-
Anesthetize the rat and securely mount it in a stereotaxic apparatus.[8][10]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region, the medial prefrontal cortex (mPFC).
-
Use the following stereotaxic coordinates relative to bregma: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -4.4 mm.[10] Note: Coordinates should be optimized for the specific rat strain and age.
-
Slowly lower the microdialysis guide cannula to the target coordinates.
-
Secure the cannula assembly to the skull using dental cement and anchor screws.
-
Suture the scalp incision closed around the assembly.
-
Allow the animal to recover for at least 24-48 hours post-surgery before the microdialysis experiment.
3. Microdialysis Experiment
-
Probe Insertion: On the day of the experiment, carefully insert the microdialysis probe into the previously implanted guide cannula.
-
Perfusion: Connect the probe's inlet tubing to a microinfusion pump and begin perfusing with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Stabilization: Allow the system to stabilize for at least 2-3 hours to achieve a steady baseline of neurotransmitter levels.
-
Baseline Collection: Collect at least four consecutive baseline dialysate samples (e.g., every 20-30 minutes) into vials containing an antioxidant solution to prevent degradation.
-
This compound Administration: Administer this compound via i.p. injection at the desired doses (e.g., 3, 10, 30, 50 mg/kg) or a vehicle control (saline).[3][6]
-
Post-Dose Collection: Continue collecting dialysate samples at regular intervals (e.g., every 30 minutes) for a period of up to 4 hours post-injection.[5]
-
Sample Storage: Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
4. Sample Analysis (HPLC-ECD)
-
Thaw the dialysate samples.
-
Inject a fixed volume of each sample into the HPLC system.
-
Separate the monoamines (NE, DA, 5-HT) and their metabolites using a reverse-phase column.
-
Detect and quantify the compounds using an electrochemical detector set at an appropriate oxidative potential.
-
Calculate the concentration of each neurotransmitter by comparing the peak areas to those of known standards.
-
Express the results as a percentage change from the average baseline concentration for each animal.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular neurotransmitter levels in the rat prefrontal cortex, as reported in published studies.
Table 1: Peak Effect of this compound on Extracellular Neurotransmitter Levels in Rat mPFC [3]
| Dose (mg/kg, i.p.) | Neurotransmitter | Peak Increase (% of Baseline) | Time to Peak (minutes post-injection) |
| 30 | Norepinephrine (NE) | 365% ± 15% | 60 |
| Dopamine (DA) | 182% ± 10% | 60 | |
| Serotonin (5-HT) | 302% ± 36% | 60 | |
| 50 | Norepinephrine (NE) | 473% ± 35% | 60 |
| Dopamine (DA) | 241% ± 32% | 60 | |
| Serotonin (5-HT) | 356% ± 49% | 60 |
Table 2: Dose-Dependent Effects of this compound on Peak Norepinephrine Levels in Rat mPFC [3]
| Dose (mg/kg, i.p.) | Peak NE Increase (% of Baseline) |
| 3 | Significantly increased vs. vehicle |
| 10 | Significantly increased vs. vehicle |
| 30 | 545% ± 78% |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. macsenlab.com [macsenlab.com]
- 3. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Viloxazine's Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for characterizing the receptor binding profile of viloxazine using common cell-based assays. This compound, a selective norepinephrine reuptake inhibitor (NRI), also exhibits significant interactions with specific serotonin receptors, contributing to its unique pharmacological profile.[1][2][3][4]
Introduction
This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine.[2][3][4] More recent research has revealed its activity as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[1][4][5][6] It also displays weak antagonism at the 5-HT₇ receptor.[2][7] this compound shows negligible affinity for the dopamine transporter (DAT) and other receptors, including 5-HT₁A, 5-HT₂A, dopamine D₂, alpha-adrenergic, histamine H₁, and muscarinic acetylcholine receptors.[1][4]
This document outlines protocols for radioligand binding assays and fluorescence-based transporter assays to quantitatively determine the binding affinity of this compound for its primary targets.
Data Presentation: this compound Binding Affinity
The following table summarizes the quantitative binding and functional data for this compound at its key molecular targets.
| Target | Assay Type | Parameter | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | Radioligand Binding | Kᵢ | 155 - 630 | [4][7] |
| Norepinephrine Uptake Inhibition | IC₅₀ | 260 | [7] | |
| Serotonin Transporter (SERT) | Radioligand Binding | Kᵢ | 17,300 | [4] |
| Dopamine Transporter (DAT) | Radioligand Binding | Kᵢ | >100,000 | [4] |
| 5-HT₂B Receptor | Radioligand Binding | Kᵢ | 3,900 | [4] |
| Functional (Antagonist) | IC₅₀ | 27,000 | [1] | |
| Functional (Antagonist) | K₋B | 4,200 | [1] | |
| 5-HT₂C Receptor | Radioligand Binding | Kᵢ | 6,400 | [4] |
| Functional (Agonist) | EC₅₀ | 32,000 | [1] | |
| 5-HT₇ Receptor | Functional (Antagonist) | - | Weak antagonism | [2][7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual action on noradrenergic and serotonergic systems.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Behavioral Pharmacology of Viloxazine: Application Notes and Protocols for Preclinical Research
For Immediate Release
Rockville, MD – To facilitate further investigation into the behavioral effects of viloxazine, a serotonin-norepinephrine modulating agent (SNMA), detailed application notes and protocols for key animal models are now available for researchers, scientists, and drug development professionals. This compound, with its unique mechanism of action as a norepinephrine reuptake inhibitor (NRI) and a modulator of serotonergic activity through 5-HT2B receptor antagonism and 5-HT2C receptor agonism, presents a promising therapeutic agent for various neuropsychiatric disorders, including ADHD, depression, and narcolepsy.[1][2][3] These resources aim to standardize preclinical research methodologies and provide a framework for the consistent evaluation of this compound's behavioral profile.
Mechanism of Action: A Dual Modulation of Norepinephrine and Serotonin
This compound's primary mechanism involves the inhibition of the norepinephrine transporter (NET), leading to increased extracellular levels of norepinephrine in key brain regions.[1][4] Concurrently, it modulates the serotonin system by acting as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[1] This dual action is believed to contribute to its therapeutic efficacy in a range of conditions. In vivo microdialysis studies in rats have demonstrated that this compound significantly increases extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a brain area critically involved in attention and executive function.[1][4][5]
Application Notes: Animal Models for Behavioral Assessment
The selection of appropriate animal models is critical for elucidating the behavioral effects of this compound. Based on its pharmacological profile, the following models are recommended for investigating its potential therapeutic applications.
ADHD Models: Hyperlocomotion and Cognitive Function
Rodent models of hyperactivity are valuable for assessing the potential of this compound to ameliorate ADHD-like symptoms. The suppression of hyperlocomotion in animal models is a key indicator of potential efficacy in treating the hyperactivity component of ADHD.[1][6] Cognitive function can be assessed using tasks such as the Novel Object Recognition (NOR) test to evaluate learning and memory.
Depression Models: Behavioral Despair
The Forced Swim Test (FST) in rodents is a widely used model to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable stressful situation. Antidepressant compounds are expected to increase the latency to immobility and decrease the total duration of immobility.
Anxiety Models: Exploratory Behavior
The Elevated Plus Maze (EPM) is a standard behavioral assay for assessing anxiety-like behavior in rodents. The test leverages the conflict between the innate exploratory drive of a rodent and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Narcolepsy Models: Cataplexy
Canine narcolepsy, particularly in breeds like Doberman Pinschers, provides a spontaneous animal model for studying cataplexy, a hallmark symptom of narcolepsy.[7] The Food-Elicited Cataplexy Test (FECT) is a standardized method to quantify the severity of cataplexy and to evaluate the efficacy of anticataplectic drugs.[7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Table 1: Effects of this compound on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex | |||
| Neurotransmitter | Dose of this compound | Peak Increase (% of Baseline) | Reference |
| Norepinephrine (NE) | 30 mg/kg | 545% ± 78% | [5] |
| Dopamine (DA) | 50 mg/kg | Not specified | [1] |
| Serotonin (5-HT) | 50 mg/kg | ~500% | [1] |
| Table 2: In Vitro Receptor Binding and Functional Activity of this compound | |||
| Target | Activity | Value | Reference |
| Norepinephrine Transporter (NET) | Inhibition (Ki) | 0.63 µM | [8] |
| 5-HT2B Receptor | Antagonist (Ki) | 6.40 µM | [8] |
| 5-HT2C Receptor | Agonist (Ki) | 3.90 µM | [8] |
| 5-HT2B Receptor | Antagonist (IC50) | 27 µM | [1] |
| 5-HT2C Receptor | Agonist (EC50) | 32 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and consistency across studies.
Protocol 1: Locomotor Activity Assessment in Rodents
Objective: To assess the effect of this compound on spontaneous locomotor activity, a measure relevant to hyperactivity in ADHD models.
Apparatus:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.
-
Automated tracking system with a video camera mounted above the arena.
Animals:
-
Male Sprague-Dawley rats (250-300 g) or male Swiss Webster mice (25-30 g).
-
Animals should be housed individually for at least one week before testing and habituated to the testing room for at least 60 minutes prior to the experiment.
Procedure:
-
Administer this compound (e.g., 10, 30, 50 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes before placing them in the open-field arena.
-
Gently place each animal in the center of the arena.
-
Record locomotor activity for a period of 30-60 minutes using the automated tracking system.
-
Primary parameters to be measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Data Analysis:
-
Compare the mean values of the measured parameters between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Forced Swim Test (FST) in Mice
Objective: To evaluate the antidepressant-like effects of this compound.
Apparatus:
-
A transparent glass cylinder (20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15 cm.
Animals:
-
Male BALB/c mice (20-25 g).
-
Animals should be housed in groups and habituated to the testing room for at least 60 minutes before the test.
Procedure:
-
Administer this compound (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle 60 minutes, 30 minutes, and 15 minutes before the test on three consecutive days (sub-chronic treatment).
-
On the test day, gently place each mouse into the water cylinder.
-
Record the session for a total of 6 minutes.
-
The primary behavioral parameter to be scored is immobility time, defined as the period during which the mouse makes only the minimal movements necessary to keep its head above water. Scoring is typically performed during the last 4 minutes of the 6-minute session.
-
After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
Data Analysis:
-
Compare the mean immobility time between the this compound-treated groups and the vehicle control group using an appropriate statistical test. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Elevated Plus Maze (EPM) in Rats
Objective: To assess the anxiolytic-like effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms (50 cm x 10 cm) and two closed arms (50 cm x 10 cm x 40 cm) extending from a central platform (10 cm x 10 cm). The maze should be elevated 50 cm above the floor.
-
A video camera positioned above the maze to record the sessions.
Animals:
-
Male Wistar rats (200-250 g).
-
Animals should be housed in pairs and habituated to the testing room for at least 60 minutes before the test.
Procedure:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle 30 minutes prior to testing.
-
Place the rat on the central platform of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
The primary parameters to be recorded are the time spent in the open arms and the number of entries into the open and closed arms. An arm entry is defined as all four paws entering an arm.
-
Clean the maze with 70% ethanol after each trial.
Data Analysis:
-
Calculate the percentage of time spent in the open arms [(time in open arms / total time) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100].
-
Compare these percentages between the this compound-treated groups and the vehicle control group. An increase in these parameters suggests an anxiolytic-like effect.
Protocol 4: Novel Object Recognition (NOR) Test in Rats
Objective: To evaluate the effects of this compound on recognition memory.
Apparatus:
-
An open-field box (e.g., 60 cm x 60 cm x 40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough not to be displaced by the rats and have no innate rewarding or aversive properties.
Animals:
-
Male Long-Evans rats (300-350 g).
-
Animals should be handled for 5 minutes daily for 5 days prior to the start of the experiment.
Procedure:
-
Habituation: On day 1, allow each rat to freely explore the empty open-field box for 10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the box. Administer this compound (e.g., 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30 minutes before placing the rat in the box. Allow the rat to explore the objects for 5 minutes.
-
Testing: On day 3, replace one of the familiar objects with a novel object. Place the rat back in the box and allow it to explore for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
Data Analysis:
-
Calculate a discrimination index (DI) for the testing phase: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one. Compare the DI between the this compound-treated groups and the vehicle control group.
Protocol 5: Food-Elicited Cataplexy Test (FECT) in Narcoleptic Dogs
Objective: To assess the anticataplectic effects of this compound in a spontaneous animal model of narcolepsy.
Apparatus:
-
A familiar, quiet testing room.
-
A line of 10 small, highly palatable food treats (e.g., pieces of hot dog) placed on the floor at regular intervals.
Animals:
-
Narcoleptic Doberman Pinschers with a history of cataplexy.
-
Dogs should be accustomed to the testing procedure.
Procedure:
-
Establish a baseline measure of cataplexy by conducting the FECT before drug administration. Record the number of cataplectic attacks (defined as a sudden loss of muscle tone, causing the dog to collapse or stumble) and the time taken to consume all 10 treats.
-
Administer this compound orally at a clinically relevant dose.
-
Conduct the FECT at various time points after drug administration (e.g., 1, 2, 4, and 8 hours post-dose).
-
Record the number of cataplectic attacks and the time to complete the test at each time point.
Data Analysis:
-
Compare the number of cataplectic attacks and the time to complete the FECT before and after this compound administration using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA). A significant reduction in the number of attacks and the time to complete the test indicates an anticataplectic effect.
Visualizing Mechanisms and Workflows
To further clarify the proposed mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 4. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Viloxazine Synthesis and Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of viloxazine, achieving high yields and purity can be a significant challenge. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help overcome common hurdles in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and what are the expected yields at each key step?
A1: A widely used method for synthesizing this compound hydrochloride begins with 2-ethoxyphenol. The process typically involves three main steps. The first step is the reaction of 2-ethoxyphenol with epichlorohydrin to form the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[1] This step can achieve a nearly quantitative yield.[2] The second step is the ring-opening of the epoxide and subsequent cyclization to form the morpholine ring of this compound. This is often accomplished by reacting the epoxide with 2-aminoethyl hydrogen sulfate in the presence of a strong base, with reported yields around 40%.[2] The final step involves converting the this compound free base to its hydrochloride salt and purification by recrystallization, which can yield a product with 99% purity.[2]
Q2: What are the most common impurities encountered in this compound synthesis, and why are they a concern?
A2: Several process-related impurities can arise during this compound synthesis. The most frequently cited are unreacted starting materials and byproducts such as epichlorohydrin, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, and 2-aminoethyl hydrogen sulfate.[1][3] These are of particular concern due to their potential toxicity and genotoxicity.[3][4] Another identified impurity is a dimer of this compound.[5] Effective purification methods are crucial to reduce these impurities to acceptable levels, often in the parts-per-million (ppm) range, to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
Q3: How can the yield of the epoxide formation step be optimized?
A3: The reaction of 2-ethoxyphenol with epichlorohydrin can be optimized by using a phase-transfer catalyst (PTC), such as tetrabutylammonium hydrogen sulfate, in the presence of a base like potassium carbonate.[2] The use of a PTC can lead to nearly 100% conversion and high purity of the resulting epoxide. One patent describes a procedure using a PTC that resulted in crude yields of over 98% with a purity of 80-90% as determined by HPLC.[1] Another approach involves a solvent-free system with a PTC at elevated temperatures.[6]
Q4: What are effective methods for purifying crude this compound hydrochloride?
A4: Recrystallization is a primary method for purifying this compound hydrochloride. A common and effective solvent system is a mixture of isopropanol and water, followed by the addition of an anti-solvent like ethyl acetate.[2][5] Another purification strategy involves a free base-salt interconversion. In this process, the crude this compound hydrochloride is converted back to the free base, which can be extracted with a solvent like methyl tert-butyl ether. The purified free base is then converted back to the hydrochloride salt. This cycle can be repeated to achieve the desired level of purity.[1][6]
Troubleshooting Guide
Issue 1: Low Yield in the Cyclization Step to Form the Morpholine Ring
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | Ensure a sufficient excess of the base is used to drive the reaction to completion. The base can be added in a stepwise manner to maintain optimal reaction conditions.[1] | Increased conversion of the epoxide intermediate to the cyclized product. |
| Side Reactions | Control the concentration of the diol intermediate to minimize the formation of byproducts.[1] | Reduced levels of impurities and an increase in the relative yield of this compound. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature. While specific optimal temperatures can vary based on the reagents and solvents used, elevated temperatures are generally employed.[7] | Improved reaction kinetics and higher product yield. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient Purification | Perform multiple cycles of free base-salt interconversion. This involves converting the HCl salt to the free base, extracting with an organic solvent, and then converting it back to the HCl salt.[1][6] | Significant reduction in the levels of process-related impurities. |
| Inadequate Recrystallization | Optimize the recrystallization solvent system. A mixture of isopropanol and water, with ethyl acetate as an anti-solvent, has been shown to be effective.[2] Experiment with different solvent ratios and cooling profiles. | Enhanced removal of impurities, leading to a final product with purity exceeding 99%. |
| Carryover of Unreacted Reagents | After the epoxide formation step, ensure the complete removal of excess epichlorohydrin. This can be achieved by co-evaporation with a solvent like toluene.[1] | Minimization of epichlorohydrin and related byproducts in the subsequent reaction steps. |
Experimental Protocols & Data
Illustrative Synthesis Yields
The following table summarizes representative yields for the key steps in this compound synthesis as reported in the literature.
| Reaction Step | Description | Reported Yield | Purity |
| Step 1: Epoxide Formation | Reaction of 2-ethoxyphenol with epichlorohydrin using a phase-transfer catalyst. | Nearly quantitative[2] / >98% (crude)[1] | 80-90% (crude)[1] |
| Step 2: Cyclization | Reaction of the epoxide with 2-aminoethyl hydrogen sulfate. | 40%[2] | Not specified |
| Step 3: Purification | Recrystallization of this compound hydrochloride from aqueous isopropanol/EtOAc. | Not specified | 99%[2] |
Detailed Experimental Protocol: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)
This protocol is based on a method described to produce the epoxide intermediate in high yield.[1]
-
To a clean reaction vessel, add epichlorohydrin (4.0 eq.), powdered potassium carbonate (3.0 eq.), and tetrabutylammonium hydrogen sulfate (0.05 eq.).
-
Stir the mixture to form a uniform slurry.
-
Add a solution of 2-ethoxyphenol (1.0 eq.) dissolved in tert-butyl methyl ether (MTBE; 1.6 vol).
-
Heat the reaction mixture to 55 °C and stir for a minimum of 16 hours.
-
Monitor the reaction for completion by HPLC.
-
Upon completion, dilute the reaction mixture with MTBE (6.25 vol) and quench with water.
-
Separate the aqueous layer and extract it three times with MTBE (2.1 vol).
-
Combine the organic layers, dry over sodium sulfate, treat with charcoal, filter, and concentrate under reduced pressure to obtain an oil.
-
Co-evaporate the oil with toluene multiple times to remove any residual epichlorohydrin.
Visualizing the Workflow
General Synthesis Pathway
The following diagram illustrates the key transformations in the synthesis of this compound hydrochloride.
Caption: A simplified workflow of this compound synthesis.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in this compound synthesis.
Caption: A decision tree for troubleshooting low yields.
Purification Workflow
The following diagram illustrates a typical purification workflow for this compound hydrochloride.
References
- 1. EP2558437B1 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 2. This compound Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 3. US20110251198A1 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tdcommons.org [tdcommons.org]
- 6. US10160733B2 - Methods for producing this compound salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Viloxazine Clinical Studies: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing common adverse effects of viloxazine observed in clinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental phases.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects associated with this compound in clinical trials?
A1: The most frequently reported adverse reactions in pediatric patients (ages 6-17) are somnolence, decreased appetite, fatigue, nausea, vomiting, insomnia, and irritability.[1][2] In adults, the most common adverse effects include insomnia, headache, somnolence, fatigue, nausea, decreased appetite, dry mouth, and constipation.[1][2]
Q2: Are the adverse effects of this compound dose-dependent?
A2: Some adverse effects of this compound may be dose-dependent. For instance, in pediatric trials, somnolence appeared to increase with higher doses.[3] However, other adverse events did not show a clear dose-related pattern.[4] In a flexible-dose trial in adults (200-600 mg/day), the average dose at the end of the study was 504 mg per day.[5]
Q3: What is the recommended titration schedule to potentially mitigate adverse effects?
A3: The recommended titration schedule for this compound is designed to allow for assessment of response and tolerability. For children aged 6-11 years, the starting dose is 100 mg once daily, which can be increased weekly by 100 mg to a maximum of 400 mg once daily.[6][7][8] For adolescents aged 12-17 years, the initial dose is 200 mg once daily, which can be increased after one week to a maximum of 400 mg once daily.[6][7][8] For adults, the starting dose is 200 mg once daily, with weekly increases of 200 mg to a maximum of 600 mg once daily.[6][7]
Data Presentation: Incidence of Common Adverse Reactions
The following tables summarize the incidence of common adverse reactions from placebo-controlled trials of this compound extended-release capsules.
Table 1: Adverse Reactions in Pediatric Patients (6-17 years) with ADHD [1][9]
| Adverse Reaction | This compound (N=682) % | Placebo (N=463) % |
| Somnolence | 16 | 4 |
| Decreased Appetite | 8 | 2 |
| Fatigue | 6 | 2 |
| Nausea | 5 | 3 |
| Vomiting | 4 | 2 |
| Insomnia | 4 | 2 |
| Irritability | 3 | 1 |
Table 2: Adverse Reactions in Adults with ADHD [1][5][9]
| Adverse Reaction | This compound (200mg-600mg) (N=189) % | Placebo (N=183) % |
| Insomnia | 14.8 | 5 |
| Headache | 9.0 | 8 |
| Fatigue | 11.6 | 3 |
| Nausea | 10.1 | 3 |
| Decreased Appetite | 10.1 | 2 |
| Dry Mouth | 9.0 | 2 |
| Somnolence | 6 | 2 |
| Constipation | 5 | 1 |
Troubleshooting Guides
Management of Insomnia
Q: A participant in our study is experiencing significant insomnia after starting this compound. What are the recommended management strategies?
A: Insomnia is a common adverse effect of this compound. Here is a troubleshooting guide based on clinical trial practices and general recommendations:
1. Non-Pharmacological Interventions (First-Line)
-
Dosing Time Adjustment: If not already doing so, administer this compound in the morning to minimize its activating effects at night. A study has shown that evening administration did not negatively impact sleep.[10]
-
Sleep Hygiene Education: Counsel the participant on principles of good sleep hygiene. This is a foundational component of managing insomnia.[11]
-
Cognitive Behavioral Therapy for Insomnia (CBT-I): CBT-I is a highly effective non-pharmacological treatment for insomnia and is recommended as a first-line approach.[12] It includes stimulus control, sleep restriction, and cognitive restructuring.[11]
-
Relaxation Techniques: Techniques such as progressive muscle relaxation, meditation, and imagery training can help reduce pre-sleep arousal.[11]
2. Pharmacological Interventions (Second-Line)
-
If non-pharmacological approaches are insufficient, pharmacological options may be considered, though specific data on co-administration with this compound is limited. Caution should be exercised due to potential drug interactions.
-
It is important to note that long-term use of hypnotic medications can lead to tolerance and dependence.[11]
Management of Nausea and Vomiting
Q: Several participants are reporting nausea. What are the recommended approaches to manage this adverse effect?
A: Nausea is a frequently reported side effect. The following steps can be taken to manage it:
1. Initial Management
-
Administration with Food: Taking this compound with food may help to reduce the incidence of nausea.
-
Dietary Modifications: Advise participants to eat foods at room temperature and consider a dietary consultation if nausea is persistent.[11]
2. Pharmacological Management (If Nausea Persists)
-
Prophylactic Approach: For participants with a history of medication-induced nausea, consider initiating prophylactic antiemetics when starting this compound.[13]
-
Dopamine Antagonists: Metoclopramide (10-20 mg orally 3-4 times daily) is a preferred initial agent. Prochlorperazine (5-10 mg four times daily) is an alternative.[13]
-
5-HT3 Receptor Antagonists: If nausea persists, adding a 5-HT3 receptor antagonist like ondansetron (4-8 mg two to three times daily) can be considered.[13]
-
Refractory Cases: For persistent nausea, combination therapy with metoclopramide and corticosteroids (e.g., dexamethasone) may be effective.[13]
Important Considerations:
-
Rule out other causes of nausea such as constipation or bowel obstruction before escalating antiemetic therapy.[13]
-
Use antiemetics for the shortest duration necessary to control symptoms.[13]
Experimental Protocols
Q: What are the standard protocols for monitoring suicidal ideation and cardiovascular effects in this compound clinical trials?
A: Monitoring for suicidal ideation and cardiovascular effects are critical components of this compound clinical trials.
Protocol for Monitoring Suicidal Ideation and Behavior:
-
Assessment Tool: The Columbia-Suicide Severity Rating Scale (C-SSRS) is the standard instrument used to prospectively assess suicidal ideation and behavior in this compound clinical trials.[9][14][15]
-
Frequency: The C-SSRS is typically administered at baseline and at each subsequent study visit to monitor for any treatment-emergent suicidality.[15]
-
Procedure: The C-SSRS involves a series of simple, plain-language questions to assess the severity and immediacy of suicide risk.[16] It evaluates both suicidal ideation (wish to be dead, non-specific active suicidal thoughts, active suicidal ideation with methods, intent, or plan) and suicidal behaviors.[17]
-
Risk Management: Clinical trial protocols include a suicide risk management plan. If a participant endorses suicidal ideation, the investigator is responsible for evaluating the risk and determining the appropriate course of action, which may include immediate referral for mental health services.[15]
Protocol for Cardiovascular Monitoring:
-
Baseline Assessment: Before initiating this compound, a baseline assessment of heart rate and blood pressure is required.[18]
-
Ongoing Monitoring: Heart rate and blood pressure should be monitored periodically throughout the trial, especially following dose increases.[18] Clinical trial protocols often specify monitoring at each study visit.[14]
-
Parameters: Monitoring includes systolic and diastolic blood pressure and heart rate.[19] Some studies may also include electrocardiograms (ECGs) at baseline and specified follow-up points to assess for any clinically significant changes.[14]
-
Actionable Thresholds: Protocols may define clinically significant vital sign abnormalities that would require further evaluation or discontinuation from the study.[17]
Signaling Pathway
Q: Can you provide a diagram of this compound's proposed mechanism of action?
A: this compound is a selective norepinephrine reuptake inhibitor with serotonergic activity. It is thought to exert its therapeutic effects through a dual mechanism of action.
References
- 1. Qelbree (this compound Extended-release Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Qelbree® (this compound extended-release capsules) Dosing | for HCPs [qelbreehcp.com]
- 3. Extended-Release this compound for Children and Adolescents With Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. va.gov [va.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. DailyMed - QELBREE- this compound hydrochloride capsule, extended release [dailymed.nlm.nih.gov]
- 10. Evaluating this compound ER (Qelbree) Administered with Psychostimulants For Pediatric ADHD: Analysis of a Phase 4 Safety Trial | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. Non-Pharmacological Management of Insomnia | BJMP.org [bjmp.org]
- 12. Non-pharmacological Approaches for Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. This compound Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: Results of a Long-Term, Phase 3, Open-Label Extension Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Columbia-Suicide Severity Rating Scale (C-SSRS) | Columbia University Department of Psychiatry [columbiapsychiatry.org]
- 17. cssrs.columbia.edu [cssrs.columbia.edu]
- 18. reference.medscape.com [reference.medscape.com]
- 19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Identifying and mitigating drug-drug interactions with viloxazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential drug-drug interactions (DDIs) with viloxazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is primarily metabolized in the liver. The major metabolic pathway is 5-hydroxylation, which is mediated by the cytochrome P450 enzyme CYP2D6. This is followed by glucuronidation via UGT1A9 and UGT2B15 to form the main plasma metabolite, 5-hydroxy-viloxazine glucuronide.[1][2][3][4][5][6] A smaller portion of metabolism involves CYP1A2, 2B6, 2C9, 2C19, and 3A4.[2][3]
Q2: Is this compound an inhibitor of Cytochrome P450 (CYP) enzymes?
A2: Yes, this compound has been shown to be an inhibitor of several CYP enzymes. It is a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4.[7][8][9][10] In vitro studies have also demonstrated reversible inhibition of CYP2B6.[6][11]
Q3: What are the clinical implications of this compound's CYP inhibition profile?
A3: The strong inhibition of CYP1A2 means that co-administration of this compound with drugs that are sensitive substrates of this enzyme can lead to significantly increased exposure and potential toxicity of the co-administered drug.[7][10] Therefore, the use of this compound with sensitive CYP1A2 substrates or those with a narrow therapeutic range is contraindicated.[12][13] For substrates of CYP2D6 and CYP3A4, there is a risk of moderately increased exposure, and monitoring for adverse reactions and potential dose adjustments are recommended.[7][9][12]
Q4: Does this compound interact with drug transporters?
A4: In vitro studies have shown that this compound is a weak inhibitor of several drug transporters, including P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, and MATE1.[11] However, in vitro DDI testing has suggested that this compound is not a significant inhibitor of transporters at clinically relevant concentrations.[4][5]
Q5: Can this compound be co-administered with stimulants used for ADHD treatment, such as methylphenidate or amphetamines?
A5: Clinical studies have been conducted to evaluate the co-administration of this compound with methylphenidate and lisdexamfetamine (a pro-drug of d-amphetamine). These studies found no significant pharmacokinetic interactions between this compound and either methylphenidate or d-amphetamine.[14][15][16][17] While the combination appears to be generally well-tolerated, it is important to monitor for potential additive pharmacodynamic effects, such as increases in heart rate and blood pressure.[18][19]
Q6: Are there any absolute contraindications for co-administration with this compound?
A6: Yes, co-administration of this compound is contraindicated with monoamine oxidase inhibitors (MAOIs) or within 14 days of discontinuing an MAOI due to the risk of a hypertensive crisis.[7][10][13][20] It is also contraindicated with sensitive CYP1A2 substrates or CYP1A2 substrates with a narrow therapeutic range, such as alosetron, duloxetine, theophylline, and tizanidine.[7][20][21]
Troubleshooting Guide
Problem 1: Unexpectedly high levels of a co-administered drug are observed in an in vivo study with this compound.
-
Possible Cause: The co-administered drug is likely a substrate of a CYP enzyme that is inhibited by this compound.
-
Troubleshooting Steps:
-
Verify the metabolic pathway of the co-administered drug.
-
If it is a substrate of CYP1A2, CYP2D6, or CYP3A4, the interaction is likely due to this compound's inhibitory effects.
-
For sensitive CYP1A2 substrates, co-administration should be avoided. For substrates of other inhibited CYPs, consider reducing the dose of the co-administered drug and increasing monitoring for adverse effects.
-
Problem 2: In vitro CYP inhibition assay results show significant inhibition, but this is not replicated in vivo.
-
Possible Cause: The in vitro assay may not fully reflect the complexities of in vivo pharmacokinetics, including factors like plasma protein binding, tissue distribution, and the presence of competing metabolic pathways.
-
Troubleshooting Steps:
-
Review the in vitro experimental design to ensure that the concentrations of this compound used are clinically relevant.
-
Consider the potential for alternative metabolic pathways for the substrate drug in vivo that are not accounted for in the in vitro system.
-
Evaluate the role of drug transporters in the disposition of the substrate drug, as this can influence its intracellular concentration and availability for metabolism.
-
Problem 3: An in vivo study shows a greater than expected increase in the exposure of a CYP2D6 substrate when co-administered with this compound.
-
Possible Cause: The study subjects may have a CYP2D6 poor metabolizer (PM) phenotype, leading to a greater reliance on this pathway for the substrate's metabolism and thus a more pronounced effect of this compound's inhibition.
-
Troubleshooting Steps:
-
If possible, genotype the study subjects for CYP2D6 polymorphisms.
-
Analyze the data based on genotype to determine if the interaction is more pronounced in PMs.
-
Note that while this compound's own pharmacokinetics are only modestly affected by CYP2D6 PM status, the impact on co-administered drugs that are sensitive CYP2D6 substrates could be more significant.[1][2]
-
Data Presentation
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| CYP Enzyme | Inhibition Type | IC50 (µM) | Classification |
| CYP1A2 | Reversible | 0.269 | Strong Inhibitor |
| CYP1A2 | Time-Dependent | 0.0436 (after 30-min pre-incubation) | Potential Time-Dependent Inhibitor |
| CYP2B6 | Reversible | 184 | Weak Inhibitor |
| CYP2D6 | Reversible | 141 | Weak Inhibitor |
| CYP3A4/5 | Reversible | 221 (midazolam as substrate) | Weak Inhibitor |
| CYP3A4/5 | Reversible | 352 (testosterone as substrate) | Weak Inhibitor |
| CYP2C8 | Reversible | >1010 | No significant inhibition |
| CYP2C9 | Reversible | >1010 | No significant inhibition |
| CYP2C19 | Reversible | >1010 | No significant inhibition |
Data sourced from in vitro studies using human liver microsomes.[3][6][11]
Table 2: In Vivo Pharmacokinetic Interactions with this compound
| Co-administered Drug (Substrate) | CYP Enzyme | Change in Cmax | Change in AUC | Clinical Recommendation |
| Caffeine (200 mg) | CYP1A2 | 99.11% | 436.15% | Monitor for caffeine-related adverse effects, particularly insomnia.[2][22][23] |
| Dextromethorphan (30 mg) | CYP2D6 | 150.76% | 185.76% | Monitor for adverse reactions and consider dose adjustment of CYP2D6 substrate.[2][22] |
| Midazolam (0.025 mg/kg) | CYP3A4 | 112.81% | 167.56% | Monitor for adverse reactions and consider dose adjustment of CYP3A4 substrate.[2][22] |
| Theophylline | CYP1A2 | Significantly Increased | Significantly Increased | Contraindicated.[2][24][25] |
| Methylphenidate | Not significant | No significant change | No significant change | No dose adjustment needed based on pharmacokinetic data.[14][16][17] |
| d-amphetamine (from lisdexamfetamine) | Not significant | No significant change | No significant change | No dose adjustment needed based on pharmacokinetic data.[15] |
Data from clinical studies in healthy adults.[2][22]
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound for various CYP isoforms using human liver microsomes.
-
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well plates
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add human liver microsomes, the appropriate CYP-specific probe substrate, and the this compound dilution. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate and Inhibition Assay
This protocol describes a method to assess if this compound is a substrate or inhibitor of P-gp using a cell-based assay.
-
Materials:
-
MDCKII cells stably transfected with the human MDR1 gene (for P-gp) and parental MDCKII cells.
-
Transwell inserts
-
This compound
-
A known P-gp substrate (e.g., digoxin)
-
A known P-gp inhibitor (e.g., verapamil)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
-
-
Procedure for Substrate Assessment:
-
Culture the MDCKII-MDR1 and parental MDCKII cells on Transwell inserts to form a confluent monolayer.
-
Measure the transport of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 2 in MDCKII-MDR1 cells and inhibited by a known P-gp inhibitor suggests that this compound is a P-gp substrate.
-
-
Procedure for Inhibition Assessment:
-
Using the MDCKII-MDR1 cell monolayer, measure the transport of a known P-gp substrate (e.g., digoxin) in the B-to-A direction in the presence and absence of various concentrations of this compound.
-
A concentration-dependent decrease in the efflux of the known P-gp substrate indicates that this compound is a P-gp inhibitor.
-
Calculate the IC50 value for P-gp inhibition by plotting the percent inhibition of the substrate's efflux against the this compound concentration.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for DDI assessment.
Caption: this compound DDI risk relationships.
References
- 1. ClinPGx [clinpgx.org]
- 2. Impact of this compound Extended-Release Capsules (Qelbree®) on Select Cytochrome P450 Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and in vitro drug-drug interaction assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. European Network Adult ADHD – Impact of this compound Extended-Release Capsules (Qelbree®) on Select Cytochrome P450 Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on this compound Pharmacokinetics [eunetworkadultadhd.com]
- 9. e-lactancia.org [e-lactancia.org]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. This compound (Qelbree) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 14. This compound in the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of Coadministered this compound Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Coadministered this compound Extended-Release (SPN-812) and Methylphenidate in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 19. drugs.com [drugs.com]
- 20. nami.org [nami.org]
- 21. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. researchgate.net [researchgate.net]
- 23. Evaluating the Impact of Caffeine on the Incidence of Adverse Events During Treatment with this compound Extended-Release (Qelbree®) in Adults with ADHD | CNS Spectrums | Cambridge Core [cambridge.org]
- 24. A study of the interaction of this compound with theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Theophylline intoxication following this compound induced decrease in clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the bell-shaped dose-response curve of viloxazine in clinical practice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the bell-shaped dose-response curve of viloxazine.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in efficacy at higher doses of this compound in our preclinical/clinical models. Is this a known phenomenon?
A1: Yes, a bell-shaped or U-shaped dose-response curve for this compound has been reported in clinical research. A meta-analysis of clinical trials in pediatric patients with ADHD suggests that doses greater than 400 mg per day, or greater than 7 mg/kg, may not be associated with increased efficacy.[1][2][3][4] This indicates that moderate doses (200-400 mg/day) may provide optimal therapeutic outcomes.[1][3][4]
Q2: What is the proposed mechanism of action for this compound that might explain its bell-shaped dose-response curve?
A2: The complex pharmacological profile of this compound likely contributes to its dose-response characteristics. This compound is not only a selective norepinephrine reuptake inhibitor (NRI) but also modulates serotonin pathways.[5] Specifically, it acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[5][6] It is hypothesized that at lower to moderate doses, the synergistic effects of norepinephrine and serotonin modulation lead to therapeutic efficacy. At higher doses, the complex interplay between these systems, potentially including receptor desensitization or the engagement of off-target effects, could lead to a plateau or decrease in the desired therapeutic effect.
Q3: How does the pharmacokinetic profile of this compound influence its dose-response?
A3: this compound exhibits linear pharmacokinetics, with Cmax and AUC increasing proportionally with the dose.[7] It is primarily metabolized by the CYP2D6 enzyme.[5][7] While CYP2D6 polymorphisms do not appear to have a clinically significant impact on this compound's pharmacokinetics, it is a consideration in drug-drug interactions.[8][9] The extended-release formulation provides a gradual absorption, with peak plasma concentrations reached approximately 5 hours after administration.[10] Understanding the patient's metabolic profile and potential co-medications is crucial for optimizing dosing and interpreting dose-response data.
Q4: We are designing a clinical trial for a this compound analog. What are the key inclusion and exclusion criteria to consider from previous this compound trials for ADHD?
A4: Based on previous phase 3 clinical trials for this compound in pediatric and adult populations with ADHD, key inclusion criteria typically include:
-
A confirmed diagnosis of ADHD according to DSM-5 criteria.[11][12]
-
A minimum score on a standardized ADHD rating scale (e.g., ADHD-RS-5 score of at least 28).[11]
-
A minimum score on the Clinical Global Impression - Severity (CGI-S) scale (e.g., at least 4).[11]
Key exclusion criteria often include:
-
Current diagnosis of other major psychiatric or neurological disorders.[11][12]
-
History of seizures.[12]
-
History of allergic reaction to this compound.[11]
-
Use of other ADHD medications within a specified washout period.[12]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro receptor binding or functional assays.
| Potential Cause | Troubleshooting Step |
| Cell line viability or passage number | Ensure cells are healthy and within a low passage number range. Perform regular cell viability checks. |
| Reagent quality and concentration | Use fresh, high-quality reagents. Verify the concentration of radioligands, agonists, and antagonists. |
| Incubation times and temperatures | Strictly adhere to the optimized incubation times and temperatures as specified in the protocol. For NET uptake assays, a 20-minute incubation at 37°C has been used.[1][13] For SERT uptake assays, a 15-minute incubation at room temperature has been reported.[1] |
| Assay-specific technical errors | For HTRF assays, ensure proper handling of plates and reagents to avoid photobleaching. For radioligand binding assays, ensure complete washing steps to reduce non-specific binding. |
Issue 2: High variability in neurotransmitter levels in in vivo microdialysis experiments.
| Potential Cause | Troubleshooting Step |
| Improper probe placement | Verify the stereotaxic coordinates for the brain region of interest (e.g., prefrontal cortex). Histologically confirm probe placement post-experiment. |
| Probe recovery and calibration | Determine the in vivo recovery of the microdialysis probe for each analyte. Calibrate the system with known standards. |
| Animal stress | Allow for an adequate habituation period for the animals in the experimental setup before sample collection to minimize stress-induced fluctuations in neurotransmitter levels. |
| Perfusion flow rate | Maintain a slow and consistent perfusion rate (typically 1-2 µL/min) to ensure stable dialysis.[14] |
| Sample degradation | Collect dialysates in vials containing an antioxidant (e.g., acetic acid) and keep them on ice or in a refrigerated fraction collector.[3] Analyze samples promptly or store them at -80°C. |
Data Presentation
Table 1: this compound Efficacy in Pediatric ADHD Clinical Trials (ADHD-RS-5 Total Score Change from Baseline)
| Dose | Mean Change from Baseline (LSMD vs. Placebo) | p-value | Reference |
| 100 mg/day | -10 to -12 points | <0.05 | [15][16] |
| 200 mg/day | -10 to -12 points | <0.05 | [15][16][17] |
| 400 mg/day | -10 to -12 points | <0.05 | [15][16][17] |
Table 2: this compound Pharmacokinetic Parameters in Pediatric and Adolescent Patients
| Dose | Population | Cmax (µg/mL) | AUC0-t (µg·h/mL) | Reference |
| 100 mg | Children (6-11 years) | 1.60 ± 0.70 | 19.29 ± 8.88 | [18] |
| 200 mg | Children (6-11 years) | 2.83 ± 1.31 | 34.72 ± 16.53 | [18] |
| 400 mg | Children (6-11 years) | 5.61 ± 2.48 | 68.00 ± 28.51 | [18] |
| 200 mg | Adolescents (12-17 years) | 2.06 ± 0.90 | 25.78 ± 11.55 | [18] |
| 400 mg | Adolescents (12-17 years) | 4.08 ± 1.67 | 50.80 ± 19.76 | [18] |
| 600 mg | Adolescents (12-17 years) | 6.49 ± 2.87 | 79.97 ± 36.91 | [18] |
Table 3: In Vitro Activity of this compound
| Target | Assay Type | Value | Reference |
| Norepinephrine Transporter (NET) | [3H]-NE Uptake Inhibition | IC50 = 0.26 µM | [1][6] |
| Serotonin Transporter (SERT) | [3H]-5-HT Uptake Inhibition | IC50 = 257 µM | [1][6] |
| 5-HT2B Receptor | Functional Antagonism | IC50 = 27.0 µM | [6] |
| 5-HT2C Receptor | Functional Agonism | EC50 = 32.0 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Transporter (NET) Uptake Assay
This protocol is a general guideline based on published methodologies.[1][6][13]
-
Preparation of Synaptosomes: Isolate synaptosomes from the hypothalamus of male Sprague-Dawley rats.
-
Incubation: Incubate the synaptosomes with varying concentrations of this compound.
-
Radioligand Addition: Add [3H]-norepinephrine (NE) to the incubation mixture.
-
Incubation Period: Incubate for 20 minutes at 37°C.
-
Termination: Stop the uptake reaction by rapid filtration.
-
Scintillation Counting: Measure the amount of [3H]-NE incorporated into the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [3H]-NE uptake.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Measurement
This protocol is a general guideline based on published methodologies.[14][19]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Surgical Implantation: Stereotaxically implant a microdialysis guide cannula targeting the prefrontal cortex (PFC). Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
This compound Administration: Administer this compound (e.g., intraperitoneally) at the desired doses.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurotransmitter Analysis: Analyze the concentrations of norepinephrine, dopamine, and serotonin in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Visualizations
Caption: Proposed signaling pathway of this compound at different dose levels.
Caption: Experimental workflow for in vivo microdialysis.
Caption: Logical relationship of the bell-shaped dose-response curve of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Response Trajectories and Temporal Trends of this compound Treatment for Young People With ADHD: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. droracle.ai [droracle.ai]
- 5. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. European Network Adult ADHD – Population Pharmacokinetics of this compound Extended-Release Capsules in Pediatric Subjects with Attention Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]
- 8. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase 3, Placebo-Controlled Trial of Once-Daily this compound Extended-Release Capsules in Adolescents With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Phase II Double-Blind, Placebo-Controlled, Efficacy and Safety Study of SPN-812 (Extended-Release this compound) in Children With ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics of this compound Extended-Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating Analytical Method Development for Viloxazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability-indicating analytical method development for viloxazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process for the analysis of this compound and its degradation products.
Question: Why am I observing peak tailing for the this compound peak in my HPLC chromatogram?
Answer: Peak tailing for this compound can be caused by several factors. Here are some potential causes and their solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine groups in this compound, leading to tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject. A typical concentration for analysis is around 50 µg/mL.[3]
-
-
Low Mobile Phase pH: A mobile phase with a pH close to the pKa of this compound can cause peak shape issues.
-
Solution: Adjust the pH of the mobile phase. A lower pH (e.g., 2.35) has been shown to improve peak shape and separation.[4]
-
-
Column Degradation: The column's performance may have deteriorated over time.
-
Solution: Flush the column with a strong solvent or replace it if necessary.
-
Question: I am seeing poor resolution between this compound and one of its degradation products. What should I do?
Answer: Poor resolution can compromise the accuracy of your stability-indicating method. Here are some steps to improve it:
-
Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer can significantly impact resolution.
-
Solution: Systematically vary the mobile phase composition. For instance, you could try changing the ratio of 0.01N KH2PO4 to acetonitrile from 70:30 to other ratios to see the effect on separation.[5]
-
-
Adjust Mobile Phase pH: The ionization state of this compound and its degradation products can be altered by changing the pH, which can improve resolution.
-
Solution: Experiment with different pH values for your buffer. For example, adjusting the pH to 2.6 was found to be successful in separating an impurity from the main this compound peak.[4]
-
-
Change the Column: Different column chemistries can provide different selectivities.
-
Modify the Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution: Try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions used for forced degradation studies of this compound?
A1: Forced degradation studies for this compound are typically conducted under acid, base, oxidative, thermal, and photolytic stress conditions to assess its stability and identify potential degradation products.[1][3][5]
Q2: What are some common degradation pathways for this compound?
A2: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis of the ether linkage under acidic and basic conditions, and oxidation of the morpholine ring.[1][2] In humans, the major metabolic route is 5-hydroxylation followed by glucuronidation.[6][7]
Q3: Which analytical techniques are most suitable for a stability-indicating assay of this compound?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and effective technique for the quantitative determination of this compound and its degradation products.[3][4][5] LC-MS/MS can also be used for the identification and characterization of degradation products.[1][2]
Q4: What are typical validation parameters for a stability-indicating method for this compound?
A4: According to ICH guidelines, the validation of a stability-indicating method for this compound should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][4]
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Azilent C18 (150 mm x 4.6 mm, 5 µm)[5] | Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm)[4] | X-bridge phenyl (250x4. 6 mm, 5 µ)[3] |
| Mobile Phase | 0.01N KH2PO4: Acetonitrile (70:30)[5] | Potassium phosphate and acetonitrile (gradient)[4] | Acetonitrile and 0.1% Trifluoroacetic acid (60:40)[3] |
| Flow Rate | 1.0 mL/min[5] | 0.8 mL/min[4] | 1.0 mL/min[3] |
| Detection Wavelength | 222 nm[5] | 210 nm[4] | 221 nm[3] |
| Column Temperature | 30°C[5] | 45-55°C[4] | Not specified |
| Retention Time | Not specified | Not specified | ~2.272 min[3] |
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Degradation | 2N HCl[5] | 30 mins | 60°C | Not specified |
| 1N HCl[3] | Not specified | Not specified | 13.4%[3] | |
| Base Degradation | 2N NaOH[5] | 30 mins | 60°C | Not specified |
| 1N NaOH[3] | Not specified | Not specified | 13.1%[3] | |
| Oxidative Degradation | 20% H2O2[5] | 30 mins | 60°C | Not specified |
| 30% H2O2[3] | Not specified | Not specified | 14.9%[3] | |
| Thermal Degradation | Dry Heat[5] | 6 hours | 105°C | Not specified |
| Reduction Degradation | 30% Sodium bisulphate[3] | Not specified | Not specified | 11.4%[3] |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare this compound standard and sample solutions for HPLC analysis.
Materials:
-
This compound reference standard
-
This compound tablets
-
Diluent (Mobile phase is often used as the diluent)[3]
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
Sonicator
-
HPLC filters
Procedure:
-
Standard Stock Solution (200 µg/mL):
-
Standard Working Solution (20 µg/mL):
-
Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask.[5]
-
Dilute to the mark with the diluent.
-
-
Sample Stock Solution (200 µg/mL):
-
Sample Working Solution (20 µg/mL):
-
Transfer 1 mL of the filtered sample stock solution into a 10 mL volumetric flask.[5]
-
Dilute to the mark with the diluent.
-
Protocol 2: Forced Degradation Study
Objective: To subject this compound to various stress conditions to generate degradation products.
Procedure:
-
Acid Degradation: To 1 mL of this compound stock solution, add 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[5] Neutralize the solution and dilute to obtain a final concentration of approximately 20 ppm for HPLC analysis.[5]
-
Base Degradation: To 1 mL of this compound stock solution, add 1 mL of 2N NaOH and reflux for 30 minutes at 60°C.[5] Neutralize the solution and dilute to obtain a final concentration of approximately 20 ppm for HPLC analysis.[5]
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 20% H2O2 and keep for 30 minutes at 60°C.[5] Dilute the resultant solution to obtain a final concentration of approximately 20 ppm for HPLC analysis.[5]
-
Thermal Degradation: Place the this compound drug substance in a hot air oven at 105°C for 6 hours.[5] After exposure, prepare a solution of the desired concentration in the diluent for analysis.
-
Photolytic Degradation: Expose the this compound solution to UV radiation for a specified period (e.g., 6 hours).[1] Prepare a sample for HPLC analysis.
Visualizations
Caption: A typical workflow for developing a stability-indicating analytical method.
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Simplified degradation pathways of this compound under different stress conditions.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. jst.org.in [jst.org.in]
- 3. jcdronline.org [jcdronline.org]
- 4. jchr.org [jchr.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Population Pharmacokinetics of this compound Extended‐Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the synthesis of specific viloxazine stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific viloxazine stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing specific this compound stereoisomers?
A1: The main challenges in synthesizing specific this compound stereoisomers, such as the more pharmacologically active (S)-enantiomer, revolve around achieving high enantioselectivity and overall yield.[1][2] Key difficulties include:
-
Controlling Stereochemistry: The creation of the chiral center at the C2 position of the morpholine ring with a specific configuration requires either a stereoselective synthetic route or an efficient resolution of a racemic mixture.
-
Preventing Racemization: Ensuring that the desired stereoisomer does not racemize during subsequent reaction or purification steps is critical.
-
Impurity Profile: The synthesis can produce various impurities, including constitutional isomers and byproducts from side reactions, which can be challenging to separate from the desired product.
-
Scale-up: Methods that are effective at the lab scale may present challenges during scale-up, such as catalyst deactivation, longer reaction times, and difficulties in maintaining consistent stereoselectivity.
Q2: What are the principal strategies for obtaining enantiomerically pure this compound?
A2: There are two main strategies for producing enantiomerically pure this compound:
-
Asymmetric Synthesis: This approach aims to directly synthesize the desired stereoisomer. A notable method is the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium catalyst, which can achieve high yields and excellent enantioselectivity (up to 99% ee).[1][2][3][4]
-
Chiral Resolution: This strategy involves synthesizing a racemic mixture of this compound and then separating the enantiomers. A common method is classical resolution, where the racemic this compound (a base) is reacted with a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts.[5][6][7][8] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.
Q3: How can I determine the enantiomeric excess (ee) of my this compound sample?
A3: The enantiomeric excess of this compound is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[9][10][11] A validated method for S-viloxazine uses a Chiralpack IM column with a mobile phase of methanol, n-hexane, and isopropanol.[9] The separation of the enantiomers allows for their quantification and the calculation of the ee.
Q4: At what stages of the synthesis is there a risk of racemization?
A4: Racemization can be a concern under conditions that facilitate the cleavage and reformation of the bond at the chiral center. For this compound and its intermediates, this can potentially occur under harsh acidic or basic conditions, or at elevated temperatures, especially if there are any functionalities that can stabilize a transient planar intermediate.[12][13] It is crucial to carefully control the pH and temperature during workup and purification steps.
Troubleshooting Guides
Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation
Problem 1: Low Enantioselectivity (<90% ee)
| Potential Cause | Troubleshooting Steps |
| Impure Substrate or Reagents | Ensure the dehydromorpholine precursor is of high purity. Trace impurities can interfere with the catalyst-substrate interaction. Purify all reagents and use high-purity, dry solvents. |
| Catalyst Deactivation or Poisoning | Catalyst poisons, such as sulfur or certain nitrogen-containing compounds, can dramatically reduce enantioselectivity.[14] Ensure all glassware is scrupulously clean and that reagents are free from potential poisons. Use of a glovebox or Schlenk line for handling air-sensitive catalysts is recommended.[14] |
| Incorrect Catalyst or Ligand | Verify the identity and purity of the rhodium precursor and the chiral bisphosphine ligand. The structure and purity of the ligand are critical for achieving high enantioselectivity.[15] |
| Suboptimal Reaction Conditions | Screen different solvents and temperatures. The solvent can significantly influence the catalyst's performance.[14] Lowering the temperature may improve enantioselectivity. |
Problem 2: Low or Inconsistent Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or HPLC. If the reaction stalls, it could be due to catalyst deactivation. Consider adding a fresh portion of the catalyst. |
| Catalyst Deactivation | As mentioned above, impurities can deactivate the catalyst. Ensure all components of the reaction are pure. |
| Poor Substrate Solubility | If the dehydromorpholine precursor has poor solubility in the reaction solvent, this can lead to a slow and incomplete reaction. Screen for a solvent system that provides better solubility while maintaining high enantioselectivity. |
| Product Isolation Issues | Optimize the workup and purification procedure to minimize product loss. |
Chiral Resolution: Diastereomeric Salt Crystallization
Problem 1: Poor Separation of Diastereomeric Salts
| Potential Cause | Troubleshooting Steps |
| Inappropriate Resolving Agent | While tartaric acid is a common choice for resolving amines, other chiral acids like mandelic acid or camphorsulfonic acid might provide better separation for this compound.[8] It may be necessary to screen a few different resolving agents. |
| Suboptimal Crystallization Solvent | The choice of solvent is crucial for achieving a significant difference in the solubility of the diastereomeric salts.[5][6] Screen a variety of solvents and solvent mixtures. Methanol is a common starting point for amine resolutions with tartaric acid.[5][6] |
| Crystallization is Too Rapid | Rapid crystallization can lead to the trapping of the more soluble diastereomer in the crystal lattice, resulting in low enantiomeric purity. Allow the solution to cool slowly to promote the formation of well-defined, pure crystals. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the racemic this compound to the chiral resolving agent is used. Typically, a 1:1 ratio is a good starting point, but this may need to be optimized. |
Problem 2: Low Yield of the Desired Enantiomer
| Potential Cause | Troubleshooting Steps |
| Loss of Product During Recrystallization | Multiple recrystallizations may be necessary to achieve high enantiomeric purity, but each step can lead to a loss of material. Minimize the number of recrystallizations by optimizing the initial crystallization conditions. |
| Incomplete Precipitation | The desired diastereomeric salt may have some solubility in the mother liquor. Cool the crystallization mixture to a lower temperature to maximize precipitation. |
| Loss During Liberation of the Free Base | Ensure complete conversion of the diastereomeric salt back to the free amine by using a sufficient amount of base. Optimize the extraction procedure to ensure all of the desired enantiomer is recovered from the aqueous layer. |
Data Presentation
Table 1: Comparison of Synthetic Strategies for Enantiomerically Pure this compound
| Parameter | Asymmetric Hydrogenation | Classical Resolution |
| Key Transformation | Rh-catalyzed hydrogenation of a dehydromorpholine precursor | Formation and separation of diastereomeric salts |
| Typical Yield | Quantitative | Variable, often <50% for the desired enantiomer after resolution |
| Enantiomeric Excess (ee) | Up to 99% | Can achieve >99% with multiple recrystallizations |
| Key Advantages | Atom economical, high throughput, direct formation of the desired enantiomer | Utilizes readily available and inexpensive resolving agents |
| Potential Challenges | Cost and sensitivity of the catalyst, need for specialized equipment (hydrogenator) | Can be labor-intensive, requires optimization of crystallization conditions, inherently lower maximum yield for the desired enantiomer |
Experimental Protocols
Chiral HPLC Analysis of this compound Enantiomers
This protocol is adapted from a validated method for the estimation of S-Viloxazine.[9]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chiral Column: Chiralpack IM, 250 x 10 mm, 5 µm.
-
Mobile Phase: Methanol: n-hexane: Isopropanol (30:50:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 264.6 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be baseline resolved, allowing for the determination of the peak area for each.
-
Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualizations
Caption: Synthetic strategies for obtaining (S)-viloxazine.
Caption: Troubleshooting low enantioselectivity in asymmetric hydrogenation.
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. researchgate.net [researchgate.net]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Strategies to minimize nausea and insomnia during viloxazine treatment
Viloxazine Treatment: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the management of nausea and insomnia during this compound treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective norepinephrine reuptake inhibitor (SNRI).[1][2][3] Its primary therapeutic effect is believed to stem from blocking the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft and enhances noradrenergic neurotransmission.[3][4] More recent preclinical studies indicate a more complex pharmacology, including activity at serotonin receptors, specifically as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[2][5] It may also indirectly increase dopamine and serotonin activity in the prefrontal cortex.[5] Unlike many other ADHD medications, it is not a stimulant.[1]
Q2: Why are nausea and insomnia common adverse events during this compound treatment?
A2: The underlying reasons are linked to its mechanism of action:
-
Insomnia: The increase in norepinephrine, a key neurotransmitter involved in alertness and arousal, is the likely cause of sleep disturbances.[1][5]
-
Nausea: While the exact mechanism is not fully elucidated, gastrointestinal effects are common with medications that modulate norepinephrine and serotonin systems.[3][6] These effects are often most pronounced at the beginning of treatment and may be transient.[4][6]
Q3: What is the reported incidence of nausea and insomnia in human clinical trials?
A3: Several Phase III and long-term extension studies in adults have quantified the incidence of these adverse events. The data indicates these are among the most common treatment-emergent side effects.
Data Presentation
Table 1: Incidence of Nausea and Insomnia in Adult this compound ER Clinical Trials
| Adverse Event | Phase III, 6-Week Trial (N=374)[7][8] | Open-Label Extension Study (N=159)[9] |
| Insomnia | 14.8% | 13.8% |
| Nausea | 10.1% | 13.8% |
| Fatigue | 11.6% | 10.1% |
Troubleshooting Guides
Issue: Subject is experiencing significant nausea.
This guide outlines experimental adjustments to mitigate nausea in subjects receiving this compound.
Initial Assessment:
-
Verify the current dosage and administration protocol.
-
Confirm if the subject is taking this compound on an empty stomach.
-
Note the onset and duration of nausea relative to dosing time.
Experimental Mitigation Protocols:
-
Protocol 1: Co-administration with Food
-
Methodology: Administer the this compound extended-release capsule with a standardized light meal. The capsule may also be opened and the contents sprinkled onto a small amount of soft food, such as applesauce, which should be consumed immediately without chewing.[1][10]
-
Rationale: Taking the medication with food can help reduce gastrointestinal irritation.
-
-
Protocol 2: Dose Titration
-
Methodology: For treatment-naive subjects, initiate this compound at a lower dose and gradually escalate to the target dose. For adults (18+), the typical starting dose is 200 mg once daily, which can be titrated upwards.[1][11] For pediatric subjects, starting doses are lower (e.g., 100 mg for ages 6-11).[11][12] A gradual introduction of the drug has been shown to minimize gastrointestinal side effects.[6]
-
Rationale: A slow dose titration allows the subject's system to acclimate to the medication, potentially reducing the intensity of initial side effects like nausea.
-
-
Consideration: Nausea is often transient and may resolve with continued, consistent administration as the subject adapts to the treatment.[4][6]
Issue: Subject is experiencing insomnia or sleep disturbances.
This guide provides protocols to address insomnia, a common CNS-related side effect.
Initial Assessment:
-
Confirm the time of day this compound is being administered.
-
Screen for concomitant use of other substances, particularly caffeine. This compound is an inhibitor of the CYP1A2 enzyme, which is responsible for caffeine metabolism.[13] This can significantly increase caffeine exposure and its stimulating effects.[13][14]
-
Assess the severity and pattern of sleep disturbance.
Experimental Mitigation Protocols:
-
Protocol 1: Morning Administration Schedule
-
Methodology: Administer the daily dose of this compound consistently in the morning.
-
Rationale: Given this compound's activating, norepinephrine-enhancing effects, morning administration ensures that the peak plasma concentration and primary pharmacodynamic effects occur during waking hours, minimizing interference with nocturnal sleep.
-
-
Protocol 2: Caffeine Interaction Management
-
Methodology: Implement a "caffeine washout" period or strictly control and document all caffeine intake for subjects in the experimental protocol. A post-hoc analysis of clinical trials found that concomitant caffeine use significantly increased the probability of experiencing insomnia.[13]
-
Rationale: To avoid the drug interaction that potentiates caffeine's effects, caffeine intake must be managed to properly assess and mitigate insomnia caused by this compound itself.
-
-
Protocol 3: Dose Evaluation
-
Methodology: If insomnia persists despite morning administration and caffeine management, re-evaluate the dosage. In clinical trials, adverse events including insomnia were a reason for dose adjustment or discontinuation.[7][9]
-
Rationale: A lower, effective dose may provide the desired therapeutic benefit without causing disruptive sleep disturbances.
-
Visualizations
References
- 1. This compound for ADHD: Mechanism, Dosage, and Efficacy [rupahealth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. macsenlab.com [macsenlab.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the Management of CNS Disorders: A Historical Overview and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 11. droracle.ai [droracle.ai]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
Viloxazine Dosage Adjustments in Renal and Hepatic Impairment: A Technical Guide
This technical support guide provides detailed information and recommendations for adjusting the dosage of viloxazine in patients with renal or hepatic impairment. The following question-and-answer format is designed to assist researchers, scientists, and drug development professionals in understanding the appropriate dosing strategies for these specific patient populations.
Frequently Asked Questions (FAQs)
1. What is the recommended dosage adjustment for this compound in patients with renal impairment?
Dosage adjustments for this compound are necessary for patients with severe renal impairment. No adjustment is required for patients with mild to moderate renal impairment.[1][2][3][4][5][6][7]
2. What are the specific dosage recommendations for different levels of renal function?
For patients with severe renal impairment, defined as an estimated glomerular filtration rate (eGFR) of less than 30 mL/min/1.73m², the recommended starting dosage is 100 mg once daily.[1][2][3][8][9] This dosage can be titrated in weekly increments of 50 to 100 mg, up to a maximum daily dose of 200 mg.[1][3][8][9] Patients with mild to moderate renal impairment (eGFR of 30 to 89 mL/min/1.73m²) do not require a dosage adjustment.[1][2][3][4][5][6][7]
3. How does renal impairment affect the pharmacokinetics of this compound?
The exposure to this compound increases in patients with renal impairment.[5][9][10][11] This increased exposure is the basis for the recommended dose reduction in patients with severe renal impairment to mitigate potential adverse effects.[5][11]
4. Is a dosage adjustment required for this compound in patients with hepatic impairment?
The effect of hepatic impairment on the pharmacokinetics of this compound has not been established.[10][11][12] Therefore, there are no specific dosage adjustment recommendations from the manufacturer for patients with hepatic impairment.[2][12] Some sources state that this compound is not recommended for patients with hepatic impairment.[10]
5. What is the metabolic pathway of this compound?
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, with minor contributions from other CYP enzymes.[12][13][14] The resulting metabolites are then predominantly excreted by the kidneys.[13]
Data Summary
The following table summarizes the recommended dosage adjustments for this compound in patients with renal impairment.
| Degree of Renal Impairment | eGFR (mL/min/1.73m²) | Recommended Starting Dosage | Titration | Maximum Recommended Dosage |
| Mild to Moderate | 30 to 89 | No adjustment necessary | No adjustment necessary | No adjustment necessary |
| Severe | < 30 | 100 mg once daily | 50 to 100 mg weekly | 200 mg once daily |
Experimental Protocols
The dosage recommendations outlined in this guide are based on clinical pharmacology studies that evaluated the pharmacokinetics of this compound in subjects with varying degrees of renal function. These studies typically involve administering a single dose of this compound to cohorts of individuals with normal renal function and with mild, moderate, and severe renal impairment. Blood samples are collected over a specified period to determine pharmacokinetic parameters such as AUC (area under the curve), Cmax (maximum concentration), and elimination half-life. The data from these studies inform the need for dosage adjustments in specific populations.
Diagrams
References
- 1. drugs.com [drugs.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - QELBREE- this compound hydrochloride capsule, extended release [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. hhs.texas.gov [hhs.texas.gov]
- 7. This compound - Prescriber's Guide – Children and Adolescents [resolve.cambridge.org]
- 8. droracle.ai [droracle.ai]
- 9. Qelbree (this compound Extended-release Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. Impact of this compound Extended-Release Capsules (Qelbree®) on Select Cytochrome P450 Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on this compound Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting viloxazine degradation in peroxide and thermal conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with viloxazine, specifically addressing its degradation under peroxide and thermal stress conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on this compound degradation.
Question: My this compound sample shows significantly higher degradation than expected under peroxide stress. What could be the cause?
Answer: Several factors could contribute to unexpectedly high degradation of this compound in the presence of hydrogen peroxide. Consider the following possibilities:
-
Concentration of Hydrogen Peroxide: Ensure the concentration of your hydrogen peroxide (H₂O₂) solution is accurate. Commercially available solutions can degrade over time. It is advisable to verify the concentration of your H₂O₂ stock. Forced degradation studies have successfully used 20% and 30% H₂O₂.[1][2]
-
Temperature and Duration: Peroxide degradation is often conducted at elevated temperatures to accelerate the process.[2] Check if the temperature and duration of your experiment were consistent with established protocols. For instance, some studies have incubated this compound with H₂O₂ at 60°C for 30 minutes.[2]
-
Presence of Metal Ions: Trace metal ion contaminants in your sample or glassware can catalyze the decomposition of hydrogen peroxide, leading to the formation of highly reactive hydroxyl radicals and accelerating the degradation of this compound. Ensure you are using high-purity water and acid-washed glassware.
-
pH of the Solution: The pH of the reaction mixture can influence the rate of oxidative degradation. While not always explicitly stated for peroxide studies, the overall stability of this compound is pH-dependent.
Question: I am observing poor separation between this compound and its degradation products in my HPLC analysis. How can I improve the resolution?
Answer: Achieving good chromatographic separation is critical for accurately quantifying degradation. Here are some steps to improve the resolution between this compound and its degradants:
-
Optimize the Mobile Phase: The composition of the mobile phase is a key factor. Several studies have reported successful separation using a mixture of an aqueous buffer and an organic solvent.
-
One method utilized a gradient elution with a mobile phase consisting of potassium phosphate buffer (pH 2.35) and acetonitrile.[3]
-
Another isocratic method used a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in a 60:40 ratio.[1]
-
Experiment with the gradient slope, the organic solvent ratio in isocratic elution, and the pH of the aqueous phase to enhance separation.
-
-
Select an Appropriate Column: The choice of the stationary phase is crucial.
-
Adjust Flow Rate and Temperature: While often having a smaller impact, flow rate and column temperature can be fine-tuned. Marginal improvements in resolution have been observed with increased flow rates and temperatures.[3] A typical flow rate is around 0.8 to 1.0 mL/min.[1][3]
-
Check Detection Wavelength: Ensure you are using an optimal UV detection wavelength. Wavelengths of 210 nm and 221 nm have been reported for the analysis of this compound and its related substances.[1][3]
Question: I am having trouble identifying the degradation products formed under thermal stress. What techniques are recommended?
Answer: Identifying unknown degradation products requires advanced analytical techniques. While thermal degradation of this compound is generally low, identification of any resulting products is important for a complete stability profile.[1][2]
-
LC-MS/MS: The most powerful technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method provides both the retention time of the degradant and its mass-to-charge ratio (m/z), which allows for the determination of its molecular weight.[4][5]
-
Fragmentation Analysis: By inducing fragmentation of the parent ion in the mass spectrometer (MS/MS), you can obtain a fragmentation pattern. This pattern provides structural information about the degradant, helping to elucidate its chemical structure.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): For even greater confidence in the elemental composition of the degradants, HRMS can provide highly accurate mass measurements.
Frequently Asked Questions (FAQs)
What are the typical conditions for peroxide-induced degradation of this compound?
Based on published studies, typical conditions for peroxide-induced degradation of this compound involve:
-
Temperature: Often performed at an elevated temperature, such as 60°C.[2]
-
Duration: Incubation times can range from 15 minutes to 30 minutes.[2][5]
What level of degradation is expected under thermal stress?
This compound is relatively stable under thermal stress. Studies have reported minimal degradation when subjected to dry heat.
-
One study observed only 1.9% degradation after heating.[1]
-
Another study reported 1.85% degradation at 105°C for 6 hours.[2]
What are the known degradation products of this compound under oxidative stress?
LC-MS/MS analysis has identified specific degradation products formed under peroxide stress. One significant degradant has been observed with an m/z of 226.49, suggesting a modification to the parent this compound molecule.[4][5] The proposed fragmentation of this product can help in its structural elucidation.[4][5]
What analytical methods are suitable for studying this compound degradation?
The most common and effective analytical method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][3] For the identification of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred method.[4][5]
Data Summary
Table 1: Summary of this compound Degradation under Peroxide Stress
| H₂O₂ Concentration | Temperature | Exposure Time | % Degradation | Analytical Method | Reference |
| 30% | Not specified | Not specified | 14.9% | RP-HPLC | [1] |
| 20% | 60°C | 30 minutes | 3.73% | HPLC | [2] |
| 30% | Not specified | Not specified | Not specified | LC-MS/MS | [4][5] |
Table 2: Summary of this compound Degradation under Thermal Stress
| Stress Condition | Temperature | Exposure Time | % Degradation | Analytical Method | Reference |
| Thermal | Not specified | Not specified | 1.9% | RP-HPLC | [1] |
| Thermal | 105°C | 6 hours | 1.85% | HPLC | [2] |
| Thermal | 105°C | 6 hours | Not specified | LC-MS/MS | [4][5] |
Experimental Protocols
Protocol 1: Peroxide-Induced Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). A typical concentration might be around 0.8 mg/mL.[3]
-
Stress Condition: To a known volume of the this compound stock solution, add a specified volume of hydrogen peroxide to achieve the target concentration (e.g., 20% or 30% H₂O₂).[1][2]
-
Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[2]
-
Neutralization/Dilution: After incubation, cool the solution to room temperature. If necessary, dilute the sample to an appropriate concentration for analysis (e.g., 20-50 µg/mL) with the mobile phase.[1][2]
-
Analysis: Inject the sample into a validated stability-indicating HPLC or LC-MS/MS system to separate and quantify this compound and its degradation products.
Protocol 2: Thermal-Induced Forced Degradation of this compound
-
Sample Preparation: Place a known amount of solid this compound powder in a suitable container (e.g., a glass vial).
-
Stress Condition: Place the sample in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).[2][4][5]
-
Sample Reconstitution: After the specified time, remove the sample from the oven and allow it to cool to room temperature.
-
Dissolution and Dilution: Dissolve the sample in a suitable solvent and dilute it to a known concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC or LC-MS/MS method.
Visualizations
Caption: Experimental workflow for this compound forced degradation studies.
Caption: Troubleshooting workflow for unexpected this compound degradation results.
Caption: Simplified proposed degradation pathway for this compound under oxidative stress.
References
Validation & Comparative
A Comparative Analysis of Viloxazine and Atomoxetine for the Treatment of ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of viloxazine and atomoxetine, two non-stimulant medications approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following sections detail the mechanisms of action, comparative clinical efficacy, and the experimental protocols of key studies, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.
Mechanism of Action: A Tale of Two Non-Stimulants
While both this compound and atomoxetine are classified as non-stimulant ADHD treatments, their pharmacological profiles exhibit distinct differences. Atomoxetine is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex.[2][4] This modulation of noradrenergic activity is believed to be the primary mechanism through which it improves attention and impulse control in individuals with ADHD.[2] Atomoxetine also indirectly enhances dopamine levels in the prefrontal cortex.[4][5]
This compound, on the other hand, is described as a serotonin-norepinephrine modulating agent (SNMA).[6] It moderately inhibits the reuptake of norepinephrine, similar to atomoxetine.[6][7][8] However, its mechanism is distinguished by its interaction with serotonin receptors; it acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[6][9] This dual action on both the noradrenergic and serotonergic systems provides a multifaceted approach to treating ADHD.[8][9]
Clinical Efficacy: Comparative Data
Direct head-to-head, randomized controlled trials comparing this compound and atomoxetine are limited. However, a retrospective, open-label study provided a direct comparison in patients who had a less-than-optimal response to atomoxetine.[10][11] The results of this study, along with data from separate placebo-controlled trials for each drug, are summarized below.
Table 1: Comparison of Efficacy in a Head-to-Head Switching Study (Sub-optimal Atomoxetine Responders)[10][11]
| Parameter | Atomoxetine (at baseline of switch) | This compound ER (after 4 weeks) | p-value |
| Pediatric (ADHD-RS-5 Total Score) | 33.1 ± 12.1 | 13.9 ± 10.2 | < 0.00001 |
| Adult (AISRS Total Score) | 28.8 ± 14.9 | 11.9 ± 9.4 | 0.0009 |
| Pediatric (Inattention Subscale) | < 0.00001 | ||
| Pediatric (Hyperactivity/Impulsivity Subscale) | < 0.00001 | ||
| Adult (Inattention Subscale) | < 0.004 | ||
| Adult (Hyperactivity/Impulsivity Subscale) | < 0.002 |
Data presented as mean ± standard deviation. ADHD-RS-5: ADHD Rating Scale-5; AISRS: Adult ADHD Investigator Symptom Rating Scale.
In this study, both pediatric and adult patients who switched from atomoxetine to this compound extended-release (ER) showed significant improvements in their ADHD symptoms.[10][11] Notably, 86% of patients on this compound ER reported a positive response by week 2, compared to 14% on atomoxetine.[11]
Table 2: Efficacy Data from Placebo-Controlled Trials in Adults
| Drug | Study Duration | Primary Efficacy Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value |
| This compound ER | 6 weeks | AISRS Total Score | -15.6 to -15.8 | Not specified | < 0.05 |
| Atomoxetine | 10 weeks | CAARS: Inv Total ADHD Symptoms | -13.6 | -9.3 | < 0.001 |
| Atomoxetine | 10 weeks | CAARS: Inv Total ADHD Symptoms | Not specified | Not specified | Statistically superior to placebo |
AISRS: Adult ADHD Investigator Symptom Rating Scale; CAARS: Inv: Conners' Adult ADHD Rating Scale: Investigator Rated. This compound ER data is from a Phase 3 trial (NCT04016779)[12]. Atomoxetine data is from two separate randomized controlled trials[13][14][15].
Separate clinical trials have demonstrated the efficacy of both this compound and atomoxetine compared to placebo in adults with ADHD.[12][13][14][15][16] this compound ER showed significant improvement in ADHD symptoms and executive function within 2-3 weeks in a 6-week trial.[12] Atomoxetine has also been shown to be efficacious in treating adult ADHD, with significant improvements in both inattention and hyperactivity/impulsivity domains.[13][15][16]
Experimental Protocols
This compound ER Phase 3 Trial in Adults (NCT04016779)
-
Study Design: A randomized, double-blind, placebo-controlled, 6-week trial.[12][17]
-
Participant Population: 374 adults aged 18-65 with a diagnosis of ADHD.[17]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound ER (200-600 mg/day) or a placebo.[17]
-
Primary Efficacy Endpoint: The change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at the end of the study.[17]
-
Secondary Outcome Measures: Included the Clinical Global Impressions-Severity of Illness (CGI-S) score and the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).[17]
-
Assessment Schedule: Efficacy and safety were evaluated at weeks 1, 2, 3, 4, and 6.[17]
Atomoxetine Pivotal Trials in Adults
-
Study Design: Two identical randomized, double-blind, placebo-controlled, 10-week trials.[15]
-
Participant Population: Adults with a DSM-IV diagnosis of ADHD, confirmed by a structured interview. Study I included 280 participants, and Study II included 256.[15]
-
Intervention: Patients received either atomoxetine or a placebo.
-
Primary Outcome Measure: Comparison of atomoxetine and placebo using a repeated-measures mixed model analysis of post-baseline values of the Conners' Adult ADHD Rating Scale (CAARS).[15]
-
Key Findings: In both studies, atomoxetine was statistically superior to placebo in reducing both inattentive and hyperactive/impulsive symptoms.[15]
Tolerability and Safety
In the head-to-head switching study, 36% of patients discontinued atomoxetine due to side effects such as gastrointestinal upset, irritability, fatigue, and insomnia.[11] In contrast, only 4% discontinued this compound ER, with fatigue being the reason.[11]
In separate trials, the most common adverse events for this compound ER in adults were insomnia and headache.[12] For atomoxetine, commonly reported adverse events included dry mouth, insomnia, nausea, decreased appetite, and constipation.[13][14]
Conclusion
Both this compound and atomoxetine are effective non-stimulant treatments for ADHD in adults. Atomoxetine has a well-established history and works primarily as a selective norepinephrine reuptake inhibitor. This compound, a more recently approved medication, offers a dual mechanism of action by modulating both norepinephrine and serotonin systems.[6][8] The limited direct comparative evidence, particularly in a population with a sub-optimal response to atomoxetine, suggests that this compound may offer improved efficacy and tolerability for some patients.[10][11] Further head-to-head, randomized controlled trials are warranted to more definitively establish the comparative efficacy and safety of these two agents in the broader adult ADHD population.
References
- 1. Get The Most Prescribed Generic Medications FREE! [freerx.com]
- 2. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]
- 6. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Extended-Release this compound Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extended-Release this compound Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spotlight on Atomoxetine in Adults with Attention-Deficit Hyperactivity Disorder | springermedicine.com [springermedicine.com]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy of atomoxetine in treating adult attention deficit hyperactivity disorder (ADHD): A meta-analysis of controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]
Viloxazine vs. Stimulant Medications: A Comparative Analysis for ADHD Treatment
A detailed examination of the clinical data reveals a landscape where direct head-to-head efficacy trials between viloxazine and first-line stimulant medications for Attention-Deficit/Hyperactivity Disorder (ADHD) are not yet available. However, a robust body of evidence from placebo-controlled studies of this compound, along with pharmacokinetic and comparative trials against another non-stimulant, provides a solid foundation for a comparative analysis against the established efficacy of stimulants.
Stimulants are recognized as the first-line pharmacologic treatment for ADHD, with a response rate of approximately 70%.[1] this compound, a selective norepinephrine reuptake inhibitor, offers an alternative non-stimulant approach.[2] This guide synthesizes the available clinical trial data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and stimulant medications.
Efficacy Data: A Tabular Comparison
The following tables summarize the quantitative efficacy data from key clinical trials of this compound. While direct comparative data with stimulants is absent, the placebo-controlled trial results offer insight into this compound's treatment effect.
Table 1: this compound Efficacy in Pediatric Patients with ADHD (6-17 years)
| Trial Phase | Participants (Age Range) | Treatment Arms | Primary Efficacy Endpoint | Change from Baseline (vs. Placebo) | p-value |
| Phase 2 | 222 (6-12 years) | This compound ER (200, 300, 400 mg/day), Placebo | ADHD-RS-IV Total Score | Statistically significant reduction | 0.021 - 0.031 |
| Phase 3 | 477 (6-11 years) | This compound ER (100, 200 mg/day), Placebo | ADHD-RS-5 Total Score | Statistically significant improvement | 0.0004, 0.0244 |
| Phase 3 | Not Specified (12-17 years) | This compound ER (200, 400 mg/day), Placebo | ADHD-RS-5 Total Score | Statistically significant improvement | 0.0232, 0.0091 |
ADHD-RS-IV/5: ADHD Rating Scale, Fourth/Fifth Edition; ER: Extended-Release
Table 2: this compound Efficacy in Adult Patients with ADHD (18-65 years)
| Trial Phase | Participants | Treatment Arms | Primary Efficacy Endpoint | Change from Baseline (LS Means ± SE) | p-value |
| Phase 3 | 374 | This compound ER (200-600 mg/day flexible dose), Placebo | AISRS Total Score | -15.5 ± 0.91 (this compound) vs. -11.7 ± 0.90 (Placebo) | 0.0040 |
AISRS: Adult ADHD Investigator Symptom Rating Scale; LS Means: Least-Squares Means; SE: Standard Error[3][4]
Table 3: Secondary Efficacy Measures and Adverse Events
| Population | Key Secondary Endpoints | This compound Improvement | Common Adverse Events |
| Pediatric | CGI-I, Conners 3-PS, WIFIRS-P | Statistically significant improvements | Somnolence, headache, decreased appetite |
| Adult | CGI-S, AISRS Subscales, BRIEF-A | Statistically significant improvements | Insomnia (14.8%), fatigue (11.6%), nausea (10.1%)[3] |
CGI-I/S: Clinical Global Impressions-Improvement/Severity; Conners 3-PS: Conners 3rd Edition-Parent Short Form; WIFIRS-P: Weiss Functional Impairment Rating Scale-Parent Report; BRIEF-A: Behavior Rating Inventory of Executive Function-Adult Form
Experimental Protocols
Representative Phase 3 Clinical Trial Design for this compound in Adults
A pivotal Phase 3 study evaluating this compound in adults with ADHD was a randomized, double-blind, placebo-controlled, two-arm trial.[3]
-
Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.
-
Randomization: Subjects were randomized on a 1:1 basis to receive either this compound ER or a matched placebo.[3]
-
Dosing: The this compound ER group received a flexible dose ranging from 200 to 600 mg per day, allowing for titration based on individual symptom response and tolerability.[3]
-
Duration: The trial was conducted over a period of 6 weeks.[3]
-
Primary Efficacy Endpoint: The primary outcome measure was the change from baseline to the end of the study (week 6) in the total score of the Adult ADHD Investigator Symptom Rating Scale (AISRS).[3]
-
Key Secondary Efficacy Endpoint: The change from baseline in the Clinical Global Impressions-Severity of Illness (CGI-S) score was a key secondary measure.[3]
-
Statistical Analysis: The efficacy of this compound ER was determined by comparing the change from baseline in the AISRS total score between the treatment and placebo groups.
Visualizing Methodologies and Logical Relationships
Indirect and Co-administration Studies
While direct head-to-head efficacy trials are lacking, a study comparing this compound ER to another non-stimulant, atomoxetine, found that this compound ER may lead to greater improvements in ADHD symptoms and work more rapidly.[5] Furthermore, a pharmacokinetic study of co-administering this compound ER with methylphenidate, a commonly used stimulant, found no significant impact on the pharmacokinetic profiles of either drug, suggesting the potential for safe combination therapy.[1] This is an important consideration for patients who may not have an optimal response to monotherapy.
Conclusion
This compound has demonstrated efficacy in treating ADHD in pediatric and adult populations compared to placebo, with a generally well-tolerated safety profile. The primary adverse events reported are somnolence, headache, and decreased appetite in children, and insomnia, fatigue, and nausea in adults.[1][3] While it is not a stimulant, it offers a valuable alternative for patients who may not be suitable candidates for or do not respond well to stimulant medications. The lack of direct, head-to-head comparative efficacy trials with stimulants remains a gap in the current literature. Future research should focus on direct comparisons to better delineate the relative efficacy and safety of this compound in the context of the broader ADHD treatment landscape.
References
- 1. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 2. This compound for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended-Release this compound Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety and Efficacy of Viloxazine Extended-Release Capsules: A Comparative Guide
Viloxazine extended-release (ER) capsules (Qelbree®) represent a newer non-stimulant option for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations. This guide provides a comprehensive comparison of the long-term safety and efficacy of this compound ER with other established ADHD medications, including stimulants like methylphenidate and amphetamine derivatives, and other non-stimulants such as atomoxetine and guanfacine ER. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Comparative Efficacy Data
The long-term efficacy of this compound ER and its alternatives has been evaluated in numerous open-label extension studies. The primary measure of efficacy in these trials is the change from baseline in standardized ADHD rating scales. For pediatric studies, the ADHD Rating Scale (ADHD-RS-IV or ADHD-RS-5) is commonly used, while adult trials often utilize the Adult ADHD Investigator Symptom Rating Scale (AISRS).
| Medication | Study Population | Duration | Mean Change from Baseline in ADHD Rating Scale Total Score | Citation(s) |
| This compound ER | Children & Adolescents (6-18 years) | Up to 72 months (median exposure 260 days) | -26.1 ± 11.5 at Month 12 (ADHD-RS-IV/5) | [1][2] |
| This compound ER | Adults (18-65 years) | Mean exposure 265 days | -18.2 ± 11.54 at last on-study visit (AISRS) | [3][4][5][6][7] |
| Mixed Amphetamine Salts ER | Adults | 24 months | -7.2 ± 13.04 (ADHD-RS-IV) | [8] |
| Atomoxetine | Adults | 26 weeks | -15.42 (vs. -9.71 for placebo) (CAARS) | [9][10] |
| Guanfacine ER | Children & Adolescents (6-17 years) | 24 months | Significant improvement from baseline (specific mean change not provided in abstract) | [3][11] |
| Guanfacine ER | Children & Adolescents (European study) | 2 years | -19.8 (ADHD-RS-IV) | [12][13] |
Comparative Safety Data
Long-term safety is a critical consideration in the management of ADHD. The following table summarizes the most common treatment-emergent adverse events (TEAEs) reported in long-term studies of this compound ER and its alternatives.
| Medication | Most Common Adverse Events (Incidence >10%) | Discontinuation Rate due to Adverse Events | Citation(s) |
| This compound ER (Adults) | Insomnia (13.8%), Nausea (13.8%), Headache (10.7%), Fatigue (10.1%) | 17.6% | [3][4][5][6][7] |
| This compound ER (Pediatrics) | Nasopharyngitis (9.7%), Somnolence (9.5%), Headache (8.9%), Decreased appetite (6.0%), Fatigue (5.7%) (Incidence >5%) | 8.2% | [1][2] |
| Mixed Amphetamine Salts ER (Adults) | Dry mouth (43%), Infection (33%), Insomnia (32%), Anorexia/decreased appetite (32%), Headache (30%), Nervousness (26%) | Not specified in abstract | [8] |
| Atomoxetine (Pediatrics) | Minor and transient adverse events | 4.0% | [14][15] |
| Guanfacine ER (Pediatrics) | Somnolence (36.0%), Headache (28.5%), Fatigue (20.1%), Nasopharyngitis (11.7%) | 3.3% | [12][13] |
Experimental Protocols
A standardized approach is often employed in the long-term evaluation of ADHD medications, typically involving an open-label extension of a shorter-term, double-blind, placebo-controlled trial.
This compound ER Long-Term Study in Adults (NCT04143217)
-
Study Design: A multicenter, flexible-dose, open-label extension to a phase III, double-blind, placebo-controlled trial.[3][6]
-
Participant Eligibility: Adults aged 18-65 who completed the preceding double-blind trial.[3][6]
-
Treatment Protocol: this compound ER was initiated at 200 mg/day and could be adjusted to between 200 and 600 mg/day to achieve optimal efficacy and tolerability.[3][6]
-
Efficacy Assessment: The primary efficacy outcome was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[3][6]
-
Safety Assessment: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and ECGs.[3][6]
This compound ER Long-Term Study in Children and Adolescents (NCT02736656)
-
Study Design: A phase 3, open-label extension trial for participants who completed a prior phase 2 or 3 double-blind, placebo-controlled trial.[1][2]
-
Participant Eligibility: Children (aged 6-11 years) and adolescents (aged 12-18 years) who completed a previous qualifying study.[1][2]
-
Treatment Protocol: Participants received this compound ER with a dose optimization period of 12 weeks, followed by a maintenance period. Dosing was titrated up to 400 mg/day for children and 600 mg/day for adolescents.[1][2]
-
Efficacy Assessment: Efficacy was assessed using the ADHD Rating Scale (ADHD-RS-IV/5) and the Clinical Global Impression-Improvement (CGI-I) scale.[1][2]
-
Safety Assessment: The primary objective was to assess safety, which included monitoring of adverse events, clinical laboratory results, vital signs, ECGs, and the Columbia Suicide Severity-Rating Scale (C-SSRS).[1][2]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's therapeutic effects in ADHD are believed to be mediated through its activity as a selective norepinephrine reuptake inhibitor (SNRI). However, emerging evidence suggests a more complex mechanism involving modulation of the serotonin system. This compound has been shown to act as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist. This dual action on both noradrenergic and serotonergic pathways may contribute to its efficacy in treating both the cognitive and emotional dysregulation aspects of ADHD.[16][17][18][19]
Caption: Proposed dual mechanism of action of this compound.
Typical Open-Label Extension Study Workflow
The following diagram illustrates a typical workflow for an open-label extension study in ADHD clinical research, based on the protocols of the this compound ER long-term trials.
Caption: Workflow of a typical ADHD open-label extension study.
References
- 1. Adult ADHD-RS-IV with Adult Prompts | U-M PRISM [prismbh.org]
- 2. This compound Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: Results of a Long-Term, Phase 3, Open-Label Extension Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qelbree (this compound extended-release capsules): Final Results of the Long-Term, Phase 3, Open-Label Extension Trial in Adults with ADHD | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]
- 12. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]
- 13. newmilfordcounselingcenter.com [newmilfordcounselingcenter.com]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. Adult ADHD Investigator Symptom Rating Scale Form for Free | Certinal [certinal.com]
- 16. European Network Adult ADHD – An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. Open-Label Dose Optimization of Methylphenidate Extended-Release Orally Disintegrating Tablet in a Laboratory Classroom Study of Children with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Stereochemistry of Viloxazine: A Comparative Analysis of (S)- and (R)-Isomer Activity
A deep dive into the pharmacological nuances of viloxazine's enantiomers reveals a significant stereochemical preference in its primary mechanism of action, with the (S)-isomer demonstrating substantially greater potency as a norepinephrine reuptake inhibitor compared to its (R)-counterpart. This distinction is a critical consideration for researchers and drug development professionals in optimizing therapeutic strategies for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).
This compound, a morpholine derivative, is a selective norepinephrine reuptake inhibitor (NRI) that also exhibits modulatory effects on the serotonin system, specifically acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. While the racemic mixture has been the subject of numerous studies, a closer examination of its individual stereoisomers, (S)- and (R)-viloxazine, uncovers a clear disparity in their pharmacological activity.
Comparative Pharmacodynamics: A Tale of Two Isomers
The primary therapeutic effect of this compound is attributed to its inhibition of the norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the synaptic cleft. It is in this crucial interaction that the stereochemistry of this compound plays a pivotal role.
Multiple sources indicate that the (S)-isomer of this compound is significantly more potent in inhibiting norepinephrine reuptake than the (R)-isomer.[1] Reports suggest that the (S)-enantiomer is between five to ten times more pharmacologically active in this regard.[1] This enhanced potency of the (S)-isomer is a key factor in the overall efficacy of the racemic mixture.
While the primary difference lies in their affinity for the norepinephrine transporter, the activity of the individual isomers at serotonin receptors remains less characterized in publicly available literature. The known effects on 5-HT2B and 5-HT2C receptors have been described for the racemic mixture, and further research is needed to elucidate the specific contributions of each enantiomer to this aspect of this compound's pharmacology.
Below is a summary of the available quantitative data for racemic this compound, which provides a baseline for understanding the compound's activity. The pursuit of specific quantitative values for the individual isomers is ongoing to provide a more granular comparison.
| Target | Parameter | Racemic this compound | (S)-Viloxazine | (R)-Viloxazine |
| Norepinephrine Transporter (NET) | IC50 (µM) | ~0.26 - 0.3[2][3] | More Potent | Less Potent |
| Ki (µM) | ~0.63 - 2.3[2][4] | Data Not Available | Data Not Available | |
| 5-HT2B Receptor | IC50 (µM) (Antagonist) | 27[5] | Data Not Available | Data Not Available |
| 5-HT2C Receptor | EC50 (µM) (Agonist) | 32[5] | Data Not Available | Data Not Available |
Experimental Methodologies
The following sections detail the typical experimental protocols used to assess the activity of this compound and its isomers at its primary targets.
Norepinephrine Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the norepinephrine transporter.
Protocol:
-
Preparation of Synaptosomes: Rat hypothalamic synaptosomes are prepared as a source of norepinephrine transporters.
-
Incubation: The synaptosomes are incubated with varying concentrations of the test compound (e.g., (S)-viloxazine, (R)-viloxazine, or racemic this compound).
-
Radioligand Addition: A radiolabeled norepinephrine analog, such as [³H]-norepinephrine, is added to the incubation mixture.
-
Uptake Reaction: The mixture is incubated to allow for the uptake of the radioligand by the norepinephrine transporters.
-
Termination and Separation: The uptake reaction is terminated, and the synaptosomes are separated from the incubation medium, typically through filtration.
-
Quantification: The amount of radioactivity incorporated into the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of [³H]-norepinephrine uptake against the concentration of the test compound.
Serotonin Receptor Functional Assays (Antagonist and Agonist Activity)
Objective: To determine the functional activity (antagonism or agonism) of a compound at specific serotonin receptor subtypes (e.g., 5-HT2B and 5-HT2C).
Protocol:
-
Cell Culture: Stably transfected cell lines expressing the human 5-HT2B or 5-HT2C receptor are cultured.
-
Compound Incubation:
-
Antagonist Assay: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known serotonin receptor agonist.
-
Agonist Assay: Cells are incubated with varying concentrations of the test compound alone.
-
-
Measurement of Second Messenger: The functional response of the receptor is determined by measuring the levels of a downstream second messenger, such as inositol monophosphate (IP1) or intracellular calcium.
-
Data Analysis:
-
IC50 (Antagonist): The concentration of the test compound that inhibits 50% of the maximal response induced by the agonist is calculated.
-
EC50 (Agonist): The concentration of the test compound that produces 50% of its own maximal effect is calculated.
-
Visualizing the Mechanism of Action
To illustrate the primary mechanism of this compound and the differential activity of its isomers, the following diagrams are provided.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
Viloxazine in ADHD: A Comparative Analysis for Patients with Prior Stimulant Use
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of viloxazine's efficacy and mechanism of action against traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with a specific focus on patients with a history of stimulant use. This analysis is supported by experimental data from clinical trials to inform research and development in this therapeutic area.
Efficacy of this compound in Stimulant-Experienced Adults with ADHD
A pivotal double-blind, placebo-controlled, Phase III clinical trial (NCT04016779) evaluated the efficacy of this compound extended-release (ER) in adults with ADHD.[1] A subsequent post-hoc analysis of this trial specifically investigated whether a history of stimulant use influenced the therapeutic response to this compound.[2]
The findings suggest that this compound ER demonstrates efficacy in adults with ADHD, irrespective of their prior experience with stimulant medications.[2] The primary measure of efficacy was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.[1]
Key Efficacy Findings:
A post-hoc analysis of the Phase III trial showed no statistically significant difference in the reduction of ADHD symptoms between patients with a history of stimulant use and those without.[2] At the end of the 6-week study, the least squares (LS) mean change from baseline in AISRS total scores was comparable between the two groups, with a treatment difference of -0.2 (p=0.93).[3]
Interestingly, at earlier timepoints, patients with prior stimulant use showed a numerically larger, though not statistically significant, improvement in AISRS total scores compared to stimulant-naïve patients.[3]
Table 1: Change from Baseline in AISRS Total Score at Week 6 [2][3]
| Patient Group | N | Baseline AISRS Mean (SD) | LS Mean Change from Baseline (SE) | Treatment Difference vs. Stimulant Naïve (p-value) |
| Prior Stimulant Use | 40 | 38.5 (7.40) | -15.8 (2.51) | -0.2 (p=0.93) |
| No Prior Stimulant Use | 149 | 38.3 (6.44) | -15.6 (1.08) | N/A |
Table 2: Secondary Efficacy Measures in the Overall Adult ADHD Population (NCT04016779) [1][4]
| Efficacy Measure | This compound ER | Placebo | p-value |
| AISRS Inattention Subscale Score Change | Greater Improvement | Less Improvement | 0.0015 |
| AISRS Hyperactivity/Impulsivity Subscale Score Change | Greater Improvement | Less Improvement | 0.0380 |
| Clinical Global Impression of Improvement (CGI-I) Score | Greater Improvement | Less Improvement | 0.0076 |
| ≥30% Reduction in AISRS Total Score (Response Rate) | Higher Rate | Lower Rate | 0.0395 |
Safety and Tolerability
In the pivotal Phase III trial, this compound ER was generally well-tolerated.[1] The most common adverse events reported were insomnia, headache, fatigue, and nausea.[1][2] Discontinuation rates due to adverse events were 9.0% for the this compound ER group compared to 4.9% for the placebo group.[5] While specific safety data for the subgroup with prior stimulant use was not detailed in the post-hoc analysis, the overall safety profile provides a relevant reference.
Table 3: Common Adverse Events (≥5% in the this compound ER group) in the Overall Adult ADHD Population (NCT04016779) [1]
| Adverse Event | This compound ER (N=189) % | Placebo (N=185) % |
| Insomnia | 14.8% | 6.5% |
| Headache | 9.0% | 8.1% |
| Fatigue | 11.6% | 5.4% |
| Nausea | 10.1% | 3.2% |
| Dry Mouth | 9.0% | 3.8% |
| Decreased Appetite | 10.1% | 1.6% |
Experimental Protocols
NCT04016779: A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy and safety of this compound ER in adults with ADHD.[1]
-
Study Design: A 6-week, multicenter, parallel-group, flexible-dose study.[6]
-
Participants: 374 adults (aged 18-65 years) with a diagnosis of ADHD.[4] Patients with a history of substance use disorder within the past year were excluded.[7]
-
Intervention: Participants were randomized 1:1 to receive either this compound ER (200-600 mg/day) or a matched placebo.[1] Dosing was flexible and based on clinical response and tolerability.[1]
-
Primary Outcome Measure: Change from baseline in the AISRS total score at the end of the 6-week treatment period.[6]
-
Secondary Outcome Measures: Included changes in the AISRS inattention and hyperactivity/impulsivity subscale scores, the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, and response rates.[4][6]
-
Post-Hoc Analysis: Patient data was stratified based on self-reported prior use of stimulant medication at enrollment. Patients using stimulants at screening underwent a washout period of at least one week before randomization.[2][3]
Mechanism of Action: this compound vs. Stimulants
This compound's mechanism of action is distinct from that of traditional stimulants, which may be a consideration for patients with a history of substance use due to its lower potential for abuse.[8]
This compound Signaling Pathway
This compound is a selective norepinephrine reuptake inhibitor (SNRI) and a serotonin-norepinephrine modulating agent (SNMA).[9][10] It primarily blocks the norepinephrine transporter (NET), increasing norepinephrine levels in the synaptic cleft.[11] Additionally, it exhibits activity at specific serotonin receptors, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[9][11] This dual mechanism is believed to contribute to its therapeutic effects in ADHD.[11]
Stimulant Signaling Pathway
Stimulants, such as methylphenidate and amphetamines, primarily act on the dopamine and norepinephrine systems. They block the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synapse.[9] Amphetamines also promote the release of dopamine and norepinephrine from presynaptic vesicles. This robust increase in synaptic dopamine is associated with their therapeutic effects and also their potential for abuse.
Experimental Workflow: Post-Hoc Analysis of NCT04016779
The following diagram illustrates the workflow for the post-hoc analysis that assessed the efficacy of this compound in patients with a history of stimulant use.
References
- 1. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound ER (Qelbree) for ADHD in Adults Based on Prior Stimulant Exposure | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound for ADHD: Mechanism, Dosage, and Efficacy [rupahealth.com]
- 9. Frontiers | this compound in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
A Meta-analysis of Viloxazine Clinical Trial Outcomes for Pediatric ADHD: A Comparative Guide
This guide provides a comprehensive comparison of viloxazine with other pharmacological treatments for pediatric Attention-Deficit/Hyperactivity Disorder (ADHD). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of data from meta-analyses and clinical trials to objectively evaluate the performance of these therapies.
Introduction to this compound and its Alternatives
This compound extended-release (ER) is a non-stimulant medication approved for the treatment of ADHD in pediatric patients.[1][2] Its mechanism of action is distinct from other ADHD medications, involving the modulation of serotonin and norepinephrine.[2] The primary alternatives to this compound in the treatment of pediatric ADHD include other non-stimulant medications such as atomoxetine, guanfacine, and clonidine, as well as stimulant medications like methylphenidate and amphetamines, which are typically considered first-line treatments.[3] This guide will compare the efficacy and safety profiles of this compound with these alternatives based on available clinical trial data.
Comparative Efficacy of this compound and Alternatives
The efficacy of ADHD medications is primarily assessed through changes in scores on rating scales such as the ADHD Rating Scale-5 (ADHD-RS-5) and the Clinical Global Impression-Improvement (CGI-I) scale.
A meta-analysis of five randomized controlled trials demonstrated that this compound is significantly more effective than placebo in reducing ADHD symptoms.[1][4][5] The mean difference in ADHD-RS-5 total score change from baseline for this compound compared to placebo was found to be 5.47.[4]
Direct head-to-head trials comparing this compound with other active treatments are limited. However, a retrospective, open-label study suggested that this compound ER may lead to greater improvements in ADHD symptoms and have a faster onset of action compared to atomoxetine.[6][7] In this study, improvements from baseline in the ADHD-RS-5 total score were significantly greater with this compound ER than with atomoxetine.[6][7][8]
For other non-stimulants, placebo-controlled trials have shown their efficacy. Guanfacine extended-release has demonstrated significant improvements in ADHD-RS-IV total scores compared to placebo in children and adolescents.[9][10] Similarly, clonidine, both as monotherapy and as an adjunct to stimulants, has been shown to be effective in reducing ADHD symptoms, although sedation is a common side effect.[11][12][13][14]
Stimulant medications are generally considered to have a robust effect on ADHD symptoms.[3]
Table 1: Comparison of Efficacy Outcomes for this compound and Alternatives in Pediatric ADHD
| Medication | Comparison Group | Primary Efficacy Measure | Key Efficacy Finding | Citation(s) |
| This compound ER | Placebo | Change in ADHD-RS-5 Total Score | Mean difference of -5.47 vs. placebo. | [4] |
| Proportion of ADHD-RS-5 Responders | Relative Risk = 1.62 vs. placebo. | [1][5] | ||
| Improved CGI-I Score | Relative Risk = 1.53 vs. placebo. | [1][5] | ||
| This compound ER | Atomoxetine | Change in ADHD-RS-5 Total Score | Significantly greater improvement with this compound ER in a retrospective, open-label study. | [6][7][8] |
| Atomoxetine | Placebo | Change in ADHD-IV Rating Scale Score | Significant mean decreases in parent and teacher ratings vs. placebo. | [15][16] |
| Guanfacine ER | Placebo | Change in ADHD-RS-IV Total Score | Least-squares mean change of -24.55 vs. -18.53 for placebo in adolescents. | [9] |
| Change in ADHD-RS-IV Total Score | Significant improvements with 2, 3, and 4 mg/day doses vs. placebo in children and adolescents. | [10] | ||
| Clonidine ER | Placebo | Change in ADHD-RS-IV Total Score | Significantly greater improvement in both 0.2 mg/day and 0.4 mg/day groups vs. placebo. | [12] |
Comparative Safety and Tolerability
The safety and tolerability of ADHD medications are critical considerations, particularly in a pediatric population. Common adverse events associated with this compound include somnolence, headache, and decreased appetite.[2][17]
In a meta-analysis, the overall discontinuation rate due to adverse effects for this compound was 4.15%, with a 2.48-fold increased risk of discontinuation due to adverse effects compared to placebo.[4] A retrospective comparison with atomoxetine suggested that this compound ER was better tolerated, with a lower discontinuation rate due to adverse events (4% for this compound vs. 36% for atomoxetine).[18][19]
Atomoxetine has been associated with decreased appetite, gastrointestinal upset, and sedation.[15][16] Guanfacine and clonidine, being alpha-2 adrenergic agonists, are commonly associated with sedation-related side effects.[9][14] Stimulant medications have a well-documented side effect profile that includes appetite suppression, insomnia, and the potential for mood changes.[20]
Table 2: Comparison of Key Safety and Tolerability Outcomes
| Medication | Comparison Group | Common Adverse Events | Discontinuation Rate due to Adverse Events | Citation(s) |
| This compound ER | Placebo | Somnolence, headache, decreased appetite | 4.15% (2.48 times higher risk than placebo) | [4] |
| This compound ER | Atomoxetine | Fatigue | 4% (vs. 36% for atomoxetine in a retrospective study) | [18][19] |
| Atomoxetine | Placebo | Decreased appetite, gastrointestinal upset, sedation | Not specified in provided abstracts | [15][16] |
| Guanfacine ER | Placebo | Sedation-related events, headache, fatigue, upper abdominal pain | Not specified in provided abstracts | [9][10] |
| Clonidine ER | Placebo | Somnolence | Not specified in provided abstracts | [12] |
Experimental Protocols
The clinical trials for these medications generally follow a randomized, double-blind, placebo-controlled design. Key elements of these protocols are summarized below.
This compound ER Trials:
-
Participant Population: Children and adolescents aged 6-17 years with a diagnosis of ADHD according to DSM-5 criteria.[1][21]
-
Dosage: Doses ranging from 100 mg to 400 mg per day were evaluated.[17][21]
-
Primary Outcome Measures: Change from baseline in the ADHD-RS-5 total score.[21][22]
-
Secondary Outcome Measures: CGI-I, Conners 3 - Parent Short Form, and Weiss Functional Impairment Rating Scale.[8]
Atomoxetine Trials:
-
Participant Population: Children aged 5-6 years with ADHD.[15][16]
-
Dosage: Flexibly titrated to a maximum of 1.8 mg/kg per day.[15][16]
-
Primary Outcome Measures: ADHD-IV Rating Scale scores (parent and teacher).[15][16]
-
Secondary Outcome Measures: Clinical Global Impression-Improvement and -Severity scales.[15][16]
Guanfacine ER Trials:
-
Participant Population: Children and adolescents aged 6-17 years with ADHD.[9][10]
-
Dosage: Fixed or flexible dosing from 1 mg to 7 mg per day.[9][10]
-
Primary Outcome Measures: Change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score.[9][10]
-
Secondary Outcome Measures: Clinical Global Impressions-Severity of Illness, Weiss Functional Impairment Rating Scale-Parent Report.[9]
Clonidine ER Trials:
-
Study Duration: 8 weeks.[12]
-
Participant Population: Children and adolescents aged 6-17 years with ADHD.[12]
-
Dosage: Fixed doses of 0.2 mg/day or 0.4 mg/day.[12]
-
Primary Outcome Measures: Mean change in ADHD-RS-IV total score.[12]
-
Secondary Outcome Measures: ADHD-RS-IV subscales, Conners Parent Rating Scale, CGI scales.[12]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's therapeutic effects in ADHD are believed to be mediated through its unique dual mechanism of action, primarily as a selective norepinephrine reuptake inhibitor (NRI) and a modulator of specific serotonin receptors. It acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. This modulation of both noradrenergic and serotonergic systems is thought to contribute to its efficacy in treating the core symptoms of ADHD.
Typical Pediatric ADHD Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a new pediatric ADHD medication.
References
- 1. This compound for Attention-Deficit Hyperactivity Disorder: A Systematic Review and Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extended-Release this compound for Children and Adolescents With Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Treatment of ADHD: Drugs, psychological therapies, devices, complementary and alternative methods as well as the trends in clinical trials [frontiersin.org]
- 4. Meta-analysis examines this compound’s efficacy in treating ADHD in youth | epocrates [epocrates.com]
- 5. researchgate.net [researchgate.net]
- 6. Extended-Release this compound Compared with Atomoxetine for Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. adhdivarden.se [adhdivarden.se]
- 10. A randomized, double-blind, placebo-controlled study of guanfacine extended release in children and adolescents with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clonidine for attention-deficit/hyperactivity disorder: I. Efficacy and tolerability outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Clonidine extended-release tablets for pediatric patients with attention-deficit/hyperactivity disorder. [scholars.duke.edu]
- 13. researchgate.net [researchgate.net]
- 14. Safety and efficacy of clonidine and clonidine extended-release in the treatment of children and adolescents with attention deficit and hyperactivity disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A double-blind, placebo-controlled study of atomoxetine in young children with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Double-Blind, Placebo-Controlled Study of Atomoxetine in Young Children With ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Response Trajectories and Temporal Trends of this compound Treatment for Young People With ADHD: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Tolerability of this compound Compared to Placebo on Emotional, Behavioral, and Executive Functioning in Children and Adolescents with ADHD: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 20. Practice Pearls for Stimulant Treatment of Attention-Deficit/Hyperactivity Disorder in Youth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound in the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Phase 3, Placebo-Controlled Trial of Once-Daily this compound Extended-Release Capsules in Adolescents With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Viloxazine Demonstrates Modest but Significant Improvements in Executive Function Compared to Placebo
For researchers, scientists, and drug development professionals, a comprehensive analysis of clinical trial data reveals that viloxazine extended-release (ER) provides a statistically significant advantage over placebo in improving executive function in both pediatric and adult populations with Attention-Deficit/Hyperactivity Disorder (ADHD). While the effect sizes are generally in the small to moderate range, the consistency of these findings across multiple studies suggests a clinically meaningful impact for a subset of patients.
This compound, a selective norepinephrine reuptake inhibitor (SNRI) with serotonergic modulating properties, has been shown to target key neurotransmitter systems implicated in the regulation of attention, impulse control, and other executive functions.[1][2] Clinical trial data from post-hoc analyses of Phase III, randomized, double-blind, placebo-controlled studies provide quantitative evidence of its efficacy.
Quantitative Comparison of this compound ER vs. Placebo on Executive Function
The following tables summarize the key quantitative outcomes from clinical trials assessing the impact of this compound on executive function deficits (EFDs) as measured by validated rating scales.
Pediatric and Adolescent Population (6-17 years)
A post-hoc analysis of four randomized clinical trials involving 1,154 subjects demonstrated that this compound ER was associated with statistically significant improvements in executive function as measured by the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.[3][4]
| Outcome Measure | This compound ER | Placebo | p-value | Effect Size (Cohen's d) | Number Needed to Treat (NNT) |
| Change from Baseline in C3PS-EF T-score | -2.7 (± 0.732) | 0.0002 | 0.11 (SMD) | ||
| EFD or ADHD Symptom Responders | 52.5% | 35.4% | < 0.0001 | 0.31 | 5.8 |
| EFD Responders (C3PS-EF T-score > 70 at baseline to < 65 at end of study) | ~40% | 8.9 |
Note: EFD or ADHD symptom responders were defined as subjects with a C3PS-EF T-score > 70 at baseline and < 65 at end of study, or a ≥ 50% reduction in the ADHD-RS-5 Total score at Week 6.[4]
Adult Population (18-65 years)
In a Phase III, randomized, double-blind, placebo-controlled trial with 374 adult participants, this compound ER demonstrated significant improvements in executive function as assessed by the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A).[5][6]
| Outcome Measure (Change from Baseline; LS Mean ± SE) | This compound ER | Placebo | p-value |
| BRIEF-A Global Executive Composite (GEC) T-score | -9.3 (± 0.87) | -6.8 (± 0.85) | 0.0468 |
| BRIEF-A Metacognition Index (MI) T-score | -9.8 (± 0.92) | -6.5 (± 0.91) | 0.0100 |
| BRIEF-A Behavioral Regulation Index (BRI) T-score | Not Statistically Significant | Not Statistically Significant |
Experimental Protocols
The data presented above were derived from rigorously designed clinical trials. The general methodologies are outlined below.
Pediatric and Adolescent Studies (Post-Hoc Analysis)
-
Study Design: Data were pooled from four Phase III, randomized, double-blind, placebo-controlled trials.[4]
-
Participants: 1,154 children and adolescents aged 6-17 years with a diagnosis of ADHD.[3][4]
-
Intervention: this compound ER administered at doses ranging from 100-600 mg/day over a period of 6-8 weeks.[4]
-
Primary Efficacy Measure for Executive Function: Change from baseline in the Conners 3rd Edition Parent Short Form-Executive Function (C3PS-EF) content scale T-score.[4]
-
Responder Analyses:
Adult Study
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled, two-arm trial.[6]
-
Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.[6]
-
Intervention: Flexible dosing of this compound ER from 200-600 mg/day over a 6-week period.[6]
-
Primary Efficacy Measure for Executive Function: Change from baseline at the end of the study in the Behavior Rating Inventory of Executive Function-Adult (BRIEF-A) Global Executive Composite (GEC) score.[6]
-
Secondary Efficacy Measures for Executive Function: Changes in the BRIEF-A Metacognition Index (MI) and Behavioral Regulation Index (BRI) scores.[6]
Visualizing the Mechanisms and Methods
To further elucidate the underpinnings of this compound's effects and the structure of the clinical trials, the following diagrams are provided.
References
- 1. This compound for ADHD: Mechanism, Dosage, and Efficacy [rupahealth.com]
- 2. macsenlab.com [macsenlab.com]
- 3. Executive Function Outcome of Treatment with this compound Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: A Post-Hoc Analysis of Four Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Executive Function Outcome of Treatment with this compound Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder: A Post-Hoc Analysis of Four Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing viloxazine's side effect profile to other non-stimulant ADHD drugs
An Objective Comparison of Viloxazine's Side Effect Profile to Other Non-Stimulant ADHD Medications
This guide provides a detailed comparison of the side effect profiles of this compound and other prominent non-stimulant medications used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), including atomoxetine, guanfacine extended-release (ER), and clonidine extended-release (ER). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data from clinical trials, experimental methodologies, and the underlying pharmacological pathways.
Comparative Analysis of Adverse Events
The side effect profiles of non-stimulant ADHD medications are directly linked to their distinct mechanisms of action. This compound and atomoxetine, as norepinephrine reuptake inhibitors (NRIs), tend to have activating effects, while guanfacine and clonidine, as central alpha-2 adrenergic agonists, are associated with sedative effects.
Quantitative Data on Common Side Effects
The following tables summarize the incidence of the most common treatment-emergent adverse events (TEAEs) for this compound, atomoxetine, guanfacine ER, and clonidine ER, as reported in key clinical trials. Data is presented for both pediatric/adolescent and adult populations where available.
Table 1: Common TEAEs in Pediatric/Adolescent ADHD Patients (% Incidence)
| Side Effect | This compound ER[1] | Atomoxetine[2][3] | Guanfacine ER[4] | Clonidine ER[5][6] | Placebo |
| Somnolence/Drowsiness | 16.4 | 13.0 | 38.0 | 31-38 | 4.0-7.0 |
| Decreased Appetite | 10.9 | 16.0 | 10.0 | N/A | 2.0 |
| Headache | 10.2 | 14.0 | 22.0 | N/A | 10.0-24.3 |
| Fatigue | 9.5 | 9.0 | 14.0 | 13-16 | 2.0-4.0 |
| Nausea | 7.3 | 17.0 | 6.0 | N/A | 3.0-5.0 |
| Vomiting | 5.1 | 11.0 | 5.0 | N/A | 2.0 |
| Insomnia | 4.4 | 8.0 | 7.0 | 5-6 | 2.0 |
| Abdominal Pain | 3.6 | 7.0 | 12.0 | N/A | 4.0 |
| Irritability | N/A | 6.0 | 6.0 | 5-9 | 1.0 |
| Dizziness | N/A | 5.0 | 7.0 | 16.0 | 2.0 |
| Dry Mouth | N/A | N/A | 5.0 | 5.0 | 1.0 |
| Hypotension | N/A | N/A | 5.0 | N/A | 1.0 |
Note: Placebo percentages are averaged from the respective drug's clinical trial for context. N/A indicates the side effect was not reported as one of the most common in the cited sources.
Table 2: Common TEAEs in Adult ADHD Patients (% Incidence)
| Side Effect | This compound ER[7][8] | Atomoxetine[9] | Guanfacine ER | Clonidine ER | Placebo |
| Insomnia | 14.8 | >10 | N/A | N/A | 6.0 |
| Nausea | 10.1-13.8 | >10 | N/A | N/A | 3.0 |
| Fatigue | 11.6 | N/A | N/A | N/A | 4.0 |
| Decreased Appetite | 10.1 | >10 | N/A | N/A | 2.0 |
| Dry Mouth | 9.0 | >10 | N/A | N/A | 2.0 |
| Headache | 9.0-10.7 | >10 | N/A | N/A | 7.0 |
Note: Data for Guanfacine ER and Clonidine ER in adults with ADHD is less established as they are primarily approved for pediatric use. Atomoxetine data is from studies noting common issues without specific percentages in this format.[9]
Key Differentiators in Side Effect Profiles
-
Activating vs. Sedating: The primary distinction lies between the activating effects (insomnia, decreased appetite) of NRIs like this compound and atomoxetine, and the sedating effects (somnolence, fatigue) of alpha-2 agonists like guanfacine and clonidine.[10][11]
-
Cardiovascular Effects: Both classes can affect cardiovascular parameters. This compound and atomoxetine may increase heart rate and blood pressure.[12][13] Conversely, guanfacine and clonidine cause dose-dependent decreases in blood pressure and heart rate, with a risk of rebound hypertension upon abrupt discontinuation.[4][6][14]
-
Gastrointestinal Effects: Nausea is a prominent side effect for this compound and atomoxetine, particularly at the beginning of treatment.[7][15]
-
Suicidal Ideation Warning: Both this compound and atomoxetine carry warnings regarding a potential increased risk of suicidal thoughts and behaviors in pediatric patients.[12][14][16]
Mechanisms of Action and Side Effect Pathways
The differing side effect profiles are a direct consequence of their pharmacological targets. This compound is a selective norepinephrine reuptake inhibitor (sNRI) that also demonstrates serotonergic activity, acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[17][18] Atomoxetine is a more selective NRI.[19][20][21] Guanfacine and clonidine are central alpha-2 adrenergic agonists; guanfacine is more selective for the α2A receptor subtype, which is highly expressed in the prefrontal cortex, whereas clonidine is non-selective.[22][23][24][25]
Caption: Mechanisms of Action and Associated Side Effect Pathways.
Experimental Protocols and Methodologies
The data presented in this guide are derived from randomized, double-blind, placebo-controlled, multi-center clinical trials, which represent the gold standard for assessing drug efficacy and safety.
General Methodology
-
Study Design: Participants are randomly assigned to receive either the investigational drug (at fixed or flexible doses) or a placebo. The "double-blind" nature means neither the participants nor the investigators know who is receiving the active drug versus the placebo, minimizing bias.
-
Patient Population: Trials typically enroll children, adolescents, or adults (ages specified in each study) who meet the diagnostic criteria for ADHD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV or DSM-5).[6]
-
Treatment Duration: Short-term efficacy and safety are often evaluated over a period of 5 to 8 weeks.[6][7] Long-term safety is assessed in open-label extension studies that can last for a year or more.[8]
-
Dosing: The studies for this compound, guanfacine ER, and clonidine ER often involve a titration period where the dose is gradually increased to an optimal level based on efficacy and tolerability, followed by a maintenance phase.[6][7]
-
Adverse Event Assessment: Treatment-emergent adverse events (TEAEs) are systematically collected at each study visit. This is done through spontaneous reporting by the patient or their caregiver, as well as direct questioning by clinicians using standardized checklists. The severity and relationship to the study drug are also assessed by the investigator.
Example Protocol: this compound ER Phase III Trial in Adults
A representative methodology is seen in the Phase III trial of this compound ER in adults with ADHD.[7]
-
Design: A 6-week, randomized, double-blind, placebo-controlled trial.
-
Participants: 374 adults (18-65 years) with a confirmed ADHD diagnosis.
-
Intervention: Participants received either this compound ER or a placebo. The this compound ER dose was initiated at 200 mg/day and titrated up to a target range of 400-600 mg/day based on clinical response and tolerability.
-
Primary Outcome Measures: Change from baseline in the ADHD Investigator Symptom Rating Scale (AISRS) total score.
-
Safety Assessment: Safety and tolerability were monitored through the collection of all TEAEs, vital signs (blood pressure, heart rate), laboratory tests, and electrocardiograms (ECGs) at specified intervals throughout the study.
This rigorous methodology ensures that the reported side effect data are robust and can be reliably used to compare the safety profiles of these medications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strattera (atomoxetine): Side effects and how to manage them [medicalnewstoday.com]
- 3. A Review of Atomoxetine Effects in Young People with Developmental Disabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanfacine ER: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. upsher-smith.com [upsher-smith.com]
- 7. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Open-Label Extension Study Assessing the Long-Term Safety and Efficacy of this compound Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomoxetine treatment of attention-deficit/hyperactivity disorder in young adults with assessment of functional outcomes: a randomized, double-blind, placebo-controlled clinical trial [clearvuehealth.com]
- 10. Stimulant vs. Non-Stimulant ADHD Medications — Talkspace [talkspace.com]
- 11. ADHD Stimulant vs. Non-Stimulant Meds- Which Works Best? [getmindfulhealth.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonstimulant ADHD medication: Types, side effects, and safety [medicalnewstoday.com]
- 15. droracle.ai [droracle.ai]
- 16. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. New Insights into the Mechanism of Action of this compound: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sterispharma.com [sterispharma.com]
- 21. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 22. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Guanfacine - Wikipedia [en.wikipedia.org]
- 24. Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (adhd) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clonidine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Immediate-Release and Extended-Release Viloxazine Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) formulations of viloxazine, a selective norepinephrine reuptake inhibitor. The information presented herein is intended to support research and development efforts by offering a consolidated overview of key pharmacokinetic parameters, experimental methodologies, and the underlying mechanism of action.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of immediate-release and extended-release this compound formulations exhibit distinct differences, primarily in their rate of absorption and subsequent plasma concentration profiles. The extended-release formulation is designed to provide a slower, more sustained release of the active compound, leading to a delayed peak concentration and a longer duration of action compared to the immediate-release version.
A comparative study in normal volunteers administered a 300 mg dose of both formulations, revealing key differences in their pharmacokinetic profiles. The immediate-release version showed a maximum plasma concentration (Cmax) of 3,599 ± 579 ng/mL, which was reached in approximately 86 ± 26 minutes (Tmax)[1]. In contrast, the sustained-release formulation had a lower Cmax of 1,917 ± 922 ng/mL and a significantly longer Tmax of 215 ± 77 minutes[1].
The bioavailability of the extended-release formulation is approximately 88% relative to the immediate-release formulation[2]. The plasma half-life of immediate-release this compound is reported to be between 2 to 5 hours, while the extended-release formulation has a longer mean elimination half-life of approximately 7.02 hours[2]. This extended half-life allows for once-daily dosing with the ER formulation.
| Pharmacokinetic Parameter | Immediate-Release (IR) this compound | Extended-Release (ER) this compound |
| Maximum Plasma Concentration (Cmax) | 3,599 ± 579 ng/mL (for a 300 mg dose)[1] | 1,917 ± 922 ng/mL (for a 300 mg dose)[1] |
| Time to Maximum Plasma Concentration (Tmax) | 86 ± 26 minutes (for a 300 mg dose)[1] | 215 ± 77 minutes (for a 300 mg dose)[1] |
| Elimination Half-Life (t½) | 2 - 5 hours | ~7.02 hours[2] |
| Relative Bioavailability | Not Applicable | ~88% (compared to IR formulation)[2] |
| Dosing Frequency | Multiple times a day | Once daily |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies to ensure the accuracy and reliability of the findings. Below are representative experimental protocols for assessing the bioavailability and pharmacokinetic profiles of this compound formulations.
Bioavailability Study for Extended-Release this compound
A typical study to assess the bioavailability of extended-release this compound would follow a randomized, open-label, crossover design in healthy adult subjects.
Study Design:
-
Participants: Healthy adult volunteers.
-
Design: Randomized, open-label, crossover, three-treatment, three-period study[3][4].
-
Treatments:
-
A single dose of an intact extended-release this compound capsule after a 10-hour fast (control condition)[3][4].
-
The contents of a single extended-release this compound capsule sprinkled on applesauce[3][4].
-
A single dose of an intact extended-release this compound capsule administered with a standard high-fat meal[3][4].
-
-
Blood Sampling: Blood samples are collected at predetermined intervals for up to 48 hours post-dosing to measure plasma concentrations of this compound[3][4].
-
Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC) are calculated from the plasma concentration-time data. Relative bioavailability is assessed by comparing the test conditions to the control condition[3][4].
Safety and Tolerability Study for Immediate-Release this compound
A study to evaluate the safety and tolerability of immediate-release this compound would typically be a randomized, double-blind, placebo-controlled trial.
Study Design:
-
Participants: Adult subjects diagnosed with a relevant condition (e.g., ADHD)[5].
-
Design: Randomized, double-blind, multicenter, placebo-controlled, parallel-group study[5].
-
Treatment Arms:
-
Dosing: A titration schedule may be employed, for example, starting with a lower dose and increasing to the target dose over a specified period[5].
-
Assessments: Safety and tolerability are the primary objectives, monitored through adverse event reporting, vital signs, electrocardiograms (ECGs), and clinical laboratory tests[6].
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for a comparative pharmacokinetic study.
Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.
Caption: Experimental workflow for a comparative pharmacokinetic crossover study.
References
- 1. Comparative pharmacokinetic study of conventional and sustained-release this compound in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Impact of a High-Fat Meal and Sprinkled Administration on the Bioavailability and Pharmacokinetics of this compound Extended-Release Capsules (QelbreeTM) in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for Viloxazine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of viloxazine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard regulations for chemical waste management.
Core Disposal Recommendations
The primary and recommended method for the disposal of this compound is through controlled incineration. This ensures the complete destruction of the active pharmaceutical ingredient, minimizing environmental impact. It is imperative that this compound waste is not disposed of through standard laboratory or municipal trash and is never discharged into the sewer system.[1]
| Disposal Method | Recommendation Level | Key Considerations |
| Controlled Incineration | Highly Recommended | Must be performed by a licensed chemical destruction plant.[1][2] The incinerator should be equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[1] |
| Licensed Waste Disposal | Required | Excess and expired this compound must be offered to a licensed hazardous material disposal company.[2] Ensure compliance with all federal, state, and local regulations.[2] |
| Sewer System Discharge | Prohibited | Do not discharge this compound or its solutions into sewer systems.[1] |
| Landfill | Not Recommended | Direct disposal in a sanitary landfill is not a recommended practice for the active compound. Contaminated packaging may be landfilled only after being punctured to render it unusable.[1] |
Procedural Steps for this compound Waste Management
Adherence to a systematic workflow is critical for the safe handling and disposal of this compound waste in a laboratory setting. This includes everything from initial collection to final handoff to a licensed disposal service.
1. Segregation and Collection:
-
Isolate all this compound waste, including expired material, unused experimental quantities, and contaminated labware (e.g., vials, pipette tips, gloves).
-
Collect waste in dedicated, suitable, and clearly labeled, closed containers.[1]
2. Spill and Contamination Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, and ensure adequate ventilation.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect all adhered or spilled material and place it into the designated, closed waste container for prompt disposal.[1]
3. Contaminated Packaging Disposal:
-
For combustible packaging materials, controlled incineration is a possible disposal route.[1]
-
Alternatively, containers can be triple-rinsed (or the equivalent). The rinsate should be collected as chemical waste. The rinsed container can then be offered for recycling or reconditioning.[1]
-
Packaging can also be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
4. Storage and Labeling:
-
Store waste containers in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure all waste containers are tightly closed and clearly labeled as "this compound Waste" or with the appropriate chemical identification to await collection by a licensed disposal service.
5. Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed chemical destruction plant or hazardous material disposal company.[1][2]
-
Ensure all documentation, such as a hazardous waste manifest, is completed in accordance with EPA (Resource Conservation and Recovery Act - RCRA) and Department of Transportation (DOT) regulations.[3][4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste from a laboratory setting.
References
Navigating the Safe Handling of Viloxazine in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Viloxazine, a compound used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure operational safety.
Hazard Identification and Toxicological Data
This compound hydrochloride is classified as harmful if swallowed. It is also suspected of damaging fertility or the unborn child and may cause damage to organs. While it is generally not considered a skin or eye irritant, direct contact should be avoided.
The following table summarizes key toxicological data for this compound.
| Metric | Value | Species | Route | Citation |
| LD50 | 480 mg/kg | Mouse | Oral | |
| LD50 | 2 g/kg | Rat | Oral | |
| TDLO | 30 mg/kg | Woman | Oral |
Personal Protective Equipment (PPE) and Engineering Controls
A systematic approach to safety involves a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended to minimize inhalation exposure.[3][4][5]
-
Safety Stations: An accessible safety shower and eye wash station must be available in the laboratory.[4][5]
Personal Protective Equipment:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6]
-
Hand Protection: Chemical-resistant, impervious gloves must be worn.[6] Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of approximately 480 minutes.[6] Gloves must be inspected prior to use and hands should be washed thoroughly after handling.[3][7]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, or other suitable protective clothing.[6] Some sources recommend fire/flame resistant and impervious clothing.[3][7]
-
Respiratory Protection: Under normal conditions with adequate engineering controls, respiratory protection is not typically required.[6] If dust formation is likely or ventilation is inadequate, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used.[3] If a respirator is the sole means of protection, a full-face supplied air respirator is necessary.[3]
Operational and Disposal Plans
Adherence to strict procedural guidelines is critical for safety and for maintaining the integrity of research.
Handling and Storage Procedures
-
Safe Handling: Avoid all direct contact with skin and eyes.[3] Measures should be taken to prevent the formation of dust and aerosols.[3][5] Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] Some suppliers recommend refrigerated storage conditions.[3]
Accidental Release Measures
In the event of a spill:
-
Avoid dust formation.[7]
-
Evacuate unnecessary personnel and ensure adequate ventilation.[7][8]
-
Wear the full personal protective equipment as described above.[3]
-
Sweep or vacuum the spilled material into a suitable, closed container for disposal.[3] Do not use methods that generate dust.
-
Thoroughly clean the surface to remove any residual contamination.[3]
Disposal Plan
Unused this compound and contaminated materials should be disposed of as chemical waste.
-
Collect waste in a suitable, sealed container.[6]
-
Dispose of the contents and container at an approved waste disposal plant, following all local, state, and federal regulations.[6]
-
For general guidance on unused medicines, the FDA suggests that if a take-back program is not available, the substance can be mixed with an unappealing material (e.g., used coffee grounds, cat litter), placed in a sealed container, and discarded in the trash.[9][10] However, for a laboratory setting, disposal through a certified chemical waste vendor is the appropriate procedure.
Experimental Protocols
The reviewed safety documents do not contain detailed, step-by-step experimental protocols for safety assessment. However, metabolism and drug-drug interaction studies are described. These in vitro studies involved incubating this compound with human hepatic microsomes and hepatocytes to characterize metabolic pathways, which are primarily mediated by the CYP2D6 enzyme.[11][12]
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. documents.tocris.com [documents.tocris.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
